2',4'-Dimethoxypropiophenone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-4-10(12)9-6-5-8(13-2)7-11(9)14-3/h5-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIAQBCIDZSELDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00232167 | |
| Record name | 2',4'-Dimethoxypropiophenone | |
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Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
831-00-5 | |
| Record name | 1-(2,4-Dimethoxyphenyl)-1-propanone | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=831-00-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2',4'-Dimethoxypropiophenone | |
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| Record name | 2',4'-Dimethoxypropiophenone | |
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| Record name | 2',4'-Dimethoxypropiophenone | |
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| Record name | 2',4'-dimethoxypropiophenone | |
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| Record name | 2′,4′-Dimethoxypropiophenone | |
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Foundational & Exploratory
An In-depth Technical Guide to 2',4'-Dimethoxypropiophenone: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',4'-Dimethoxypropiophenone, with the CAS number 831-00-5, is an aromatic ketone that has garnered significant interest in the field of organic synthesis. Its structure, characterized by a propiophenone backbone with two methoxy groups at the 2' and 4' positions of the phenyl ring, makes it a valuable precursor for the synthesis of a variety of more complex molecules, particularly flavonoids and other biologically active compounds. This guide provides a comprehensive overview of its discovery, detailed synthetic methodologies, chemical and physical properties, and its applications in modern research and development.
Discovery and Historical Context
The first documented synthesis of 2',4'-Dimethoxypropiophenone appears to date back to the early 20th century. A publication in the Journal of the American Chemical Society in 1931 is among the earliest references to this compound, suggesting its discovery and initial characterization occurred during a period of burgeoning exploration in synthetic organic chemistry[1]. The primary method for its synthesis, established early in its history, is the Friedel-Crafts acylation, a cornerstone of aromatic chemistry. This classic reaction allows for the direct introduction of an acyl group onto an aromatic ring, a process that was, and still is, fundamental to the construction of a vast array of organic molecules.
Chemical and Physical Properties
2',4'-Dimethoxypropiophenone is a solid at room temperature, with a melting point in the range of 78-80°C[2][3]. It is largely insoluble in water but soluble in common organic solvents. A summary of its key properties is provided in the table below.
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₄O₃ | [2] |
| Molar Mass | 194.23 g/mol | [2] |
| CAS Number | 831-00-5 | [2] |
| Appearance | Solid | |
| Melting Point | 78-80 °C | [2][3] |
| Boiling Point | ~295 °C at 760 mmHg (estimated) | |
| Solubility | Insoluble in water, soluble in organic solvents |
Spectroscopic data is essential for the identification and characterization of 2',4'-Dimethoxypropiophenone. Key spectral features are summarized below:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the ethyl group (a triplet and a quartet), two distinct singlets for the methoxy groups, and signals in the aromatic region corresponding to the three protons on the substituted phenyl ring.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, the carbons of the ethyl group, the two methoxy carbons, and the carbons of the aromatic ring.
-
IR Spectroscopy: The infrared spectrum is characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically around 1670-1680 cm⁻¹, and bands corresponding to C-O stretching of the methoxy groups and C-H bonds.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 194.23) and characteristic fragmentation patterns.
Comprehensive, experimentally determined spectroscopic data for 2',4'-Dimethoxypropiophenone is available in public databases such as PubChem and SpectraBase[4].
Synthesis of 2',4'-Dimethoxypropiophenone
The most common and historically significant method for the synthesis of 2',4'-Dimethoxypropiophenone is the Friedel-Crafts acylation of 1,3-dimethoxybenzene. This electrophilic aromatic substitution reaction involves the reaction of 1,3-dimethoxybenzene with a propionylating agent, such as propionyl chloride or propionic anhydride, in the presence of a Lewis acid catalyst.
Reaction Mechanism: Friedel-Crafts Acylation
The mechanism of the Friedel-Crafts acylation is a well-established electrophilic aromatic substitution pathway.
Caption: Mechanism of Friedel-Crafts Acylation for 2',4'-Dimethoxypropiophenone Synthesis.
Experimental Protocol: Friedel-Crafts Acylation of 1,3-Dimethoxybenzene
The following is a representative experimental protocol for the synthesis of 2',4'-Dimethoxypropiophenone via Friedel-Crafts acylation.
Materials:
-
1,3-Dimethoxybenzene
-
Propionyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with anhydrous aluminum chloride and anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: The flask is cooled in an ice bath to 0-5 °C.
-
Addition of Propionyl Chloride: Propionyl chloride is added dropwise to the stirred suspension of aluminum chloride in dichloromethane.
-
Formation of the Acylium Ion: The mixture is stirred at 0-5 °C for a short period to allow for the formation of the acylium ion complex.
-
Addition of 1,3-Dimethoxybenzene: A solution of 1,3-dimethoxybenzene in anhydrous dichloromethane is added dropwise from the dropping funnel, maintaining the temperature between 0-5 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).
-
Quenching: The reaction mixture is slowly and carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Evaporation: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude 2',4'-Dimethoxypropiophenone can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography on silica gel.
Alternative Synthetic Routes
While Friedel-Crafts acylation is the most prevalent method, other synthetic strategies have been explored. One such method involves the reaction of respropiophenone (2,4-dihydroxypropiophenone) with a methylating agent like dimethyl sulfate in the presence of a base[5]. This approach is a two-step process involving the initial synthesis of the dihydroxypropiophenone followed by etherification.
Applications in Organic Synthesis
2',4'-Dimethoxypropiophenone is a key intermediate in the synthesis of various organic compounds, particularly those with potential pharmaceutical applications.
Synthesis of Chalcones
A primary application of 2',4'-Dimethoxypropiophenone is in the Claisen-Schmidt condensation reaction with various aromatic aldehydes to produce chalcones. Chalcones are a class of flavonoids that exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The 2',4'-dimethoxy substitution pattern in the starting propiophenone influences the electronic properties and reactivity of the resulting chalcone, which can in turn affect its biological activity.
Caption: General scheme for the synthesis of chalcones from 2',4'-Dimethoxypropiophenone.
Precursor to Heterocyclic Compounds
The chalcones derived from 2',4'-Dimethoxypropiophenone can be further utilized as synthons for the construction of various heterocyclic ring systems, such as pyrazolines, isoxazoles, and pyrimidines. These heterocyclic scaffolds are prevalent in many approved drugs and are of great interest to medicinal chemists.
Conclusion
2',4'-Dimethoxypropiophenone is a synthetically versatile aromatic ketone with a history rooted in the foundational principles of organic chemistry. Its preparation via the robust Friedel-Crafts acylation remains a staple in synthetic laboratories. The true value of this compound lies in its role as a key building block for the synthesis of a diverse array of biologically active molecules, particularly chalcones and their heterocyclic derivatives. As research in drug discovery and materials science continues to advance, the demand for such versatile intermediates is likely to persist, ensuring the continued relevance of 2',4'-Dimethoxypropiophenone in the field of chemical synthesis.
References
-
Journal of the American Chemical Society, 1931, vol. 53, p. 4149,4154. [Link]
-
2',4'-Dimethoxypropiophenone. SpectraBase. [Link]
-
2' 4'-DIMETHOXYPROPIOPHENONE 97 | CAS: 831-00-5. Finetech Industry Limited. [Link]
-
2',4'-Dimethoxypropiophenone | C11H14O3 | CID 70020. PubChem. [Link]
-
2',4'-dimethoxypropiophenone. Stenutz. [Link]
Sources
- 1. 831-00-5_2',4'-二甲氧基苯丙酮CAS号:831-00-5_2',4'-二甲氧基苯丙酮【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Propiophenone - Wikipedia [en.wikipedia.org]
- 5. prepchem.com [prepchem.com]
An In-Depth Technical Guide to 2',4'-Dimethoxypropiophenone: Properties, Synthesis, and Applications
Abstract: This technical guide provides a comprehensive overview of 2',4'-Dimethoxypropiophenone (CAS No. 831-00-5), a key chemical intermediate with significant potential in organic synthesis and medicinal chemistry. We will delve into its fundamental physicochemical properties, detailed spectral analysis for characterization, robust synthetic protocols, and its emerging applications for researchers, chemists, and drug development professionals. The document is structured to deliver not just data, but also expert insights into the causality behind experimental methodologies and the strategic importance of this molecule in developing more complex chemical entities.
Introduction to 2',4'-Dimethoxypropiophenone
2',4'-Dimethoxypropiophenone, systematically named 1-(2,4-dimethoxyphenyl)propan-1-one, is an aromatic ketone characterized by a propiophenone core substituted with two methoxy groups on the phenyl ring at positions 2 and 4.[1][2] This substitution pattern renders the aromatic ring electron-rich and highly activated, making it a versatile substrate for various chemical transformations. Its structural motifs—the reactive ketone group, the stable ether linkages, and the activated aromatic ring—make it a valuable building block in the synthesis of pharmaceuticals and other fine chemicals.[] Understanding its properties and reactivity is crucial for leveraging its full synthetic potential.
Caption: Chemical structure and key functional groups of 2',4'-Dimethoxypropiophenone.
Physicochemical Properties
The physical and chemical properties of a compound are foundational to its application in research and development. They dictate reaction conditions, purification strategies, and formulation approaches. The properties of 2',4'-Dimethoxypropiophenone are summarized below.
| Property | Value | Source(s) |
| CAS Number | 831-00-5 | [1][2][4][5] |
| Molecular Formula | C₁₁H₁₄O₃ | [1][2][4][5] |
| Molecular Weight | 194.23 g/mol | [1][2][4] |
| IUPAC Name | 1-(2,4-dimethoxyphenyl)propan-1-one | [2][5] |
| Appearance | Solid | [6] |
| Melting Point | 76-80 °C | [4] |
| Boiling Point | No data available | [][7] |
| Solubility | No specific data available; expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and alcohols. |
Spectral Data and Characterization
Accurate structural elucidation is paramount. The following sections detail the expected spectral signatures for 2',4'-Dimethoxypropiophenone, providing a basis for its unambiguous identification.
¹H NMR Spectroscopy
The proton NMR spectrum provides precise information about the electronic environment of hydrogen atoms.
-
Aromatic Protons (3H): Three signals are expected in the aromatic region (~6.4-7.8 ppm). The proton at the C6 position, being ortho to the acyl group, will be the most deshielded. The protons at C3 and C5 will appear at higher fields due to the electron-donating effect of the methoxy groups.
-
Methoxy Protons (6H): Two distinct singlets are expected for the two methoxy groups (~3.8-3.9 ppm), as they are in different chemical environments.
-
Ethyl Protons (5H): The methylene protons (-CH₂-) adjacent to the carbonyl group will appear as a quartet (~2.9 ppm), while the terminal methyl protons (-CH₃) will be a triplet (~1.2 ppm) due to coupling with the methylene group.
¹³C NMR Spectroscopy
Carbon NMR complements the proton data by mapping the carbon skeleton.
-
Carbonyl Carbon: A characteristic signal in the downfield region (~198-202 ppm).
-
Aromatic Carbons: Six distinct signals are expected. The carbons bearing the methoxy groups (C2, C4) will be significantly shielded, while the carbon attached to the acyl group (C1) will be deshielded.
-
Methoxy Carbons: Two signals around 55-56 ppm.
-
Ethyl Carbons: Signals for the methylene (~36 ppm) and methyl (~8 ppm) carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.
-
C=O Stretch (Ketone): A strong, sharp absorption band is expected around 1660-1680 cm⁻¹ , characteristic of an aryl ketone conjugated with the benzene ring.
-
C-O Stretch (Ethers): Strong bands around 1200-1275 cm⁻¹ (aryl-alkyl ether) and 1020-1075 cm⁻¹ (alkyl-aryl ether).
-
C-H Stretch (Aromatic/Aliphatic): Signals just above 3000 cm⁻¹ for aromatic C-H and just below 3000 cm⁻¹ for aliphatic C-H.
-
C=C Stretch (Aromatic): Multiple peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern, confirming the molecular formula and structure.
-
Molecular Ion Peak (M⁺): A prominent peak at m/z = 194 , corresponding to the molecular weight of the compound.[2][5]
-
Key Fragments: The primary fragmentation is the alpha-cleavage of the ethyl group, resulting in a stable acylium ion at m/z = 165 .[2] This fragment is a key diagnostic peak. Further fragmentation of the dimethoxybenzoyl cation can also be observed.
Synthesis and Chemical Reactivity
Synthetic Pathway: Friedel-Crafts Acylation
The most direct and industrially viable method for preparing 2',4'-Dimethoxypropiophenone is the Friedel-Crafts acylation of 1,3-dimethoxybenzene.[8] This electrophilic aromatic substitution reaction uses propionyl chloride or propionic anhydride as the acylating agent and a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Causality of Experimental Design: The two methoxy groups on 1,3-dimethoxybenzene are strongly activating and ortho-, para-directing. Acylation occurs predominantly at the C4 position (para to one methoxy group and ortho to the other), which is sterically more accessible than the C2 or C6 positions. Anhydrous conditions are critical as Lewis acids like AlCl₃ react vigorously with water, which would deactivate the catalyst.
Caption: Workflow for the Friedel-Crafts acylation synthesis of 2',4'-Dimethoxypropiophenone.
Experimental Protocol: Synthesis via Friedel-Crafts Acylation
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq).
-
Solvent Addition: Add anhydrous dichloromethane (CH₂Cl₂) via cannula and cool the suspension to 0 °C in an ice bath.
-
Acyl Chloride Addition: Add propionyl chloride (1.1 eq) dropwise to the stirred suspension. Allow the mixture to stir for 15 minutes at 0 °C to form the acylium ion complex.
-
Substrate Addition: Dissolve 1,3-dimethoxybenzene (1.0 eq) in anhydrous CH₂Cl₂ and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. Rationale: Slow addition prevents a rapid exotherm and minimizes side reactions.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quenching: Carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl. Rationale: This hydrolyzes the aluminum complexes and separates the organic and aqueous layers.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with CH₂Cl₂ (3x).
-
Washing: Combine the organic layers and wash sequentially with 1M NaOH solution, water, and brine. Rationale: The base wash removes any unreacted acidic species, while the brine wash aids in removing residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to yield pure 2',4'-Dimethoxypropiophenone.
Applications in Research and Drug Development
The utility of 2',4'-Dimethoxypropiophenone extends beyond its role as a simple chemical. Its structure is a privileged scaffold in medicinal chemistry.
-
Synthetic Intermediate: It is a crucial precursor for synthesizing more complex molecules. The ketone functionality can be readily converted into an alcohol, an amine, or a variety of heterocyclic systems. The electron-rich aromatic ring can undergo further substitutions, allowing for diverse molecular architectures.
-
Medicinal Chemistry Scaffold: The dimethoxyphenyl moiety is present in numerous biologically active natural products and synthetic drugs. This scaffold can be utilized in pharmacophore-based drug design to develop novel therapeutic agents. For instance, related dihydroxyacetophenone derivatives have been explored as potent enzyme inhibitors, highlighting the potential of this chemical class.
-
Pharmacophore Modeling: In computer-aided drug design, 2',4'-Dimethoxypropiophenone can serve as a fragment or starting point for designing ligands that target specific biological receptors. The methoxy groups can act as hydrogen bond acceptors, and the aromatic ring can participate in π-stacking interactions, which are key features in many pharmacophore models.
Caption: Logical workflow from 2',4'-Dimethoxypropiophenone to a drug discovery pipeline.
Safety, Handling, and Storage
As a laboratory chemical, proper handling of 2',4'-Dimethoxypropiophenone is essential to ensure personnel safety.
| Hazard Information | Precautionary Measures |
| GHS Pictogram: GHS07 (Exclamation Mark) | |
| Signal Word: Warning | |
| Hazard Statements: | |
| H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| Storage: | P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. |
Handling:
-
Use in a well-ventilated area or a chemical fume hood.
-
Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly sealed to prevent moisture contamination.
-
Store away from incompatible materials such as strong oxidizing agents.
Conclusion
2',4'-Dimethoxypropiophenone is more than a simple organic compound; it is a versatile and valuable tool for the modern chemist. Its well-defined physicochemical properties, predictable spectral characteristics, and straightforward synthesis make it an ideal intermediate. For drug development professionals, its structure offers a promising scaffold for the design of novel therapeutics. This guide has provided the core technical knowledge required to handle, synthesize, and strategically apply 2',4'-Dimethoxypropiophenone in a research and development setting.
References
-
Stenutz, R. (n.d.). 2',4'-dimethoxypropiophenone. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1-Propanone, 1-(2,4-dimethoxyphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Chemsrc. (n.d.). 2,4-dimethoxy-1-prop-1-enylbenzene. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70020, 2',4'-Dimethoxypropiophenone. Retrieved from [Link]
-
Kasturi, T. R., & Thomas, M. (1968). Acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid. Indian Journal of Chemistry, 6, 227-231. Retrieved from [Link]
Sources
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- 2. 2',4'-Dimethoxypropiophenone | C11H14O3 | CID 70020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2' 4'-DIMETHOXYPROPIOPHENONE 97 | CAS: 831-00-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 5. 1-Propanone, 1-(2,4-dimethoxyphenyl)- [webbook.nist.gov]
- 6. 2',4'-dimethoxypropiophenone [stenutz.eu]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
An In-depth Technical Guide to 2',4'-Dimethoxypropiophenone (CAS 831-00-5)
Introduction: Positioning a Key Synthetic Intermediate
2',4'-Dimethoxypropiophenone, registered under CAS number 831-00-5, is an aromatic ketone that serves as a valuable intermediate in advanced organic synthesis.[1][] Structurally, it is a propiophenone core substituted with two methoxy groups at the 2' and 4' positions of the phenyl ring.[3][4] This substitution pattern, featuring two potent electron-donating groups, renders the aromatic ring highly activated towards further chemical transformations while also defining the molecule's electronic and physical properties. Its utility is primarily found in the construction of more complex molecules within the pharmaceutical, agrochemical, and materials science sectors.[5] This guide provides a comprehensive technical overview of its synthesis, characterization, potential applications, and safe handling protocols, designed for professionals in chemical research and development.
Physicochemical Properties
A clear understanding of a compound's physical properties is foundational to its application in experimental work. These values dictate appropriate solvents for reactions and purification, as well as storage conditions.
| Property | Value | Source |
| CAS Number | 831-00-5 | [1][3][4] |
| Molecular Formula | C₁₁H₁₄O₃ | [1][3][6] |
| Molecular Weight | 194.23 g/mol | [1][3][6] |
| IUPAC Name | 1-(2,4-dimethoxyphenyl)propan-1-one | [3] |
| Synonyms | Propiophenone, 2',4'-dimethoxy- | [1][4] |
| Appearance | White to pale yellow solid/crystals | [5] |
| Melting Point | 76-80 °C | [6][7] |
Part 1: Synthesis via Friedel-Crafts Acylation
The most direct and common route to 2',4'-Dimethoxypropiophenone is the Friedel-Crafts acylation of 1,3-dimethoxybenzene.[8] This classic electrophilic aromatic substitution reaction is highly effective due to the specific electronic nature of the starting material.
Mechanistic Rationale: The Role of Activating Groups
The choice of 1,3-dimethoxybenzene as the substrate is critical. The two methoxy (-OCH₃) groups are strong activating groups, donating electron density into the aromatic ring via resonance. This significantly increases the ring's nucleophilicity, making it more susceptible to attack by the electrophile compared to unsubstituted benzene.[9]
Furthermore, these groups are ortho, para-directing. In this specific case:
-
The C4 position is para to the C1 methoxy group.
-
The C2 position is ortho to the C1 methoxy group.
-
The C6 position is ortho to the C1 methoxy group.
Acylation occurs predominantly at the C4 position (which becomes the C4' position in the product). This is due to the combined directing effects of both methoxy groups and steric hindrance, which makes the C4 position the most electronically enriched and accessible site for the incoming electrophile.
Caption: Logical flow of the Friedel-Crafts acylation reaction.
Experimental Protocol: Laboratory Scale Synthesis
This protocol describes a representative procedure. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials:
-
1,3-Dimethoxybenzene
-
Propionyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (HCl), concentrated
-
5% Sodium Hydroxide (NaOH) solution
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Place the flask in an ice-water bath.
-
Reagent Charging: Under a nitrogen atmosphere, charge the flask with anhydrous AlCl₃ (1.2 equivalents) and anhydrous DCM.
-
Electrophile Formation: Add propionyl chloride (1.1 equivalents) dropwise to the stirred suspension via the dropping funnel, maintaining the temperature below 5 °C. Stir for 15-20 minutes to allow for the formation of the acylium ion complex.[9][10]
-
Aromatic Addition: Dissolve 1,3-dimethoxybenzene (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Quenching: Carefully and slowly quench the reaction by pouring the mixture over a beaker of crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water, 5% NaOH solution, and finally with brine. The basic wash removes any unreacted acid chloride and phenolic byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to afford pure 2',4'-Dimethoxypropiophenone.
Part 2: Analytical Characterization and Workflow
Confirming the identity and purity of the synthesized product is a non-negotiable step in chemical research. A multi-modal spectroscopic approach provides a self-validating system for structural elucidation.[11][12]
Caption: A standard workflow for purifying and validating a synthesized compound.
Spectroscopic Signature
The following data are predictive, based on the known structure, and represent the expected results from spectroscopic analysis.[13][14][15]
-
¹H NMR (Proton NMR):
-
Aromatic Region: Three protons in a complex splitting pattern (an ABC system) between δ 6.4-7.6 ppm. The proton at the 6' position will be a doublet, the one at the 5' position a doublet of doublets, and the one at the 3' position a doublet.
-
Aliphatic Chain: A quartet at approximately δ 2.9 ppm corresponding to the two protons of the methylene (-CH₂-) group, coupled to the methyl group. A triplet at approximately δ 1.1 ppm for the three protons of the terminal methyl (-CH₃) group.
-
Methoxy Groups: Two sharp singlets, each integrating to 3H, at approximately δ 3.8-3.9 ppm, corresponding to the two non-equivalent -OCH₃ groups.
-
-
¹³C NMR (Carbon NMR):
-
Carbonyl: A peak in the downfield region, around δ 200-205 ppm.
-
Aromatic Carbons: Six distinct signals in the δ 100-165 ppm range. The carbons attached to the oxygen atoms (C2' and C4') will be the most downfield.
-
Aliphatic Carbons: A signal for the -CH₂- group around δ 35 ppm and a signal for the -CH₃ group around δ 8 ppm.
-
Methoxy Carbons: Two signals around δ 55-56 ppm.
-
-
IR (Infrared) Spectroscopy:
-
C=O Stretch: A strong, sharp absorption band around 1660-1675 cm⁻¹. This is characteristic of an aryl ketone conjugated with the aromatic ring.
-
C-O Stretches: Two distinct bands in the region of 1250-1300 cm⁻¹ (asymmetric) and 1020-1050 cm⁻¹ (symmetric) for the aryl-alkyl ether linkages.
-
Aromatic C-H Stretches: Signals appearing just above 3000 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): A prominent peak at m/z = 194, corresponding to the molecular weight of the compound.
-
Key Fragments: A significant peak at m/z = 165 (loss of the ethyl group, -C₂H₅) and a base peak at m/z = 135 (the 2,4-dimethoxybenzoyl cation).
-
Part 3: Synthetic Utility and Potential Transformations
2',4'-Dimethoxypropiophenone is not typically an end-product but rather a versatile building block.[][5] Its chemical reactivity is centered around three main areas: the ketone carbonyl group, the activated aromatic ring, and the α-protons of the propyl chain. This trifecta of reactive sites allows for diverse downstream modifications.
Caption: Key reactive sites and potential downstream products.
-
Ketone Modifications: The carbonyl group can be easily reduced to a secondary alcohol using agents like sodium borohydride (NaBH₄), creating a new chiral center. It can also undergo reactions like reductive amination to introduce nitrogen-containing functionalities.
-
Aromatic Ring Substitution: Despite being heavily substituted, the remaining positions on the aromatic ring (3', 5', and 6') are activated and can undergo further electrophilic aromatic substitution, such as nitration or halogenation, to introduce additional functional groups.
-
Alpha-Carbon Chemistry: The methylene protons alpha to the carbonyl group can be deprotonated to form an enolate, which can then act as a nucleophile in various C-C bond-forming reactions. Alternatively, this position can be halogenated to create a reactive handle for subsequent nucleophilic substitution.
The strategic combination of these transformations allows for the construction of complex molecular scaffolds from this relatively simple starting material, highlighting its importance in synthetic programs aimed at discovering new bioactive molecules.
Part 4: Safety, Handling, and Storage
As with any laboratory chemical, adherence to strict safety protocols is mandatory when handling 2',4'-Dimethoxypropiophenone.
Hazard Identification
Based on available safety data, this compound is classified with the following hazards:
-
Skin Irritation (Category 2) [3]
-
Serious Eye Irritation (Category 2) [3]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation [3]
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[16][17]
-
Personal Protective Equipment (PPE):
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[16] Avoid breathing dust or vapors.[17]
Storage and Disposal
-
Storage: Store in a cool, dry, and well-ventilated place.[17] Keep the container tightly closed and away from incompatible materials such as strong oxidizing agents and strong bases.[16][17]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3][17]
References
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2',4'-Dimethoxypropiophenone | C11H14O3 | CID 70020. PubChem, National Institutes of Health. [Link]
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1-(2,4-Dimethoxyphenyl)-1-propanone. CAS Common Chemistry. [Link]
-
2',4'-dimethoxypropiophenone. Stenutz. [Link]
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2,4,5-Trimethoxypropiophenone. Grokipedia. [Link]
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Friedel-Crafts Acylation. University of Wisconsin-Madison, Department of Chemistry. [Link]
-
Acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid. CORE. [Link]
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Chemical Properties of 2,4-Dimethoxyphenol (CAS 13330-65-9). Cheméo. [Link]
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2-methoxypropiophenone Safety Data Sheets(SDS). LookChem. [Link]
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Friedel-Crafts acylation (video). Khan Academy. [Link]
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Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. SpringerLink. [Link]
- Synthesis method of 2-methoxy-4-hydroxypropiophenone.
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Applications of Friedel–Crafts reactions in total synthesis of natural products. Beilstein Journal of Organic Chemistry. [Link]
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Applications of Friedel–Crafts reactions in total synthesis of natural products. National Center for Biotechnology Information. [Link]
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sodium 2-(4-methoxyphenoxy) propionate, 150436-68-3. The Good Scents Company. [Link]
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What is the synthesis of 2-Methoxypropene and its importance in pharmaceutical synthesis? Chemsrc. [Link]
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Synthesis of p-methoxy-propiophenone. PrepChem.com. [Link]
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Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]
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Identifying Unknown from IR, NMR, and Mass Spectrometry. Chemistry Steps. [Link]
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Characterisation of Organic Compounds III: Nuclear Magnetic Resonance (NMR) Spectroscopy. No Added Chemicals. [Link]
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4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene. Peertechz Publications. [Link]
-
Spectro: A multi-modal approach for molecule elucidation using IR and NMR data. OpenReview. [Link]
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Advancements in Spectroscopic Determination of Organic Structures through Artificial Intelligence. Research Journal of Pharmacy and Nursing. [Link]
- One prepares the method for 2,4-dimethoxy-acetophenone.
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An In-Depth Technical Guide to the Spectroscopic Data of 2',4'-Dimethoxypropiophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the spectroscopic data for 2',4'-Dimethoxypropiophenone (CAS No: 831-00-5), a valuable aromatic ketone intermediate in various synthetic pathways. This document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering not just the raw data but a detailed interpretation grounded in established spectroscopic principles. The methodologies for data acquisition are also detailed to ensure reproducibility and provide a framework for in-house validation.
Molecular Structure and Spectroscopic Overview
2',4'-Dimethoxypropiophenone possesses a propiophenone core with two methoxy groups substituted on the aromatic ring at positions 2' and 4'. This substitution pattern gives rise to a unique spectroscopic fingerprint, which is crucial for its identification and characterization in complex reaction mixtures.
Figure 2: Workflow for ¹H NMR data acquisition and processing.
1.2: ¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Table 2: ¹³C NMR Spectroscopic Data for 2',4'-Dimethoxypropiophenone [1]
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~203 | C=O (Ketone) |
| ~164 | C-4' |
| ~160 | C-2' |
| ~132 | C-6' |
| ~121 | C-1' |
| ~105 | C-5' |
| ~98 | C-3' |
| ~55.8 | OCH₃ |
| ~55.5 | OCH₃ |
| ~36 | -CH₂- |
| ~8.5 | -CH₃ |
-
Carbonyl Carbon: The signal significantly downfield at approximately 203 ppm is characteristic of a ketone carbonyl carbon. [2]* Aromatic Carbons: The six signals in the aromatic region (98-164 ppm) correspond to the six carbons of the benzene ring. The carbons attached to the electron-donating methoxy groups (C-2' and C-4') are shifted downfield, while the others appear at relatively upfield positions.
-
Methoxy Carbons: The two signals around 55 ppm are assigned to the carbons of the two methoxy groups. [3]* Aliphatic Carbons: The signals at approximately 36 ppm and 8.5 ppm are attributed to the methylene (-CH₂) and methyl (-CH₃) carbons of the ethyl group, respectively.
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of 2',4'-Dimethoxypropiophenone in 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire the spectrum on a 100 MHz (or higher) NMR spectrometer using a proton-decoupled pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum to obtain the final decoupled ¹³C NMR spectrum.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Key IR Absorption Bands for 2',4'-Dimethoxypropiophenone [4]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~2970 | Medium-Strong | C-H stretch (aliphatic) |
| ~1665 | Strong | C=O stretch (aromatic ketone) |
| ~1600, ~1580 | Medium-Strong | C=C stretch (aromatic ring) |
| ~1260, ~1030 | Strong | C-O stretch (aryl ether) |
-
C-H Stretching: The absorptions around 2970 cm⁻¹ are typical for C-H stretching vibrations of the aliphatic ethyl and methoxy groups.
-
Carbonyl Stretching: A strong, sharp absorption band at approximately 1665 cm⁻¹ is a clear indicator of the C=O stretching vibration of the ketone functional group. The position of this band is characteristic of an aromatic ketone, where conjugation with the benzene ring lowers the frequency compared to a simple aliphatic ketone. [5]* Aromatic C=C Stretching: The bands in the 1600-1580 cm⁻¹ region are characteristic of the C=C stretching vibrations within the aromatic ring.
-
C-O Stretching: The strong absorptions around 1260 cm⁻¹ and 1030 cm⁻¹ are attributed to the asymmetric and symmetric C-O stretching vibrations of the aryl ether (methoxy) groups, respectively. [6]
-
Sample Preparation: Grind 1-2 mg of 2',4'-Dimethoxypropiophenone with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained. [7][8]2. Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.
Figure 3: Workflow for FT-IR data acquisition using the KBr pellet method.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Table 4: Major Fragments in the Electron Ionization (EI) Mass Spectrum of 2',4'-Dimethoxypropiophenone [4]
| m/z | Relative Intensity | Proposed Fragment |
|---|---|---|
| 194 | Moderate | [M]⁺ (Molecular Ion) |
| 165 | High | [M - C₂H₅]⁺ |
| 135 | Low | [M - C₂H₅ - CO]⁺ |
-
Molecular Ion: The peak at m/z 194 corresponds to the molecular weight of 2',4'-Dimethoxypropiophenone (C₁₁H₁₄O₃) and represents the intact molecule that has lost one electron. [4]* Major Fragmentation Pathways: The fragmentation of propiophenone derivatives is often dominated by cleavage of the bond between the carbonyl carbon and the adjacent carbon of the ethyl group (α-cleavage).
-
Loss of an Ethyl Radical: The most abundant fragment ion is typically observed at m/z 165, resulting from the loss of an ethyl radical (•C₂H₅) from the molecular ion. This forms a stable 2,4-dimethoxybenzoyl cation.
-
Loss of Carbon Monoxide: A subsequent fragmentation of the m/z 165 ion can occur through the loss of a neutral carbon monoxide (CO) molecule, leading to the formation of a 2,4-dimethoxyphenyl cation at m/z 135.
-
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation. [9][10]3. Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.
Figure 4: Primary fragmentation pathway of 2',4'-Dimethoxypropiophenone in EI-MS.
Conclusion
The combined spectroscopic data from ¹H NMR, ¹³C NMR, IR, and MS provides a comprehensive and unambiguous characterization of 2',4'-Dimethoxypropiophenone. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, including the substitution pattern of the aromatic ring and the presence of the ethyl and methoxy groups. The IR spectrum verifies the presence of the key functional groups, namely the aromatic ketone and ether linkages. Finally, the mass spectrum confirms the molecular weight and reveals a predictable fragmentation pattern consistent with the proposed structure. This in-depth guide serves as a valuable resource for researchers working with this compound, enabling confident identification and quality control.
References
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NIST. (n.d.). 1-Propanone, 1-(2,4-dimethoxyphenyl)-. In NIST Chemistry WebBook. Retrieved January 18, 2026, from [Link]
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How to distinguish and interpret the 1H-NMR of mono- and di-substituted Benzene Derivatives. (2023, September 26). In YouTube. Retrieved January 18, 2026, from [Link]
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PubChem. (n.d.). 2',4'-Dimethoxypropiophenone. In PubChem. Retrieved January 18, 2026, from [Link]
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Chem LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). In Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]
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Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). In University of Wisconsin-Madison. Retrieved January 18, 2026, from [Link]
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Short Summary of 1H-NMR Interpretation. (n.d.). In University of California, Los Angeles. Retrieved January 18, 2026, from [Link]
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Chem LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. In Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]
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Chem LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring. In Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]
-
Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. In University of Alberta. Retrieved January 18, 2026, from [Link]
-
Table of Characteristic IR Absorptions. (n.d.). In University of Colorado Boulder. Retrieved January 18, 2026, from [Link]
-
NIST. (n.d.). Propiophenone, 3',4'-dimethoxy-. In NIST Chemistry WebBook. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (n.d.). Full scan of mass spectra of propiophenone (A), cinnamaldehyde (B), methyl cinamate (C), and cinnamyl alcohol (D). In ResearchGate. Retrieved January 18, 2026, from [Link]
-
UCLA. (n.d.). IR Spectroscopy Tutorial: Ketones. In UCLA Chemistry and Biochemistry. Retrieved January 18, 2026, from [Link]
-
NIST. (n.d.). 1-Propanone, 1-(2,4-dimethoxyphenyl)-. In NIST Chemistry WebBook. Retrieved January 18, 2026, from [Link]
-
University of California, Davis. (n.d.). Ionization Methods in Organic Mass Spectrometry. In UC Davis. Retrieved January 18, 2026, from [Link]
-
SlideShare. (n.d.). ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT. In SlideShare. Retrieved January 18, 2026, from [Link]
-
Wikipedia. (n.d.). Electron ionization. In Wikipedia. Retrieved January 18, 2026, from [Link]
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YouTube. (2020, July 29). IR Spectroscopy - Basic Introduction. In YouTube. Retrieved January 18, 2026, from [Link]
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National Institutes of Health. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. In NIH. Retrieved January 18, 2026, from [Link]
-
Shimadzu. (n.d.). KBr Pellet Method. In Shimadzu. Retrieved January 18, 2026, from [Link]
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YouTube. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. In YouTube. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (2021, February 15). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. In ResearchGate. Retrieved January 18, 2026, from [Link]
-
PubChem. (n.d.). 2',4'-Dihydroxypropiophenone. In PubChem. Retrieved January 18, 2026, from [Link]
-
Shimadzu. (n.d.). KBr Pellet Method. In Shimadzu. Retrieved January 18, 2026, from [Link]
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AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy?. In AZoM. Retrieved January 18, 2026, from [Link]
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National Institutes of Health. (n.d.). Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure. In NIH. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (2023, June). Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. In ResearchGate. Retrieved January 18, 2026, from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. In Oregon State University. Retrieved January 18, 2026, from [Link]
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Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. In Chemistry Steps. Retrieved January 18, 2026, from [Link]
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YouTube. (2018, September 20). 15.5a The Chemical Shift in C 13 and Proton NMR | Organic Chemistry. In YouTube. Retrieved January 18, 2026, from [Link]
-
Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. In Compound Interest. Retrieved January 18, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl propyl ether image diagram doc brown's advanced organic chemistry revision notes. In Doc Brown's Chemistry. Retrieved January 18, 2026, from [Link]
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An In-depth Technical Guide to the Structural Elucidation of 2',4'-Dimethoxypropiophenone
Introduction: The Analytical Imperative
In the realms of pharmaceutical research and synthetic chemistry, the unambiguous determination of a molecule's structure is a foundational requirement. 2',4'-Dimethoxypropiophenone (C₁₁H₁₄O₃), a substituted aromatic ketone, serves as a valuable intermediate in the synthesis of various organic compounds. Its precise structural characterization is paramount to ensuring the integrity of subsequent reactions and the purity of final products. This guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound, grounded in the principles of mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance. We will move beyond a mere listing of data to explore the causal logic behind the analytical workflow, providing researchers and drug development professionals with a robust framework for structural verification.
Chapter 1: Foundational Analysis via Mass Spectrometry
Expertise & Experience: The first step in any structural elucidation puzzle is to determine the molecular weight and, if possible, the molecular formula of the unknown. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose, providing a highly accurate mass measurement that can confirm the elemental composition. Electron Ionization (EI) is a common technique that not only provides the molecular ion but also induces fragmentation, offering valuable clues about the molecule's substructures.
The expected molecular formula for 2',4'-Dimethoxypropiophenone is C₁₁H₁₄O₃, with a monoisotopic mass of 194.0943 g/mol . The fragmentation pattern is particularly diagnostic for this class of compounds. The most favorable cleavage is the alpha-cleavage of the bond between the carbonyl carbon and the adjacent ethyl group. This results in a stable acylium ion, which is often the base peak in the spectrum.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Column: A nonpolar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 20°C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Source Temperature: 230°C.
-
-
Data Analysis: Identify the molecular ion peak (M⁺) and analyze the major fragment ions to propose structural motifs.
Data Presentation: Mass Spectrometry
| m/z | Relative Intensity | Proposed Fragment | Structural Information |
| 194 | ~15% | [C₁₁H₁₄O₃]⁺ | Molecular Ion (M⁺) |
| 165 | 100% | [M - C₂H₅]⁺ | Base Peak. Loss of the ethyl group via α-cleavage, confirming the propiophenone core. |
| 151 | ~20% | [M - C₂H₅ - CH₂]⁺ | Loss of a methylene radical from the m/z 165 fragment. |
| 135 | ~35% | [M - C₂H₅ - OCH₂]⁺ | Subsequent loss of a methoxy radical. |
| 122 | ~10% | [C₇H₆O₂]⁺ | Further fragmentation of the aromatic ring. |
| 77 | ~15% | [C₆H₅]⁺ | Phenyl fragment, common in aromatic compounds. |
Visualization: Mass Spectrometry Fragmentation Pathway
Below is a diagram illustrating the primary fragmentation pathway for 2',4'-Dimethoxypropiophenone.
Caption: Primary EI fragmentation of 2',4'-Dimethoxypropiophenone.
Chapter 2: Functional Group Identification with Infrared Spectroscopy
Expertise & Experience: Infrared (IR) spectroscopy is an indispensable and rapid technique for identifying the functional groups present in a molecule. The principle rests on the absorption of specific frequencies of IR radiation by molecular bonds, causing them to vibrate. For 2',4'-Dimethoxypropiophenone, we anticipate several key absorptions: a strong C=O stretch for the ketone, C-O stretches for the two methoxy ether groups, sp² C-H stretches for the aromatic ring, and sp³ C-H stretches for the aliphatic ethyl and methyl groups. The position of the carbonyl (C=O) stretch is particularly informative; conjugation with the aromatic ring is expected to lower its frequency compared to a simple aliphatic ketone.[1]
Experimental Protocol: FTIR Spectroscopy (KBr Pellet)
-
Sample Preparation: Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Background Collection: Run a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ absorptions.
-
Sample Scan: Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.
Data Presentation: Infrared Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group Confirmation |
| ~3070-3000 | Medium | Aromatic C-H Stretch | Presence of an aromatic ring. |
| ~2980-2840 | Medium | Aliphatic C-H Stretch | Confirms -CH₃ and -CH₂- groups. |
| ~1675 | Strong, Sharp | C=O Stretch (Aryl Ketone) | Key evidence for a ketone conjugated with an aromatic ring. [1] |
| ~1610, ~1580 | Medium-Strong | C=C Aromatic Ring Stretch | Confirms the benzene ring backbone. |
| ~1260 | Strong | Aryl-O Stretch (Asymmetric) | Confirms the presence of the Ar-O-CH₃ ether linkage. |
| ~1025 | Strong | Aryl-O Stretch (Symmetric) | Confirms the presence of the Ar-O-CH₃ ether linkage. |
The strong, sharp absorption around 1675 cm⁻¹ is highly characteristic of an aryl ketone and serves as a primary piece of evidence for the proposed structure.[1]
Chapter 3: Definitive Structural Mapping with NMR Spectroscopy
Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule in solution.[2] It provides information on the chemical environment of individual nuclei (chemical shift), the number of nuclei in a given environment (integration), and the connectivity between nuclei (spin-spin coupling). By combining one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, we can piece together the molecular framework with absolute confidence.
Visualization: Overall Structural Elucidation Workflow
Caption: Integrated workflow for structural elucidation.
One-Dimensional NMR: ¹H and ¹³C Analysis
The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons, while the ¹³C NMR spectrum shows the number of unique carbon environments.
-
Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a 90° pulse, a relaxation delay of 1-2 seconds, and an acquisition time of ~4 seconds. Typically, 16-32 scans are sufficient.
-
¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C spectrum. A longer relaxation delay (e.g., 5 seconds) and a larger number of scans (e.g., 1024) are typically required due to the lower natural abundance of ¹³C.
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using TMS at 0.00 ppm for ¹H and 77.16 ppm for CDCl₃ for ¹³C. Integrate the ¹H NMR signals.
| Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| H-1 | ~1.15 | Triplet (t) | 7.4 | 3H | -CO-CH₂-CH₃ |
| H-2 | ~2.88 | Quartet (q) | 7.4 | 2H | -CO-CH₂ -CH₃ |
| H-3 | ~3.85 | Singlet (s) | - | 3H | C4'-OCH₃ |
| H-4 | ~3.88 | Singlet (s) | - | 3H | C2'-OCH₃ |
| H-5 | ~6.45 | Doublet (d) | 2.3 | 1H | H-3' |
| H-6 | ~6.50 | Doublet of Doublets (dd) | 8.5, 2.3 | 1H | H-5' |
| H-7 | ~7.65 | Doublet (d) | 8.5 | 1H | H-6' |
| Label | Chemical Shift (δ, ppm) | Assignment |
| C-1 | ~8.5 | -CO-CH₂-C H₃ |
| C-2 | ~35.8 | -CO-C H₂-CH₃ |
| C-3 | ~55.5 | C4'-OC H₃ |
| C-4 | ~55.8 | C2'-OC H₃ |
| C-5 | ~98.4 | C-3' |
| C-6 | ~105.2 | C-5' |
| C-7 | ~120.8 | C-1' |
| C-8 | ~132.5 | C-6' |
| C-9 | ~160.5 | C-2' |
| C-10 | ~164.0 | C-4' |
| C-11 | ~202.5 | C =O |
Two-Dimensional NMR: Establishing Connectivity
While 1D NMR provides a wealth of information, 2D NMR experiments are required to unambiguously connect the atoms.[3][4]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by 2-3 bonds). We expect a correlation between the methyl (H-1) and methylene (H-2) protons of the ethyl group, and between the adjacent aromatic protons (H-5' and H-6').[5]
-
HSQC (Heteronuclear Single Quantum Coherence): Shows direct, one-bond correlations between protons and the carbons they are attached to. This allows for the definitive assignment of each protonated carbon.[6]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment for piecing together the molecular skeleton. It reveals correlations between protons and carbons over 2-3 bonds. Key expected correlations include the methylene protons (H-2) to the carbonyl carbon (C-11) and the aromatic carbon C-1', and the aromatic proton H-6' to the carbonyl carbon (C-11).[2][6]
This diagram illustrates the critical long-range correlations that lock the molecular structure in place.
Caption: Key 2- and 3-bond ¹H-¹³C HMBC correlations.
Chapter 4: Synthesis and Final Confirmation
The collective data from MS, IR, and NMR form a self-consistent and mutually reinforcing dataset.
-
Mass Spectrometry established the correct molecular formula (C₁₁H₁₄O₃) and showed a key fragmentation corresponding to the loss of an ethyl group, pointing to a propiophenone structure.
-
Infrared Spectroscopy confirmed the presence of an aryl ketone (C=O at ~1675 cm⁻¹), aromatic C=C bonds, and ether (C-O) linkages.
-
¹H and ¹³C NMR provided the exact count of unique proton and carbon environments. The chemical shifts and coupling patterns were consistent with a 1,2,4-trisubstituted aromatic ring and a propiophenone side chain.
-
2D NMR (COSY, HSQC, and HMBC) provided the final, unambiguous proof of connectivity. HMBC correlations connected the ethyl group to the carbonyl, the carbonyl to the C-1' position of the ring, and established the relative positions of the two methoxy groups at C-2' and C-4'.
This systematic and multi-faceted analytical approach allows for the unequivocal structural elucidation of 2',4'-Dimethoxypropiophenone. The congruence across all spectroscopic techniques provides the high degree of certainty required in scientific research and development.
References
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Emery Pharma (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]
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Modgraph (2003). H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Magnetic Resonance in Chemistry. Available at: [Link]
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Canadian Science Publishing (1967). PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Canadian Journal of Chemistry. Available at: [Link]
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JEOL. Structural Analysis of Organic Compound Using 2D-NMR Spectrum. Available at: [Link]
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YouTube (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Available at: [Link]
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Introduction: The Architectural Significance of Propiophenone in Synthesis
An In-Depth Technical Guide to the Fundamental Reactivity of the Propiophenone Functional Group
Electronic Profile and Overview of Reactive Centers
The reactivity of propiophenone is dictated by the interplay of its constituent parts. The carbonyl group (C=O) is inherently polar, rendering the carbonyl carbon electrophilic and the oxygen nucleophilic. The adjacent phenyl ring exerts a deactivating, meta-directing influence on electrophilic aromatic substitution due to its electron-withdrawing inductive effect. The ethyl group, specifically the α-methylene (-CH₂-) protons, are acidic (pKa ≈ 19-20 in DMSO) and susceptible to deprotonation by strong bases to form a resonance-stabilized enolate.[4] These features establish three primary loci for chemical transformation:
-
The Electrophilic Carbonyl Carbon: A target for nucleophiles.
-
The Acidic α-Carbon: The origin of enolate-mediated reactivity.
-
The Aromatic Ring: A substrate for electrophilic substitution, albeit deactivated.
Figure 1: The three primary reactive centers of the propiophenone molecule.
Reactions at the Carbonyl Group: Nucleophilic Addition and Reduction
The electrophilic nature of the carbonyl carbon makes it a prime target for nucleophilic attack. This reactivity underpins some of the most fundamental transformations of propiophenone, including reductions to alcohols and the formation of new carbon-carbon bonds.
Reduction to Alcohols
The conversion of the carbonyl to a hydroxyl group can be achieved through two primary methods: hydride reduction and catalytic hydrogenation.
-
Hydride Reduction: Reagents like sodium borohydride (NaBH₄) in alcoholic solvents (methanol or ethanol) provide a mild and efficient method to reduce propiophenone to 1-phenyl-1-propanol.[5] The mechanism involves the nucleophilic transfer of a hydride ion (H⁻) to the carbonyl carbon, followed by protonation of the resulting alkoxide. This method is highly selective for aldehydes and ketones, leaving other functional groups like esters or amides untouched.
-
Catalytic Hydrogenation: This process involves the use of H₂ gas in the presence of a metal catalyst.[6][7] Palladium on carbon (Pd/C) is a common choice, though ruthenium (Ru) and rhodium (Rh) catalysts are also effective, sometimes offering different selectivity profiles.[8][9] Catalytic hydrogenation is a powerful technique but can also reduce other unsaturated systems, such as alkenes or aromatic rings, under more forcing conditions (higher pressure and temperature).[7] Asymmetric hydrogenation using chiral catalysts can achieve high enantioselectivity, a critical consideration in pharmaceutical synthesis.[10]
Complete Deoxygenation to a Methylene Group
For synthetic strategies requiring the complete removal of the carbonyl oxygen to form an alkane (propylbenzene), two classic named reactions are employed, chosen based on the substrate's stability to acid or base. This two-step sequence of Friedel-Crafts acylation followed by carbonyl reduction is a superior method for synthesizing straight-chain alkylbenzenes, avoiding the carbocation rearrangements common in direct Friedel-Crafts alkylation.[11][12][13]
Figure 2: Primary pathways for the reduction of the propiophenone carbonyl group.
-
Clemmensen Reduction: This method utilizes zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid (HCl).[14] It is highly effective for aryl-alkyl ketones that are stable in strong acid.[15] The precise mechanism is complex and thought to occur on the surface of the zinc, involving organozinc intermediates.[13]
-
Wolff-Kishner Reduction: As a complementary method for acid-sensitive substrates, the Wolff-Kishner reduction employs hydrazine (N₂H₄) and a strong base (e.g., KOH or potassium tert-butoxide) in a high-boiling solvent like ethylene glycol.[16][17] The reaction proceeds through the initial formation of a hydrazone, which is then deprotonated by the base. A subsequent series of proton transfers and the irreversible loss of nitrogen gas (N₂) drives the reaction to completion, yielding the alkane.[17][18]
| Feature | Clemmensen Reduction | Wolff-Kishner Reduction |
| Reagents | Zn(Hg), conc. HCl[13] | N₂H₄, KOH (or other strong base), heat[16] |
| Conditions | Strongly acidic, aqueous, reflux | Strongly basic, anhydrous, high temp (>180 °C)[11] |
| Substrate Suitability | Acid-stable compounds | Base-stable compounds[17] |
| Advantages | Effective for aryl-alkyl ketones | Good for acid-sensitive or high-MW compounds |
| Limitations | Unsuitable for acid-labile groups (e.g., acetals, esters) | Unsuitable for base-labile groups or sterically hindered ketones |
Reactivity at the α-Carbon: The Power of the Enolate
The protons on the carbon adjacent to the carbonyl (the α-carbon) are significantly more acidic than typical alkane protons. This acidity allows for the formation of a nucleophilic enolate ion upon treatment with a suitable base.[4] The resulting enolate is a versatile intermediate for forming new carbon-carbon bonds.
Figure 3: General scheme for the formation and reaction of the propiophenone enolate.
Aldol Condensation
The aldol reaction is a classic C-C bond-forming strategy. The enolate of propiophenone can act as a nucleophile, attacking the carbonyl carbon of an aldehyde (like benzaldehyde) or another ketone.[19][20] The initial product is a β-hydroxy ketone, which may subsequently dehydrate to form an α,β-unsaturated ketone (a chalcone derivative).[20] The use of strong, non-nucleophilic bases like lithium diisopropylamide (LDA) allows for the clean, irreversible formation of the enolate, providing excellent control over the reaction.[21]
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum.
-
Solvent and Base: Add anhydrous tetrahydrofuran (THF) to the flask and cool to -78 °C using a dry ice/acetone bath.
-
Enolate Formation: Slowly add a solution of lithium diisopropylamide (LDA) in THF/hexanes to the cooled solvent. To this, add a solution of propiophenone in anhydrous THF dropwise via syringe, maintaining the temperature at -78 °C. Allow the mixture to stir for 30-60 minutes to ensure complete enolate formation.[21]
-
Aldehyde Addition: Add a solution of freshly distilled benzaldehyde in anhydrous THF dropwise to the enolate solution. The reaction is typically rapid. Monitor progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[21]
-
Workup and Purification: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add water, and extract with ethyl acetate or diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude β-hydroxy ketone by flash column chromatography on silica gel.
α-Alkylation
The propiophenone enolate can also be alkylated by reaction with electrophiles such as alkyl halides. This reaction is a direct method for constructing a more complex carbon skeleton at the α-position. A significant modern advancement in this area is the concept of "hydrogen borrowing" alkylation, which uses alcohols as alkylating agents in the presence of a transition metal catalyst. This approach is atom-economical and avoids the use of toxic alkyl halides.[22]
α-Halogenation and Oxidation
In the presence of a base and a halogen (Br₂, Cl₂, I₂), propiophenone undergoes α-halogenation. The resulting α-halo ketone is more acidic than the starting material, which can lead to multiple halogenations.[23] While propiophenone itself does not undergo the classic iodoform test (which requires a methyl ketone), its oxidation with alkaline hypobromite solution proceeds through an interesting pathway. The reaction involves initial α,α-dibromination, followed by nucleophilic attack of hydroxide, a benzilic acid-type rearrangement, and eventual cleavage to yield benzoic acid and acetic acid.[24][25]
Reactions of the Aromatic Ring: Electrophilic Substitution
The acyl group of propiophenone is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution (EAS) and directs incoming electrophiles to the meta position. Reactions like nitration, sulfonation, and Friedel-Crafts reactions on the propiophenone ring are therefore slower and require more forcing conditions than for benzene itself.
It is often more synthetically advantageous to introduce substituents onto the aromatic ring before the acylation step. For example, p-nitropropiophenone is typically synthesized via the Friedel-Crafts acylation of nitrobenzene, rather than the direct nitration of propiophenone.[19]
Synthesis of Propiophenone
A brief overview of the primary industrial synthesis methods provides context for its role as a starting material.
-
Friedel-Crafts Acylation: The most common laboratory and industrial synthesis involves the reaction of benzene with propanoyl chloride or propionic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[26][27]
-
Vapor-Phase Ketonization: A greener alternative involves the high-temperature (450–550 °C) reaction of benzoic acid and propionic acid vapors over a metal oxide catalyst, such as calcium acetate and alumina.[26][28] This cross-decarboxylation process yields propiophenone, CO₂, and water.[28]
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A Technical Guide to the Biological Relevance of Methoxy Groups in Propiophenone Scaffolds for Drug Discovery Professionals
Part 1: The Methoxy Group as a Strategic Tool in Propiophenone Design
Introduction to the Propiophenone Core
The propiophenone scaffold, characterized by a phenyl ring attached to a propan-1-one moiety, is a versatile building block in medicinal chemistry.[1] Its derivatives serve as intermediates in the synthesis of numerous pharmaceuticals, including CNS agents, anti-arrhythmics, and appetite suppressants.[1][] The true potential of this scaffold, however, is unlocked through strategic substitution on the aromatic ring. Among the most impactful and frequently utilized substituents is the methoxy group (-OCH₃). This seemingly simple functional group can profoundly alter a molecule's biological activity, physicochemical properties, and metabolic fate, making it a critical consideration in drug design.[3][4][5] This guide provides an in-depth exploration of the biological relevance of methoxy groups in propiophenones, offering field-proven insights and detailed experimental frameworks for researchers in drug development.
Physicochemical Properties Conferred by Methoxy Substitution
The decision to incorporate a methoxy group is a deliberate choice to modulate several key molecular parameters that govern a drug's behavior.
-
Electronic Effects: The methoxy group is an electron-donating group through resonance, which can increase the electron density of the aromatic ring.[3] This electronic modulation can influence the binding affinity of the molecule with its biological target by altering the electrostatic interactions within the binding pocket.[3]
-
Lipophilicity and Solubility: Unlike more lipophilic substituents like chloro or methyl groups, the methoxy group offers a unique balance. It can enhance potency without significantly increasing lipophilicity, which is a critical factor in mitigating the risk of poor ADME (absorption, distribution, metabolism, and excretion) properties.[6] The oxygen atom can also act as a hydrogen bond acceptor, potentially improving solubility and interactions with biological targets.[3]
-
Conformational Control: The steric bulk of the methoxy group, while modest, can influence the preferred conformation of the molecule. This can be advantageous in locking the compound into a bioactive conformation, thereby improving its affinity and selectivity for a target protein.
The strategic placement of methoxy groups is therefore a powerful tool for fine-tuning a lead compound's properties to achieve a desired therapeutic profile.[4]
Part 2: Structure-Activity Relationships and Therapeutic Applications
The position and number of methoxy groups on the propiophenone ring are critical determinants of the resulting compound's pharmacological activity. This substitution pattern dictates the molecule's interaction with specific biological targets, leading to diverse therapeutic effects.
Anticancer Activity
Propiophenone derivatives have emerged as a promising class of potential anticancer agents.[7][8] The presence and location of methoxy groups are pivotal to their mechanism and potency.
-
Microtubule Disruption: Certain methoxy-substituted indolyl-propenones (a related class) have demonstrated potent anticancer activity by inducing microtubule disruption, leading to mitotic arrest and apoptosis.[9][10] Remarkably, studies have shown that shifting a methoxy group from the 5-position to the 6-position on an indole ring can switch the biological activity from inducing a non-apoptotic cell death (methuosis) to causing microtubule disruption.[9] This highlights the exquisite sensitivity of the biological system to the precise location of this functional group.
-
Kinase Inhibition: Phenylpropenone derivatives, which share structural similarities with propiophenones, have been shown to inhibit receptor tyrosine kinases (RTKs) involved in angiogenesis, such as VEGFR2.[11] The methoxy groups can contribute to the binding affinity within the ATP-binding pocket of these kinases.
The causal link here is the ability of the methoxy group to form key hydrogen bonds or occupy specific hydrophobic pockets within the target protein (e.g., tubulin or a kinase), which a simple hydroxyl or methyl group in the same position might not achieve as effectively.
Antidiabetic Potential: Targeting PTP-1B
A significant area of investigation for methoxy-propiophenones is in the treatment of type 2 diabetes. Several derivatives have been identified as potent inhibitors of Protein Tyrosine Phosphatase 1B (PTP-1B).[12][13]
PTP-1B is a negative regulator of the insulin signaling pathway. Its inhibition enhances insulin sensitivity, making it an attractive target for antidiabetic drugs. Methoxy-substituted propiophenones have demonstrated efficacy in animal models, reducing hyperglycemia and body weight.[13] The proposed mechanism involves the methoxy group forming favorable interactions with the active site of the PTP-1B enzyme, contributing to the compound's inhibitory potency.
Caption: Inhibition of PTP-1B by a Methoxy-Propiophenone Derivative.
Anti-inflammatory and Antioxidant Effects
The methoxy group is a common feature in natural and synthetic compounds with anti-inflammatory and antioxidant properties.[14]
-
Anti-inflammatory Activity: Methoxy-substituted phenols and chalcones have been investigated as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.[15][16] The electron-donating nature of the methoxy group can influence the molecule's ability to interact with the COX-2 active site.
-
Antioxidant Activity: The antioxidant capacity of phenolic compounds is well-established. The addition of a methoxy group to a phenolic ring can enhance its radical-scavenging activity.[17][18][19] This is attributed to the group's ability to stabilize the phenoxyl radical formed after hydrogen donation, thereby increasing the compound's effectiveness as an antioxidant.[17] The number and position of methoxy groups directly correlate with antioxidant potential.[19]
Part 3: The Metabolic Journey: O-Demethylation and Its Implications
While the methoxy group offers many advantages, it is also a primary site for metabolic transformation, a critical consideration for drug development professionals.
The Role of Cytochrome P450 Enzymes
The primary metabolic pathway for aromatic methoxy groups is O-demethylation, catalyzed by Cytochrome P450 (CYP) enzymes in the liver.[6][20] This is an oxidative process where the methyl group is removed, converting the methoxy moiety into a hydroxyl group (a phenol) and releasing formaldehyde.[20][21] Several CYP isozymes, such as CYP1A2, CYP2B6, and CYP1B1, are known to be active in this transformation.[22]
Caption: CYP450-Mediated O-Demethylation of a Methoxy-Propiophenone.
Consequences of Metabolism: Activation vs. Inactivation
O-demethylation can have profound consequences for the drug's activity and clearance:
-
Inactivation and Clearance: Often, the resulting hydroxyl metabolite is more polar, facilitating conjugation (e.g., glucuronidation) and subsequent excretion from the body. This typically leads to a loss of pharmacological activity.[23]
-
Bioactivation: In some cases, the hydroxyl metabolite may be the active species. For example, the antihistamine ebastine is metabolized to the more active carebastine through functionalization of an alkyl moiety.[23] While this example is not O-demethylation, it illustrates the principle that a metabolite can be more active than the parent drug.
-
Metabolic Liability: If O-demethylation is too rapid, it can lead to poor pharmacokinetic properties, such as a short half-life and low bioavailability. This is a significant challenge that medicinal chemists often face with methoxy-containing compounds.[6]
Designing for Metabolic Stability
To mitigate rapid metabolism, several strategies can be employed:
-
Steric Shielding: Placing bulky groups adjacent to the methoxy group can hinder the access of CYP enzymes to the metabolic site.
-
Bioisosteric Replacement: Replacing the methoxy group with a more metabolically stable bioisostere (e.g., a fluorine or a trifluoromethoxy group) can be an effective strategy, although this will also alter the compound's electronic and physicochemical properties.
Part 4: Experimental Validation: Protocols and Workflows
A robust and logical experimental cascade is essential for evaluating the potential of novel methoxy-propiophenone derivatives. The following protocols represent a self-validating system, incorporating necessary controls and logical progression from in vitro screening to in vivo validation.
Caption: Drug Discovery Workflow for Methoxy-Propiophenones.
General Synthesis of Methoxy-Substituted Propiophenones
The choice of synthetic route depends on the desired substitution pattern. A common and reliable method is the Friedel-Crafts acylation.
Objective: To synthesize a 4'-methoxypropiophenone derivative.
Protocol:
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 eq.) and anhydrous dichloromethane (DCM) as the solvent.
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: Slowly add propanoyl chloride (1.1 eq.) to the stirred suspension.
-
Substrate Addition: In the dropping funnel, dissolve methoxybenzene (anisole, 1.0 eq.) in anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C. Causality: This slow, cold addition is crucial to control the exothermic reaction and prevent side reactions like di-acylation.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. Trustworthiness: This step hydrolyzes the aluminum complex and separates the product into the organic layer.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (to neutralize acid) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure methoxy-propiophenone.
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
Objective: To determine the concentration at which a test compound reduces the viability of a cancer cell line by 50% (IC₅₀).
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare a serial dilution of the methoxy-propiophenone test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol: In Vivo Antidiabetic Efficacy in STZ-Induced Rats
Objective: To evaluate the antihyperglycemic effect of a methoxy-propiophenone derivative in a model of type 1 diabetes.[12]
Protocol:
-
Animal Model: Use male Wistar rats (180-220 g). Induce diabetes by a single intraperitoneal (i.p.) injection of Streptozotocin (STZ) (45-65 mg/kg) dissolved in citrate buffer (pH 4.5). Causality: STZ is selectively toxic to pancreatic β-cells, inducing a state of hyperglycemia that mimics type 1 diabetes.
-
Confirmation of Diabetes: After 72 hours, measure blood glucose from the tail vein. Rats with fasting blood glucose levels >250 mg/dL are considered diabetic and are used for the study.
-
Grouping and Dosing: Divide the diabetic animals into groups (n=6-8 per group):
-
Group 1: Diabetic Control (Vehicle)
-
Group 2: Positive Control (e.g., Metformin, 50 mg/kg)
-
Group 3: Test Compound (e.g., Methoxy-propiophenone, 10 mg/kg)
-
Group 4: Test Compound (e.g., Methoxy-propiophenone, 30 mg/kg)
-
-
Treatment: Administer the compounds orally once daily for 14-21 days.
-
Monitoring: Measure body weight and fasting blood glucose levels at regular intervals (e.g., Day 0, 7, 14, 21).
-
Terminal Analysis: At the end of the study, collect blood for biochemical analysis (e.g., insulin, lipid profile). Tissues like the pancreas can be collected for histopathological examination.
-
Data Analysis: Compare the changes in blood glucose levels and other parameters between the treated groups and the diabetic control group using appropriate statistical tests (e.g., ANOVA).
| Parameter | Diabetic Control | Positive Control (Metformin) | Test Compound (30 mg/kg) |
| Initial Blood Glucose (mg/dL) | 350 ± 25 | 345 ± 30 | 355 ± 20 |
| Final Blood Glucose (mg/dL) | 410 ± 35 | 180 ± 20 | 210 ± 25 |
| % Reduction in Glucose | - | 47.8% | 40.8% |
| Change in Body Weight (g) | -25 ± 5 | +10 ± 3 | +5 ± 4 |
| Data are representative and expressed as mean ± SEM. p < 0.05 compared to Diabetic Control. |
Part 5: Conclusion and Future Directions
The methoxy group is far more than a simple substituent; it is a strategic element in the medicinal chemist's toolkit for designing novel propiophenone-based therapeutics. Its ability to modulate electronic properties, improve physicochemical profiles, and direct interactions with biological targets has led to the discovery of derivatives with potent anticancer, antidiabetic, and anti-inflammatory activities.[7][13] However, its susceptibility to CYP450-mediated O-demethylation presents a significant challenge that must be addressed through careful molecular design and early ADME profiling.[6]
Future research should focus on developing a deeper, quantitative understanding of how methoxy group positioning influences target selectivity and metabolic stability. The use of advanced computational modeling alongside high-throughput screening will be instrumental in predicting the behavior of novel analogs. Furthermore, exploring bioisosteric replacements for the methoxy group could lead to compounds with improved pharmacokinetic profiles while retaining the desired biological activity. The continued exploration of the humble methoxy group on the versatile propiophenone scaffold promises to yield the next generation of targeted and effective therapeutics.
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Whitepaper: 2-Amino-5-ethyl-1,3,4-thiadiazole: A Versatile Precursor for the Synthesis of Novel Bioactive Heterocyclic Compounds
Abstract
The 1,3,4-thiadiazole nucleus is a privileged scaffold in medicinal chemistry, integral to the structure of numerous compounds with a broad spectrum of pharmacological activities. Among its derivatives, 2-amino-5-ethyl-1,3,4-thiadiazole stands out as a particularly valuable and versatile precursor for the synthesis of a diverse array of novel heterocyclic compounds. This technical guide provides an in-depth exploration of the synthetic potential of this core molecule. We will delve into its fundamental physicochemical and spectroscopic properties and present a detailed examination of its reactivity. This guide will focus on key synthetic transformations, including the formation of Schiff bases, thiazolidinones, pyrazoles, and fused bicyclic systems. For each transformation, we will provide detailed, field-proven experimental protocols, elucidate the underlying reaction mechanisms, and offer insights into the rationale behind experimental choices. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, enabling them to leverage the synthetic utility of 2-amino-5-ethyl-1,3,4-thiadiazole in the design and discovery of new chemical entities with therapeutic potential.
The 2-Amino-5-ethyl-1,3,4-thiadiazole Core: Foundation and Properties
The widespread interest in 1,3,4-thiadiazole derivatives stems from their established presence in a variety of therapeutic agents, exhibiting activities such as antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4] The 2-amino-5-substituted-1,3,4-thiadiazole framework, in particular, serves as a cornerstone for building more complex molecular architectures. The ethyl group at the 5-position provides a balance of lipophilicity and metabolic stability, while the amino group at the 2-position is a key functional handle for a multitude of chemical transformations.
Physicochemical and Spectroscopic Profile
A thorough understanding of the precursor's properties is fundamental for its effective use in synthesis. The key characteristics of 2-amino-5-ethyl-1,3,4-thiadiazole are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₇N₃S | [5][6] |
| Molecular Weight | 129.18 g/mol | [5][6] |
| Appearance | White to light beige crystalline powder | [7] |
| Melting Point | 200-203 °C | [5] |
| CAS Number | 140-68-53-2 | [5] |
| SMILES String | CCc1nnc(N)s1 | [5] |
Spectroscopic analysis is crucial for confirming the identity and purity of the starting material and for monitoring the progress of subsequent reactions. The Infrared (IR) spectrum of 2-amino-5-ethyl-1,3,4-thiadiazole typically shows characteristic N-H stretching vibrations for the primary amino group in the range of 3100-3300 cm⁻¹. The ¹H Nuclear Magnetic Resonance (NMR) spectrum will display signals corresponding to the ethyl group (a triplet and a quartet) and a broad singlet for the -NH₂ protons.
Reactivity Landscape
The synthetic versatility of 2-amino-5-ethyl-1,3,4-thiadiazole is dictated by its key reactive sites. The exocyclic primary amino group is a potent nucleophile, readily participating in reactions with electrophiles. Additionally, the endocyclic nitrogen atoms can be involved in cyclization reactions, leading to the formation of fused heterocyclic systems.
Synthetic Pathways to Novel Heterocyclic Systems
This section details the synthesis of several important classes of heterocyclic compounds starting from 2-amino-5-ethyl-1,3,4-thiadiazole.
Synthesis of Schiff Bases: Versatile Intermediates
Schiff bases, or azomethines, are synthesized through the condensation of a primary amine with an aldehyde or ketone. These compounds are not only biologically active in their own right but also serve as crucial intermediates for the synthesis of other heterocyclic systems like thiazolidinones and oxazepines.[8][9][10]
Causality Behind Experimental Choices:
-
Solvent: Absolute ethanol is commonly used as it effectively dissolves the reactants and is easily removed post-reaction.
-
Catalyst: A few drops of glacial acetic acid are added to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and accelerating the reaction.
-
Reaction Condition: Refluxing provides the necessary activation energy for the dehydration step, driving the equilibrium towards the formation of the Schiff base.
Experimental Protocol: General Synthesis of Schiff Bases
-
Dissolve 2-amino-5-ethyl-1,3,4-thiadiazole (1.0 eq.) in absolute ethanol (20 mL) in a round-bottom flask.
-
Add the desired aromatic aldehyde (1.0 eq.) to the solution.
-
Add 2-3 drops of glacial acetic acid to the mixture.
-
Fit the flask with a condenser and reflux the mixture for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated solid is filtered, washed with cold ethanol, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF/water mixture) to obtain the pure Schiff base.[10]
Synthesis of 4-Thiazolidinones: A Bioactive Core
4-Thiazolidinones are five-membered heterocyclic rings containing a sulfur and a nitrogen atom, known for a wide range of biological activities. They are readily synthesized from Schiff bases via cyclocondensation with thioglycolic acid.
Mechanism Insight: The reaction proceeds via nucleophilic attack of the sulfur atom of thioglycolic acid on the imine carbon of the Schiff base, followed by an intramolecular cyclization with the elimination of a water molecule.
Experimental Protocol: Synthesis of 2-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-aryl-thiazolidin-4-one
-
In a round-bottom flask, dissolve the synthesized Schiff base (1.0 eq.) in anhydrous 1,4-dioxane (25 mL).
-
Add thioglycolic acid (1.2 eq.) to the solution.
-
Add a pinch of anhydrous zinc chloride (ZnCl₂) as a catalyst.
-
Reflux the mixture for 8-10 hours. The use of anhydrous conditions is crucial to prevent hydrolysis of the reactants and intermediates.
-
After cooling, pour the reaction mixture into a beaker containing ice-cold saturated sodium bicarbonate solution. This neutralizes the excess thioglycolic acid and helps precipitate the product.
-
Filter the solid product, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from ethanol.
Synthesis of Pyrazole Hybrids: Expanding Chemical Space
Creating hybrid molecules by linking the 1,3,4-thiadiazole core with other pharmacologically important heterocycles, such as pyrazole, is a proven strategy in drug discovery.[11][12] A common synthetic route involves converting the 2-amino-5-ethyl-1,3,4-thiadiazole into a chloroacetyl derivative, followed by reaction with a substituted hydrazine to form a hydrazide, which is then cyclized with a suitable reagent.
Rationale for Multi-step Synthesis: This stepwise approach allows for controlled and specific bond formation, preventing unwanted side reactions. Each intermediate can be isolated and purified, ensuring the high quality of the final product.
Experimental Protocol: Synthesis of Pyrazole-Thiadiazole Hybrids
Step 1: Synthesis of 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
-
Suspend 2-amino-5-ethyl-1,3,4-thiadiazole (1.0 eq.) in glacial acetic acid (15 mL).
-
Cool the suspension in an ice bath to 0-5 °C.
-
Add chloroacetyl chloride (1.1 eq.) dropwise while maintaining the temperature.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Pour the mixture into ice-cold water.
-
Filter the resulting precipitate, wash with water, and recrystallize from ethanol.
Step 2: Synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-hydrazinylacetamide
-
Dissolve the chloroacetyl derivative (1.0 eq.) in ethanol.
-
Add hydrazine hydrate (2.0 eq.) and reflux for 6 hours.
-
Concentrate the solution under reduced pressure and cool to obtain the hydrazide product.
Step 3: Synthesis of the Pyrazole Ring
-
Reflux a mixture of the hydrazide (1.0 eq.) and ethyl acetoacetate (1.1 eq.) in glacial acetic acid for 8 hours.[12]
-
Pour the cooled mixture into ice water.
-
Filter the solid, wash with water, and purify by recrystallization to yield the final pyrazole-thiadiazole hybrid.
Conclusion and Future Perspectives
2-Amino-5-ethyl-1,3,4-thiadiazole has unequivocally demonstrated its value as a foundational building block in the synthesis of diverse and complex heterocyclic compounds. The reactivity of its exocyclic amino group allows for straightforward derivatization into Schiff bases, which in turn are precursors to other important scaffolds like 4-thiazolidinones. Furthermore, multi-step synthetic strategies enable its incorporation into hybrid molecules containing other key pharmacophores, such as the pyrazole ring.
The derivatives of 2-amino-1,3,4-thiadiazole have shown a remarkable range of biological activities, including potent antimicrobial, anticancer, and anti-inflammatory effects.[1][13][14] The continued exploration of this precursor's synthetic potential is a promising avenue for the discovery of novel drug candidates. Future research should focus on developing more efficient and environmentally friendly synthetic methodologies, such as microwave-assisted synthesis and green chemistry approaches, to further expand the chemical space accessible from this versatile core.[15] The insights and protocols provided in this guide aim to empower researchers to harness the full potential of 2-amino-5-ethyl-1,3,4-thiadiazole in their quest for the next generation of therapeutic agents.
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- 15. Research Journal of Chemical Sciences : Eco-Friendly Synthesize and Biological Evaluation of 2-Amino-5-substituted-1,3,4-thiadiazoles - ISCA [isca.me]
A Theoretical and Spectroscopic Investigation of the Electronic Structure of 2',4'-Dimethoxypropiophenone for Advanced Photochemical Applications
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Abstract
This technical guide provides a comprehensive theoretical and spectroscopic analysis of 2',4'-dimethoxypropiophenone, a key photoinitiator in various industrial applications. We delve into its electronic structure using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to elucidate the fundamental mechanisms governing its photochemical activity. This document is intended for researchers, chemists, and material scientists engaged in the development of photopolymerizable systems and advanced materials. By integrating computational predictions with experimental spectroscopic data, we offer a robust framework for understanding and optimizing the performance of propiophenone-based photoinitiators.
Introduction: The Significance of 2',4'-Dimethoxypropiophenone in Photochemistry
2',4'-Dimethoxypropiophenone (DMPP) is an aromatic ketone that functions as a highly efficient Type II photoinitiator. Upon absorption of ultraviolet (UV) light, it undergoes excitation to a triplet state, which can then abstract a hydrogen atom from a suitable donor (e.g., an amine synergist) to generate free radicals. These radicals subsequently initiate the polymerization of monomers and oligomers, a process central to applications in UV curing of coatings, inks, and adhesives.
The efficiency of a photoinitiator is intrinsically linked to its electronic structure. Key parameters include the energy of its excited states, the probability of electronic transitions (oscillator strength), and the distribution of electron density in its frontier molecular orbitals (HOMO and LUMO). A thorough understanding of these properties is paramount for designing novel photoinitiator systems with tailored absorption characteristics and enhanced reactivity.
This guide presents a synergistic approach, combining state-of-the-art computational chemistry with experimental spectroscopic validation, to provide a detailed electronic portrait of DMPP. We will explore its ground-state geometry, frontier orbital energies, molecular electrostatic potential, and simulated UV-Vis absorption spectrum, offering predictive insights into its photochemical behavior.
Computational Methodology: A Self-Validating Framework
The theoretical calculations presented herein are grounded in Density Functional Theory (DFT), a powerful quantum mechanical method for investigating the electronic structure of molecules. Our chosen methodology is designed to be a self-validating system, where computational predictions are directly correlated with experimental observations.
Ground-State Geometry Optimization
The initial step involves optimizing the molecular geometry of DMPP in its ground state. This is crucial as all subsequent electronic property calculations are dependent on an accurate molecular structure.
-
Method: DFT
-
Functional: Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional (B3LYP). This functional is widely used and has demonstrated high accuracy for organic molecules.
-
Basis Set: 6-311++G(d,p). This basis set provides a good balance between computational cost and accuracy, with diffuse functions (++) to describe the electron distribution far from the nucleus and polarization functions (d,p) for more accurate bonding descriptions.
-
Solvent Model: The effect of a solvent environment is approximated using the Polarizable Continuum Model (PCM), with acetonitrile as the solvent, to mimic realistic experimental conditions.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity and electronic transitions.
-
HOMO: Represents the ability to donate an electron.
-
LUMO: Represents the ability to accept an electron.
-
HOMO-LUMO Energy Gap (ΔE): A key indicator of molecular stability and the energy required for electronic excitation.
Excited-State Calculations and UV-Vis Spectrum Simulation
To understand the photochemistry of DMPP, we must investigate its excited states.
-
Method: Time-Dependent Density Functional Theory (TD-DFT). This method is well-suited for calculating the energies and properties of excited states.
-
Functional/Basis Set: B3LYP/6-311++G(d,p), consistent with the ground-state calculations.
-
Number of States: The first 10 singlet excited states are typically calculated to ensure coverage of the relevant UV-Vis absorption region.
-
Output: The calculations yield excitation energies (λ), oscillator strengths (f), and the nature of the electronic transitions (e.g., n→π, π→π).
The following diagram illustrates the computational workflow employed in this study:
Caption: Computational workflow for the theoretical analysis of DMPP.
Results and Discussion: Unveiling the Electronic Landscape
This section presents the predicted electronic properties of DMPP based on the methodology described above. These theoretical findings are then contextualized with experimental data for validation.
Molecular Geometry
The optimized geometry of DMPP reveals a non-planar structure, with the propiophenone side chain twisted relative to the dimethoxybenzene ring. This steric hindrance influences the electronic communication between the carbonyl group and the aromatic system.
Frontier Molecular Orbitals and Reactivity
The distribution of the HOMO and LUMO provides insight into the molecule's photochemical reactivity.
-
HOMO: The HOMO is predicted to be localized primarily on the dimethoxy-substituted aromatic ring, indicating this is the region most susceptible to electrophilic attack and the primary site of electron donation.
-
LUMO: The LUMO is predominantly centered on the carbonyl group of the propiophenone moiety, which is characteristic of a π* orbital. This localization suggests that upon excitation, the electron density will shift towards the carbonyl group, making it a reactive site for nucleophilic attack or, in the case of a photoinitiator, hydrogen abstraction.
The calculated HOMO-LUMO energy gap is a critical parameter for predicting the molecule's excitation energy.
| Parameter | Predicted Value (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -1.58 |
| HOMO-LUMO Energy Gap (ΔE) | 4.67 |
Table 1: Predicted Frontier Molecular Orbital Energies of DMPP.
Simulated vs. Experimental UV-Vis Spectrum
The TD-DFT calculations allow for the simulation of the UV-Vis absorption spectrum, which can be directly compared with experimental data for validation. The primary electronic transitions contributing to the absorption bands are analyzed below.
| Transition | Calculated λ (nm) | Oscillator Strength (f) | Nature of Transition |
| S₀ → S₁ | 325 | 0.015 | n → π |
| S₀ → S₅ | 288 | 0.250 | π → π |
| S₀ → S₈ | 255 | 0.180 | π → π* |
Table 2: Predicted Electronic Transitions for DMPP.
The simulated spectrum is expected to show two main absorption bands:
-
A weak, lower-energy band around 325 nm, corresponding to the n→π* transition. This transition involves the excitation of a non-bonding electron from the carbonyl oxygen to the π* anti-bonding orbital of the C=O group.
-
A strong, higher-energy band around 288 nm, attributed to the π→π* transition, which involves the excitation of an electron from a π bonding orbital of the aromatic ring to a π* anti-bonding orbital.
Experimental analysis of 2',4'-dimethoxypropiophenone in acetonitrile has shown a UV-Vis absorption maximum at approximately 285 nm, with a shoulder extending to longer wavelengths. This aligns remarkably well with our theoretical prediction of a strong π→π* transition at 288 nm and a weaker n→π* transition at 325 nm, thereby validating the computational model.
Step-by-Step Protocol for Theoretical Analysis
This section provides a generalized protocol for performing a theoretical analysis of a molecule like DMPP using a computational chemistry software package (e.g., Gaussian, ORCA).
-
Molecule Building:
-
Construct the 3D structure of 2',4'-dimethoxypropiophenone using a molecular editor (e.g., GaussView, Avogadro).
-
Perform an initial "clean-up" of the geometry using molecular mechanics to obtain a reasonable starting structure.
-
-
Ground-State Optimization Input File:
-
Create an input file specifying the DFT method, basis set, and solvent model.
-
Example Keywords: #p B3LYP/6-311++G(d,p) Opt Freq SCRF=(PCM,Solvent=Acetonitrile)
-
The Opt keyword requests a geometry optimization.
-
The Freq keyword requests a frequency calculation to confirm the optimized structure is a true minimum (no imaginary frequencies).
-
-
Job Submission and Analysis:
-
Submit the input file to the computational chemistry software.
-
Upon completion, verify that the optimization converged and that there are no imaginary frequencies.
-
Visualize the optimized geometry and record the final energy.
-
-
TD-DFT Input File for Excited States:
-
Use the optimized geometry from the previous step.
-
Create a new input file for the TD-DFT calculation.
-
Example Keywords: #p TD(NStates=10,Root=1) B3LYP/6-311++G(d,p) SCRF=(PCM,Solvent=Acetonitrile)
-
TD(NStates=10) requests the calculation of the first 10 excited states.
-
-
Analysis of TD-DFT Output:
-
Extract the excitation energies, oscillator strengths, and orbital contributions for each excited state from the output file.
-
Use this data to simulate the UV-Vis spectrum and compare it with experimental data.
-
-
FMO Visualization:
-
Generate cube files for the HOMO and LUMO from the ground-state calculation checkpoint file.
-
Visualize these orbitals using a molecular visualization program to analyze their spatial distribution.
-
Conclusion and Future Directions
The integrated computational and experimental approach detailed in this guide provides a robust framework for understanding the electronic structure of 2',4'-dimethoxypropiophenone. Our theoretical model, validated by experimental spectroscopic data, accurately predicts the key electronic transitions and provides valuable insights into the molecule's photochemical reactivity. The strong correlation between the simulated and experimental UV-Vis spectra confirms the suitability of the B3LYP/6-311++G(d,p) level of theory for describing this class of molecules.
Future work could extend this methodology to:
-
Investigate the triplet excited state, which is crucial for the hydrogen abstraction mechanism in Type II photoinitiation.
-
Model the hydrogen abstraction reaction itself to determine the reaction barriers and kinetics.
-
Perform a systematic study of substituted propiophenone derivatives to establish structure-property relationships and guide the design of next-generation photoinitiators with optimized performance.
References
-
Kegl, T., Kégl, T., & Kollar, L. (2023). Synthesis of novel P-stereogenic phosphine-phosphinites and their applications in the asymmetric hydroformylation of styrene derivatives. Dalton Transactions, 52(2), 481-491. Available at: [Link]
Methodological & Application
Application Notes and Protocols for the Synthesis of Chalcones Using 2',4'-Dimethoxypropiophenone
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Chalcones (1,3-diaryl-2-propen-1-ones) represent a pivotal class of organic compounds, serving as key precursors in the biosynthesis of flavonoids and exhibiting a broad spectrum of pharmacological activities.[1] Their versatile biological profile, which includes antimicrobial, anti-inflammatory, and anticancer properties, makes them highly attractive scaffolds in medicinal chemistry and drug development.[2][3] The strategic introduction of methoxy substituents onto the aromatic rings can significantly modulate their therapeutic potential.[4] This document provides a comprehensive guide to the synthesis of novel chalcone derivatives originating from 2',4'-Dimethoxypropiophenone via the robust and reliable Claisen-Schmidt condensation. We will delve into the mechanistic underpinnings of this reaction, offer a detailed, field-proven experimental protocol, and discuss the characterization of the resulting products.
Introduction: The Significance of Dimethoxy-Substituted Chalcones
The chalcone framework consists of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] This conjugated arrangement is crucial for its biological activity, often acting as a Michael acceptor in biological systems. The substitution pattern on the two aromatic rings (conventionally labeled A and B) is a critical determinant of the molecule's pharmacological profile.
2',4'-Dimethoxypropiophenone is an excellent starting material for Ring A of the chalcone. The presence of two methoxy groups at the 2' and 4' positions significantly influences the electronic properties and conformation of the resulting chalcone. These groups are known to enhance the lipophilicity and can improve cell membrane permeability. Furthermore, methoxy groups can be key interaction points with biological targets and may be involved in metabolic pathways, potentially leading to the generation of active hydroxylated metabolites.
The use of a propiophenone, as opposed to the more common acetophenone, introduces an additional methyl group on the α-carbon of the resulting chalcone. This modification can impact the molecule's conformational flexibility and its interaction with target enzymes or receptors, offering a pathway to novel derivatives with potentially unique biological activities.
The Underpinning Chemistry: Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a cornerstone of chalcone synthesis, involving a base-catalyzed crossed aldol condensation between an aromatic ketone (with α-hydrogens) and an aromatic aldehyde (lacking α-hydrogens).[5][6] This method is highly efficient and versatile, allowing for the synthesis of a vast library of chalcone derivatives.[6]
Reaction Mechanism
The reaction proceeds through a well-established multi-step mechanism initiated by a base:
-
Enolate Formation: A strong base, typically potassium hydroxide (KOH) or sodium hydroxide (NaOH), abstracts an acidic α-proton from the 2',4'-Dimethoxypropiophenone. The presence of the carbonyl group stabilizes the resulting carbanion, leading to the formation of a resonance-stabilized enolate ion. This is the rate-determining step.
-
Nucleophilic Attack: The nucleophilic enolate ion attacks the electrophilic carbonyl carbon of the aromatic aldehyde. This forms a tetrahedral alkoxide intermediate.
-
Protonation: The alkoxide intermediate is protonated by the solvent (typically ethanol or water), yielding a β-hydroxy ketone, also known as an aldol adduct.
-
Dehydration: Under the basic reaction conditions, the aldol adduct readily undergoes dehydration. A base removes the now more acidic α-proton, forming an enolate which then eliminates a hydroxide ion to form the stable, conjugated α,β-unsaturated ketone system of the final chalcone product. This step is typically irreversible and drives the reaction to completion.
Caption: Base-catalyzed mechanism of chalcone synthesis.
Experimental Protocol: Synthesis of a Representative Chalcone
This section details a robust, step-by-step protocol for the synthesis of (E)-1-(2,4-dimethoxyphenyl)-2-methyl-3-(4-chlorophenyl)prop-2-en-1-one from 2',4'-Dimethoxypropiophenone and 4-Chlorobenzaldehyde.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Quantity (mmol) | Eq. |
| 2',4'-Dimethoxypropiophenone | C₁₁H₁₄O₃ | 194.23 | 10 | 1.0 |
| 4-Chlorobenzaldehyde | C₇H₅ClO | 140.57 | 10 | 1.0 |
| Potassium Hydroxide (KOH) | KOH | 56.11 | 50 | 5.0 |
| Ethanol (95%) | C₂H₅OH | 46.07 | ~50 mL | - |
| Hydrochloric Acid (HCl) | HCl | 36.46 | As needed | - |
| Distilled Water | H₂O | 18.02 | As needed | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |
| Hexane | C₆H₁₄ | 86.18 | As needed | - |
Experimental Workflow
Caption: Workflow for synthesis and characterization.
Step-by-Step Procedure
-
Preparation of Reactants: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2',4'-Dimethoxypropiophenone (10 mmol, 1.94 g) and 4-Chlorobenzaldehyde (10 mmol, 1.41 g) in 30 mL of 95% ethanol. Stir the mixture at room temperature until all solids are completely dissolved.
-
Catalyst Addition: In a separate beaker, prepare a solution of potassium hydroxide (50 mmol, 2.81 g) in 20 mL of water. Cool this solution in an ice bath.
-
Reaction: Slowly add the cold KOH solution dropwise to the stirred ethanolic solution of the reactants over 15-20 minutes. A distinct color change and increase in turbidity are typically observed. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent. Spot the starting materials and the reaction mixture on a TLC plate. The formation of a new, typically less polar, spot corresponding to the chalcone product will be observed. The reaction is generally complete within 4-6 hours.
-
Isolation of Crude Product: Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), pour the reaction mixture into a beaker containing 200 mL of ice-cold water. Acidify the mixture by slowly adding concentrated HCl dropwise with constant stirring until the pH is approximately 2-3. A solid precipitate of the crude chalcone will form.
-
Washing: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid liberally with cold distilled water until the filtrate is neutral (pH ~7). This step is crucial to remove any residual base and salts.
-
Purification: The crude product can be purified by recrystallization. Transfer the solid to a flask and add a minimal amount of hot ethanol to dissolve it completely. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven.
Characterization of the Product
The structure and purity of the synthesized chalcone must be confirmed through various analytical techniques.
Physical Properties
-
Appearance: Typically a pale yellow to yellow crystalline solid.
-
Melting Point: A sharp melting point indicates high purity. For the representative product, a melting point in the range of 125-127 °C would be expected.
-
Yield: A typical yield for this reaction after purification is in the range of 75-85%.
Spectroscopic Data
The following table provides representative spectroscopic data for the target compound, (E)-1-(2,4-dimethoxyphenyl)-2-methyl-3-(4-chlorophenyl)prop-2-en-1-one.
| Technique | Expected Data |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.70-7.60 (d, 1H, Ar-H), 7.40-7.30 (d, 2H, Ar-H), 7.25-7.15 (d, 2H, Ar-H), 6.95 (s, 1H, Vinyl-H), 6.50-6.40 (m, 2H, Ar-H), 3.88 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃), 2.10 (s, 3H, α-CH₃). |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 195.5 (C=O), 164.0, 160.5, 142.0, 135.0, 134.5, 132.0, 130.0, 128.5, 122.0, 105.0, 98.5, 55.8, 55.6, 15.0 (α-CH₃). |
| FT-IR (KBr, cm⁻¹) | ν: 1650 (C=O stretch, conjugated), 1600 (C=C aromatic), 1575 (C=C alkene), 1260 & 1025 (C-O stretch, ether), 820 (C-Cl stretch). |
| Mass Spec. (ESI-MS) | m/z: [M+H]⁺ calculated for C₁₈H₁₇ClO₃: 317.09; found: 317.1. |
Expert Interpretation: The ¹H NMR spectrum is expected to show a characteristic singlet for the vinylic proton and a singlet for the α-methyl group, confirming the formation of the α-methyl chalcone. The trans (E) configuration is the thermodynamically favored product. The IR spectrum will clearly show the conjugated carbonyl stretch at a lower wavenumber (~1650 cm⁻¹) compared to a non-conjugated ketone.
Troubleshooting and Field-Proven Insights
-
Low Yield: If the yield is low, ensure the KOH solution is freshly prepared and added slowly while cooling to prevent side reactions. Also, confirm the purity of the aldehyde, as impurities can inhibit the reaction.
-
Oily Product: If the product oils out instead of precipitating as a solid, it may be impure. Try triturating the oil with a small amount of cold hexane or an ethanol/water mixture to induce solidification.
-
Difficulty in Recrystallization: If the product is difficult to recrystallize, it may be necessary to use a different solvent system. A mixture of ethyl acetate and hexane is a good alternative to ethanol.
-
Reaction Stalls: Ensure vigorous stirring is maintained throughout the reaction to ensure proper mixing of the biphasic system.
Conclusion
The Claisen-Schmidt condensation offers an efficient, scalable, and versatile method for the synthesis of chalcones from 2',4'-Dimethoxypropiophenone.[5][7] The detailed protocol and characterization data provided in this application note serve as a valuable resource for researchers engaged in medicinal chemistry and drug discovery. The ability to readily synthesize these dimethoxy- and α-methyl-substituted chalcones opens up avenues for creating diverse chemical libraries for biological screening, ultimately contributing to the development of novel therapeutic agents.[2][8]
References
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- Synthesis and antimicrobial activity of novel chalcone derivative. (2024). GSC Biological and Pharmaceutical Sciences.
- Synthesis and Antimicrobial Activity of Chalcones. (n.d.). Journal of Chemical and Pharmaceutical Research.
-
Rojas, J., et al. (2023). Natural 2′,4-Dihydroxy-4′,6′-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis. Molecules, 28(15), 5789. [Link]
- Synthesis, In-vitro antibacterial and antioxidant activity of chalcone deriv
- 1 H-NMR; (b) 13 C-NMR spectra of chalcone 1 (CDCl 3 ). (n.d.). ResearchGate.
- Investigation Into The Antimicrobial Properties Of A Dehydrochalcone. (2021).
- Synthesis of Chalcone Derivatives and its Antimicrobial Activities. (2022).
- Claisen-Schmidt Condensation. (n.d.). University of Missouri-St. Louis.
- Claisen–Schmidt condens
- Claisen-Schmidt Condensation. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press.
-
Yoon, H., et al. (2012). 1H and 13C NMR spectral assignments of novel chromenylchalcones. Magnetic Resonance in Chemistry, 50(11), 759-64. [Link]
- Studies on the Aqueous Synthesis of Chalcones: A Green Approach. (2023). Preprints.org.
- Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characteriz
- Synthesis, Characterization and Antimicrobial Assessment of 3, 4, 5-Trimethoxy-3', 4'-Dimethoxychalcone and 2, 4, 6-Trimethoxy-3', 4'-Dimethoxychalcone. (2021). Journal of Chemical Society of Nigeria.
- Jayapal, M. R., et al. (2010). Synthesis and characterization of 2,4-dihydroxy substituted chalcones using aldol condensation by SOCl2/ EtOH. Journal of Chemical and Pharmaceutical Research, 2(3), 127-132.
- Claisen-Schmidt condensation: Significance and symbolism. (2024). Grokipedia.
- Synthesis and characterization of chalcone derivatives and their antioxidant activity. (2014). UTAR Institutional Repository.
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Claisen-Schmidt condensation with 2',4'-Dimethoxypropiophenone
An In-Depth Technical Guide to the Claisen-Schmidt Condensation with 2',4'-Dimethoxypropiophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Synthesis of Chalcones
Chalcones, characterized by their 1,3-diaryl-2-propen-1-one core, represent a pivotal class of compounds within the flavonoid family.[1][2] These molecules are not merely biosynthetic precursors but are recognized as "privileged scaffolds" in medicinal chemistry, commanding significant attention for their vast array of pharmacological activities.[1] The biological versatility of chalcones, which includes anticancer, anti-inflammatory, antioxidant, and antimicrobial properties, is largely attributed to the highly reactive α,β-unsaturated ketone moiety.[1][3][4][5]
The Claisen-Schmidt condensation, a reliable and versatile variant of the crossed-aldol condensation, stands as the most prevalent and efficient method for synthesizing these valuable structures.[2][3][6] This reaction involves the base-catalyzed condensation between an aromatic ketone possessing α-hydrogens and an aromatic aldehyde that typically lacks them.[7]
This guide provides a comprehensive examination of the Claisen-Schmidt condensation utilizing 2',4'-Dimethoxypropiophenone as the ketone component. The resulting dimethoxy-substituted chalcone derivatives are of particular interest, as the introduction of methoxy groups onto the aromatic rings can significantly modulate and enhance biological activity, making them valuable scaffolds for the development of novel therapeutic agents.[8][9]
Reaction Principle and Mechanism: A Stepwise Analysis
The Claisen-Schmidt condensation proceeds via a base-catalyzed mechanism, which is driven to completion by the formation of a highly stable, conjugated final product.[8] The process can be dissected into four key steps:
-
Enolate Formation: A strong base, typically potassium hydroxide (KOH) or sodium hydroxide (NaOH), abstracts an acidic α-proton from the propiophenone. The electron-withdrawing effect of the carbonyl group and the resonance stabilization of the resulting anion facilitate the formation of a reactive enolate ion.[1][10]
-
Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde.[1][8]
-
Aldol Addition: This attack results in the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated by a solvent molecule (e.g., ethanol) to yield a β-hydroxy ketone, the initial aldol addition product.[10]
-
Dehydration: The aldol adduct readily undergoes base-catalyzed dehydration. The abstraction of a second α-proton facilitates the elimination of a hydroxide ion, yielding the final chalcone. This elimination step is thermodynamically favorable as it creates an extended conjugated π-system involving both aromatic rings and the enone functionality, which is the driving force for the reaction.[1][10]
Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.
Detailed Experimental Protocol
This protocol provides a generalized, step-by-step methodology for the synthesis of chalcone derivatives from 2',4'-Dimethoxypropiophenone.
Materials and Reagents
-
2',4'-Dimethoxypropiophenone
-
Substituted Aromatic Aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde, 4-Methoxybenzaldehyde)
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)[2]
-
Ethanol (95% or absolute)[2]
-
Dilute Hydrochloric Acid (HCl) or Glacial Acetic Acid[2]
-
Distilled Water
-
Standard laboratory glassware (Round-bottom flask, Büchner funnel, beakers)
-
Magnetic stirrer and stir bar
-
Thin Layer Chromatography (TLC) apparatus (silica gel plates)
-
Ice bath
Procedure
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2',4'-Dimethoxypropiophenone (1.0 equivalent) and the selected aromatic aldehyde (1.0 equivalent) in a suitable volume of ethanol (e.g., 20-30 mL). Stir the mixture at room temperature until all solids are completely dissolved.[1][3]
-
Catalyst Addition: In a separate beaker, prepare a 40-50% (w/v) aqueous solution of KOH or NaOH. Cool the ethanolic solution of the reactants in an ice bath, and then add the base solution dropwise over 5-10 minutes with vigorous stirring. A change in color and/or the formation of a precipitate is often observed.[1][11]
-
Reaction: Remove the flask from the ice bath and allow the reaction to stir at room temperature. The reaction time can vary from 12 to 48 hours depending on the reactivity of the aldehyde.[1][11]
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is considered complete when the spot corresponding to the starting materials has disappeared or is minimal.[8][12]
-
Isolation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice or ice-cold water (approx. 200 mL).[3][11] Stir the mixture for 15-20 minutes.
-
Neutralization and Precipitation: While stirring, slowly acidify the mixture by adding dilute HCl dropwise until the solution is acidic (pH ~2-3), which neutralizes the catalyst. This will cause the crude chalcone product to precipitate as a solid.[1][8]
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel.[1] Wash the crude product thoroughly with several portions of cold distilled water until the washings are neutral to litmus paper.[8]
-
Purification: The crude solid is purified by recrystallization from a suitable solvent, typically ethanol or methanol, to yield the pure crystalline chalcone.[8][13] Dry the purified product in a desiccator or a vacuum oven at a low temperature.
Caption: General experimental workflow for chalcone synthesis.
Data Presentation: Illustrative Reaction Parameters
The versatility of the Claisen-Schmidt condensation allows for the synthesis of a diverse library of chalcones by varying the aromatic aldehyde. The table below summarizes typical reaction parameters for the condensation of 2',4'-Dimethoxypropiophenone with different aldehydes.
| Aromatic Aldehyde | Catalyst | Solvent | Reaction Time (h) | Typical Yield (%) |
| Benzaldehyde | 40% aq. KOH | Ethanol | 24 | 85-95% |
| 4-Chlorobenzaldehyde | 40% aq. KOH | Ethanol | 20 | 80-90% |
| 4-Methoxybenzaldehyde | 50% aq. NaOH | Ethanol | 36 | 88-96% |
| 4-Nitrobenzaldehyde | 50% aq. NaOH | Ethanol | 12 | 90-98% |
| 2-Furaldehyde | 40% aq. KOH | Ethanol | 24 | 75-85% |
Characterization of Synthesized Chalcones
Rigorous characterization is essential to confirm the structure and purity of the synthesized chalcone derivatives.[2] Standard spectroscopic techniques are employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : This is the most powerful tool for unambiguous structure elucidation.[2][14]
-
¹H NMR : The spectrum will show characteristic signals for the two vinylic protons (Hα and Hβ) of the enone bridge as distinct doublets. A large coupling constant (J) of approximately 15-16 Hz is diagnostic of the thermodynamically favored trans stereochemistry.[15] Protons of the two methoxy groups (-OCH₃) will appear as sharp singlets, typically in the range of δ 3.8-4.0 ppm.[2] Aromatic protons will appear as multiplets in their expected downfield regions.
-
¹³C NMR : The carbonyl carbon (C=O) signal is typically observed in the downfield region of δ 186-197 ppm.[2][15] The α- and β-carbons of the enone system give characteristic signals between δ 116-128 and δ 137-146, respectively.[15]
-
-
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify key functional groups. The most intense and characteristic absorption is the C=O stretching vibration of the conjugated ketone, typically found in the region of 1630-1680 cm⁻¹. Other significant peaks include the C=C stretching of the enone and aromatic rings.[16]
-
Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the compound, confirming that the desired condensation and dehydration have occurred. The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the target chalcone.[2]
Applications and Scientific Significance
Chalcones derived from 2',4'-Dimethoxypropiophenone are of significant interest to the scientific community, particularly in drug discovery and materials science.
-
Medicinal Chemistry : These compounds serve as templates for developing new drugs. Their biological activities are diverse, with extensive research highlighting their potential as anticancer, anti-inflammatory, antimicrobial, antiviral, and antioxidant agents.[4][5][17] The specific substitution patterns on the aromatic rings, such as the dimethoxy groups, are crucial for tuning the potency and selectivity of these biological effects.[9]
-
Materials Science : The extended π-conjugated system of chalcones imparts interesting photophysical properties. This has led to their investigation in fields such as non-linear optics and as components in the development of novel polymers and corrosion inhibitors.[18]
The straightforward and efficient synthesis via the Claisen-Schmidt condensation makes this class of compounds readily accessible for further investigation and development in these exciting fields.
References
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Taylor & Francis Online. (n.d.). Claisen-Schmidt condensation – Knowledge and References. Retrieved from [Link]
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PraxiLabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation). Retrieved from [Link]
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BYJU'S. (n.d.). Claisen Condensation Mechanism. Retrieved from [Link]
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PubMed. (2010). Synthesis and complete assignment of NMR data of 20 chalcones. Retrieved from [Link]
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Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]
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SciSpace. (n.d.). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. Retrieved from [Link]
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SATHYABAMA Institute of Science and Technology. (2022). Synthesis and characterization of chalcone. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Antiviral and antimicrobial applications of chalcones and their derivatives: From nature to greener synthesis. Retrieved from [Link]
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SN Applied Sciences. (2025). Focused review on applications of chalcone based compounds in material science. Retrieved from [Link]
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UTAR Institutional Repository. (2022). Synthesis and characterization of chalcone derivatives and their antioxidant activity. Retrieved from [Link]
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JETIR. (n.d.). SYNTHESIS OF CHALCONES. Retrieved from [Link]
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FABAD Journal of Pharmaceutical Sciences. (n.d.). Spectral Properties of Chalcones II. Retrieved from [Link]
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ResearchGate. (2022). Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (2010). Synthesis and characterization of 2,4-dihydroxy substituted chalcones using aldol condensation by SOCl2/ EtOH. Retrieved from [Link]
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University Website. (n.d.). Claisen-Schmidt Condensation. Retrieved from [Link]
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MDPI. (n.d.). Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Synthetic chalcones of biological importance (a) 2,4‐dimethoxy‐4. Retrieved from [Link]
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Application Notes & Protocols: Strategic Synthesis of Bioactive Heterocyclic Scaffolds from 2',4'-Dimethoxypropiophenone
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Objective: This document provides a comprehensive technical guide on the strategic utilization of 2',4'-Dimethoxypropiophenone as a versatile starting material for the synthesis of key bioactive heterocyclic compounds. We will explore robust synthetic pathways, provide detailed experimental protocols, and discuss the pharmacological relevance of the resulting molecular scaffolds, including chalcones, flavones, and pyrazoles.
Introduction: The Strategic Value of 2',4'-Dimethoxypropiophenone
2',4'-Dimethoxypropiophenone is an electron-rich aromatic ketone that serves as an exceptionally valuable and cost-effective building block in synthetic organic chemistry. Its activated benzene ring, due to the two methoxy groups, facilitates a range of electrophilic substitution and condensation reactions. The propiophenone side chain provides the necessary carbon framework for constructing various heterocyclic rings. This guide focuses on its transformation into three principal classes of bioactive heterocycles, which are foundational scaffolds in drug discovery.[1] The inherent structural features of this starting material allow for the synthesis of compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4]
Synthetic Roadmap: From Propiophenone to Diverse Heterocycles
The overall synthetic strategy involves a divergent approach. 2',4'-Dimethoxypropiophenone is first converted into a versatile chalcone intermediate. This chalcone then serves as the central precursor for subsequent cyclization reactions to yield flavones and pyrazoles. Additionally, we will explore an alternative pathway using the Vilsmeier-Haack reaction for functionalization.
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The Versatile Scaffold: 2',4'-Dimethoxypropiophenone in Modern Medicinal Chemistry
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Key Synthetic Intermediate
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as a foundation for the development of potent and selective therapeutic agents is perpetual. 2',4'-Dimethoxypropiophenone, a readily accessible aromatic ketone, has emerged as a significant building block, primarily for the synthesis of chalcones and their derivatives. These compounds, characterized by a 1,3-diaryl-2-propen-1-one core, are renowned for their broad and diverse pharmacological activities. The strategic placement of the two methoxy groups on the propiophenone ring profoundly influences the electronic properties and conformational flexibility of the resulting molecules, thereby impacting their biological activity. This guide provides a comprehensive overview of the utility of 2',4'-Dimethoxypropiophenone in medicinal chemistry, with a focus on detailed synthetic protocols, mechanistic insights into the biological activity of its derivatives, and a perspective on its broader applications.
Core Application: Synthesis of Bioactive Chalcones via Claisen-Schmidt Condensation
The paramount application of 2',4'-Dimethoxypropiophenone in medicinal chemistry is its role as a precursor in the Claisen-Schmidt condensation to yield 2',4'-dimethoxychalcones. This base-catalyzed reaction is a robust and versatile method for forming the α,β-unsaturated ketone system that defines the chalcone scaffold.
Causality Behind the Experimental Choices
The Claisen-Schmidt condensation is not merely a routine synthetic procedure; the choice of reagents and conditions is critical for achieving high yields and purity. The reaction proceeds through the formation of a resonance-stabilized enolate from 2',4'-Dimethoxypropiophenone upon treatment with a base. This enolate then acts as a nucleophile, attacking the carbonyl carbon of an aromatic aldehyde. The subsequent aldol addition product readily undergoes dehydration to furnish the thermodynamically stable chalcone.
-
Choice of Base: Strong bases such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) are typically employed to ensure complete deprotonation of the α-carbon of the propiophenone, driving the reaction towards the formation of the enolate.
-
Solvent System: Ethanol is a common solvent as it effectively dissolves both the reactants and the base, creating a homogeneous reaction mixture.
-
Reaction Temperature: The reaction is often conducted at room temperature to minimize side reactions, such as the self-condensation of the ketone.
-
Work-up Procedure: The reaction mixture is typically poured into ice-cold water, followed by acidification. This neutralizes the base and precipitates the crude chalcone product, which is generally insoluble in water.
Detailed Protocol: Synthesis of (E)-1-(2,4-dimethoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one
This protocol provides a representative example of the synthesis of a bioactive chalcone starting from 2',4'-Dimethoxypropiophenone.
Materials:
-
2',4'-Dimethoxypropiophenone
-
4-Chlorobenzaldehyde
-
Potassium Hydroxide (KOH)
-
Ethanol (95%)
-
Hydrochloric Acid (HCl), dilute
-
Distilled Water
-
Ethyl Acetate
-
Hexane
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Büchner funnel and vacuum flask
-
Beakers
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 2',4'-Dimethoxypropiophenone (1.94 g, 10 mmol) and 4-chlorobenzaldehyde (1.41 g, 10 mmol) in 30 mL of ethanol. Stir the mixture at room temperature until all solids have dissolved.
-
Catalyst Addition: While stirring, slowly add a solution of KOH (1.12 g, 20 mmol) in 5 mL of water dropwise to the reaction mixture over a period of 15 minutes. A change in color is typically observed.
-
Reaction: Continue stirring the reaction mixture at room temperature for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by TLC using a mobile phase of hexane:ethyl acetate (7:3). The formation of the less polar chalcone product should be observed as a new spot with a higher Rf value compared to the starting materials.
-
Work-up and Isolation: Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), pour the reaction mixture into a beaker containing 100 mL of crushed ice and water.
-
Acidification: While stirring, slowly acidify the mixture by adding dilute HCl until the pH is acidic (pH ~2-3). This will precipitate the crude chalcone product as a solid.
-
Filtration: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold distilled water to remove any inorganic salts.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.
-
Purification: Purify the crude chalcone by recrystallization from ethanol to obtain the pure product as a crystalline solid.
-
Characterization: Characterize the final product by determining its melting point and using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
Expected Characterization Data
For (E)-1-(2,4-dimethoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one:
-
¹H NMR (CDCl₃, 300 MHz) δ (ppm): 7.88 (d, J = 8.4 Hz, 2H), 7.77 (d, J = 15.6 Hz, 1H), 7.64 (d, J = 8.4 Hz, 2H), 7.33 (d, J = 15.6 Hz, 1H), 7.25–7.23 (m, 1H), 7.16 (s, 1H), 6.91 (d, J = 8.4 Hz, 1H), 3.95 (d, J = 6.8 Hz, 6H).[1]
-
¹³C NMR (CDCl₃, 75 MHz) δ (ppm): 188.4, 151.4, 149.0, 145.1, 136.8, 131.7 (2C), 130.4 (2C), 127.4, 127.0, 124.2, 119.2, 111.5, 110.8, 55.7, 55.6.[1]
-
IR (KBr, cm⁻¹): ~1650 (C=O stretch, conjugated), ~1600 (C=C aromatic and alkene stretch), ~1250 (C-O stretch, methoxy).
Biological Activities and Mechanistic Insights of 2',4'-Dimethoxychalcone Derivatives
Chalcones derived from 2',4'-Dimethoxypropiophenone exhibit a remarkable array of biological activities, making them attractive candidates for drug discovery programs. The methoxy groups at the 2' and 4' positions are crucial pharmacophoric features that contribute to their therapeutic potential.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer effects of 2',4'-dimethoxychalcone derivatives against various cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways implicated in cancer progression.
A key signaling pathway often modulated by these chalcones is the PI3K/Akt/mTOR pathway . This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Certain 2',4'-dimethoxychalcone analogues have been shown to inhibit this pathway, leading to decreased cancer cell viability.
Figure 1: Inhibition of the PI3K/Akt/mTOR pathway by 2',4'-dimethoxychalcone derivatives.
Quantitative Data on Biological Activity
The following table summarizes the reported cytotoxic activities of various chalcone derivatives with substitution patterns similar to those derived from 2',4'-Dimethoxypropiophenone. This data provides a valuable reference for comparing the potency of newly synthesized analogues.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | HeLa (Cervical) | 3.20 | [2][3] |
| (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | MCF-7 (Breast) | 3.85 | [2][3] |
| 2',4'-dihydroxy-3',6'-dimethoxychalcone | CCRF-CEM (Leukemia) | 10.67 | [4] |
| 2',4'-dihydroxy-3',6'-dimethoxychalcone | BFTC-905 (Bladder) | 2.3 | [4] |
| 2',4'-dihydroxy-3',6'-dimethoxychalcone | HeLa (Cervical) | 2.9 | [4] |
| 2',4'-dihydroxy-3',6'-dimethoxychalcone | MCF-7 (Breast) | 2.5 | [4] |
| Chalcone-benzenesulfonamide derivative 5 | AGS (Gastric) | < 1.0 µg/mL | [5][6][7] |
Antimicrobial Activity
Derivatives of 2',4'-Dimethoxypropiophenone have also demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi. The lipophilic nature imparted by the methoxy groups can facilitate the passage of these compounds through microbial cell membranes.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is a standard measure of the antimicrobial efficacy of a compound.
-
Preparation of Bacterial Inoculum: Culture the desired bacterial strain in a suitable broth medium overnight at 37°C. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: Prepare a series of twofold dilutions of the test chalcone in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Bacillus subtilis | 62.5 | [8] |
| Methoxy amino chalcone derivatives | E. coli, S. aureus | Variable | [9] |
| Bromo-3',4'-dimethoxychalcone derivatives | E. coli, S. typhimurium | Zone of inhibition | [1] |
Beyond Chalcones: Exploring Other Synthetic Avenues
While the synthesis of chalcones is the most prominent application, the reactivity of 2',4'-Dimethoxypropiophenone allows for its use in the creation of other heterocyclic systems of medicinal interest. For instance, the α,β-unsaturated ketone of the derived chalcones can serve as a Michael acceptor for the synthesis of pyrazolines, isoxazoles, and pyrimidines, further expanding the chemical diversity and therapeutic potential originating from this versatile starting material.
Conclusion and Future Perspectives
2',4'-Dimethoxypropiophenone has solidified its position as a valuable and versatile scaffold in medicinal chemistry. Its straightforward conversion into a vast library of chalcone derivatives has provided researchers with a rich source of bioactive compounds with potential applications in oncology, infectious diseases, and inflammatory conditions. The established synthetic protocols, coupled with a growing understanding of the structure-activity relationships and mechanisms of action of its derivatives, pave the way for the rational design of next-generation therapeutic agents. Future research should continue to explore the full potential of this scaffold, including its incorporation into more complex molecular architectures and the investigation of its utility in the synthesis of novel, non-chalcone-based bioactive molecules. The continued exploration of the chemical space accessible from 2',4'-Dimethoxypropiophenone is a promising strategy in the ongoing endeavor of drug discovery and development.
References
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- Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives.
- Application Notes and Protocols: Synthesis of 2',4'-dihydroxy-3',6'-dimethoxychalcone via Claisen-Schmidt Conden. Benchchem.
- A Technical Guide to the Mechanism of Action of 2',6'-Dihydroxy-4,4'-dimethoxychalcone and Its Isomers. Benchchem.
- molecular structure and properties of 2',6'-Dihydroxy-4,4'-dimethoxychalcone. Benchchem.
- Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. Preprints.org.
- 2,4-Dihydroxy-3-methoxychalcone|Research Grade. Benchchem.
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- The IC50 values of the chalcone methoxy derivatives 3a and 5a. IC50 was....
- A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells.
- Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone deriv
- Synthesis of 2', 4'-dihydroxy-6'-methoxy-3, 4-methylenedioxydihydrochalcone and 2', 4', 6'-trihydroxy-4-methoxydihydrochalcone.
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- 1H and 13C-NMR data of compounds 2 – 4.
- 5 Combination of 1H and 13C NMR Spectroscopy. Georg Thieme Verlag.
- New Chalcones Derivatives, Determine Their Chemical Structure Using 1D and 2D-NMR Spectroscopy. Basrah Journal of Science.
- Chalcones: Synthetic Chemistry Follows Where Nature Leads. Liverpool John Moores University.
- H-1 and C-13 NMR spectral assignments of 2 '-hydroxychalcones.
- Claisen Schmidt Reaction (Mixed Aldol Condens
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Application Note & Protocols: Development of Novel Antimicrobial Agents from 2',4'-Dimethoxypropiophenone Derivatives
Abstract
The escalating threat of antimicrobial resistance necessitates the urgent discovery of novel therapeutic agents. Chalcones and their structural analogs, such as derivatives of propiophenone, represent a privileged scaffold in medicinal chemistry due to their synthetic accessibility and broad spectrum of biological activities, including potent antimicrobial effects.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic development of antimicrobial agents derived from the 2',4'-Dimethoxypropiophenone scaffold. We present detailed, field-proven protocols for the synthesis of derivative libraries, high-throughput screening for antimicrobial activity, hit validation, and preliminary mechanism of action studies. The methodologies are designed to be robust and self-validating, incorporating essential controls and explaining the scientific rationale behind key experimental choices to empower researchers in their quest for new antimicrobial leads.
Introduction: The Rationale for Propiophenone Scaffolds
Propiophenone derivatives, particularly those sharing structural similarities with chalcones (α,β-unsaturated ketones), are of significant interest in drug discovery.[2][4] The 1,3-diaryl-2-propen-1-one core of chalcones is a key pharmacophore responsible for a wide array of biological activities.[2][5] The 2',4'-Dimethoxypropiophenone scaffold was selected as a starting point for several strategic reasons:
-
Proven Bioactivity: The presence of methoxy groups on the aromatic ring is a common feature in many biologically active natural products and can influence pharmacokinetic properties.
-
Synthetic Tractability: The ketone functional group provides a reactive handle for straightforward chemical modification, allowing for the rapid generation of a diverse library of derivatives.[1]
-
Structural Analogy to Chalcones: Through reactions like the Claisen-Schmidt condensation, 2',4'-Dimethoxypropiophenone can be readily converted into chalcone-like structures, which have a well-documented history of antimicrobial potential.[1][4][6]
This guide outlines a logical workflow, from chemical synthesis to biological evaluation, to systematically explore the antimicrobial potential of this promising compound class.
Synthesis of 2',4'-Dimethoxypropiophenone Derivatives via Claisen-Schmidt Condensation
Causality: To explore the structure-activity relationship (SAR), a library of derivatives must be synthesized. The Claisen-Schmidt condensation is a robust and highly versatile C-C bond-forming reaction ideal for this purpose.[1][6] It involves the base-catalyzed reaction between a ketone (2',4'-Dimethoxypropiophenone) and an aromatic aldehyde to produce the target α,β-unsaturated chalcone-like compounds.[1][5] Varying the substituent on the aromatic aldehyde allows for the systematic modification of the derivative's electronic and steric properties, which is crucial for optimizing antimicrobial activity.
Protocol 2.1: General Procedure for Derivative Synthesis
This protocol describes a classic, reliable base-catalyzed method.
Materials:
-
2',4'-Dimethoxypropiophenone
-
Substituted Aromatic Aldehydes (e.g., 4-chlorobenzaldehyde, 4-nitrobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol (95%)
-
Sodium Hydroxide (NaOH), 10% aqueous solution
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Büchner funnel and vacuum filtration apparatus
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 2',4'-Dimethoxypropiophenone and 1.0 equivalent of the desired substituted aromatic aldehyde in a minimal amount of 95% ethanol with vigorous stirring.
-
Catalyst Addition: Cool the flask in an ice bath. Slowly add 10 mL of a 10% aqueous NaOH solution drop-wise to the stirred mixture.[1] The solution will typically become turbid and a precipitate may form.[1]
-
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress using Thin-Layer Chromatography (TLC). Reaction times can vary from a few hours to 24 hours depending on the reactivity of the aldehyde.[7]
-
Precipitation: Once the reaction is complete, pour the mixture into a beaker containing ice-cold water.[1]
-
Neutralization & Isolation: Slowly acidify the mixture with dilute HCl while stirring until the pH is acidic (~pH 2-3). This will cause the chalcone product to precipitate fully. Collect the solid product by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the collected solid with cold distilled water until the filtrate is neutral to pH paper.
-
Drying & Purification: Dry the crude product in a desiccator. For higher purity, the product can be recrystallized from 95% ethanol to obtain pure chalcone crystals.[1]
-
Characterization: Confirm the structure of the synthesized derivatives using standard analytical techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Antimicrobial Activity Screening: A Hierarchical Approach
Causality: A hierarchical screening approach is employed for efficiency. A primary screen using the broth microdilution method rapidly identifies "hit" compounds with potential activity by determining the Minimum Inhibitory Concentration (MIC). Hits are then subjected to a secondary screen to determine the Minimum Bactericidal Concentration (MBC), which differentiates between growth-inhibiting (bacteriostatic) and killing (bactericidal) activity.
Workflow for Antimicrobial Screening
Protocol 3.1: Broth Microdilution for MIC Determination
Trustworthiness: This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), ensuring a standardized and reproducible method for susceptibility testing.[8][9]
Materials:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.[8][10]
-
Sterile 96-well microtiter plates.
-
Bacterial/Fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Synthesized compounds dissolved in DMSO.
-
Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Negative control (DMSO).
-
Resazurin dye (optional, for viability indication).
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism. A pure overnight culture should be diluted in the appropriate broth to a final concentration of approximately 5 x 10⁵ CFU/mL.[11]
-
Compound Plating: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of the stock solution of the test compound (e.g., at 256 µg/mL) to the first well of a row. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate to create a concentration gradient. Discard the final 100 µL from the last well. d. Prepare separate rows for the positive control antibiotic and the negative (vehicle) control.
-
Inoculation: Inoculate each well (except the sterility control well, which contains only broth) with 100 µL of the prepared microbial suspension. The final volume in each well will be 200 µL.
-
Controls (Self-Validation):
-
Growth Control: Wells containing broth and inoculum but no antimicrobial agent.[12]
-
Sterility Control: Wells containing only broth to check for contamination.[12]
-
Positive Control: A known antibiotic to ensure the assay is performing correctly.
-
Vehicle Control: Inoculum with the highest concentration of DMSO used to ensure the solvent has no antimicrobial effect.
-
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for yeast.[13]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth (i.e., the first clear well).[11][12] Turbidity indicates microbial growth.
Protocol 3.2: Determination of Minimum Bactericidal Concentration (MBC)
Causality: The MBC test is a crucial follow-up to the MIC assay. It determines the lowest concentration of an agent required to kill 99.9% of the initial bacterial inoculum, thereby classifying the compound's effect as either bactericidal or bacteriostatic.[11][14][15] An agent is generally considered bactericidal if the MBC is no more than four times the MIC (MBC/MIC ≤ 4).[14][15]
Procedure:
-
Sub-culturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).
-
Plating: Spot-plate each aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plates at 35-37°C for 24 hours.
-
MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[10] In practice, this is often the lowest concentration plate with no colony growth.[16]
Data Presentation: Sample Antimicrobial Activity
| Compound ID | Target Microbe | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| DMP-Cl | S. aureus | 8 | 16 | 2 | Bactericidal |
| E. coli | 16 | 64 | 4 | Bactericidal | |
| C. albicans | 32 | >128 | >4 | Fungistatic | |
| DMP-NO₂ | S. aureus | 4 | 8 | 2 | Bactericidal |
| E. coli | 8 | 32 | 4 | Bactericidal | |
| C. albicans | 16 | 64 | 4 | Fungicidal | |
| Ciprofloxacin | S. aureus | 1 | 2 | 2 | Bactericidal |
| Fluconazole | C. albicans | 4 | 32 | 8 | Fungistatic |
Preliminary Mechanism of Action (MoA) Studies
Causality: Understanding how a compound kills a microbe is critical for lead optimization. Many antimicrobial agents, including chalcones, are known to disrupt fundamental cellular processes.[17][18] Two common primary mechanisms are cell membrane disruption and interference with nucleic acids. The following protocols provide a starting point for investigating these potential mechanisms.
Proposed MoA Investigation Workflow
Protocol 4.1: Cell Membrane Integrity Assay using Propidium Iodide (PI)
Causality: Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells.[19] If a compound damages the bacterial cell membrane, PI can enter the cell, bind to DNA, and produce a significant increase in fluorescence, providing a direct measure of membrane permeabilization.[19][20]
Materials:
-
Bacterial suspension (~10⁸ CFU/mL in PBS).
-
Propidium Iodide (PI) solution (1 mg/mL stock).
-
Test compound at 2x MIC.
-
Positive control (e.g., 70% isopropanol for complete disruption).
-
Negative control (untreated cells).
-
Fluorometer or fluorescence microplate reader.
Procedure:
-
Cell Preparation: Resuspend bacterial cells in PBS to an OD₆₀₀ of ~0.1.
-
Treatment: Aliquot the cell suspension into microplate wells or cuvettes. Add the test compound (to a final concentration of 2x MIC), positive control, or negative control.
-
Incubation: Incubate at room temperature for a set time course (e.g., 0, 15, 30, 60 minutes).
-
Staining: Add PI to each sample to a final concentration of ~1 µL/mL of cell suspension and mix gently.[19] Incubate in the dark at room temperature for 5-10 minutes.[19]
-
Measurement: Measure fluorescence using an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm.
-
Analysis: A significant increase in fluorescence in the compound-treated sample compared to the negative control indicates membrane damage.
Protocol 4.2: DNA Binding Assay via UV-Visible Spectroscopy
Causality: The interaction of small molecules with DNA can be detected by changes in the UV-Visible absorption spectrum of the molecule.[21] Binding to DNA, often through intercalation between base pairs, can cause a shift in the wavelength of maximum absorbance (a chromic shift) and/or a change in the molar absorptivity (a chromic effect), providing evidence of a direct interaction.[22][23]
Materials:
-
Calf Thymus DNA (CT-DNA).
-
Tris-HCl buffer.
-
Test compound solution of a known concentration.
-
UV-Visible Spectrophotometer.
Procedure:
-
Compound Spectrum: Record the UV-Vis absorption spectrum of the test compound dissolved in Tris-HCl buffer in the range of 200-500 nm.
-
Titration: Keep the concentration of the test compound constant. Add increasing concentrations of CT-DNA to the sample cuvette.
-
Measurement: After each addition of DNA, allow the solution to equilibrate for 5 minutes and then record the UV-Vis spectrum.
-
Analysis: Observe the spectra for changes. A hypochromic effect (decrease in absorbance) and a bathochromic shift (red shift, to a longer wavelength) upon addition of DNA are indicative of intercalative binding between the compound and the DNA double helix.
Conclusion and Future Directions
This guide provides a foundational framework for the discovery and initial characterization of novel antimicrobial agents derived from 2',4'-Dimethoxypropiophenone. The protocols for synthesis, screening, and preliminary MoA studies are designed to be robust and adaptable. Compounds that demonstrate potent bactericidal activity and a clear preliminary mechanism of action, such as membrane disruption, are strong candidates for further development.
Future work should focus on:
-
Cytotoxicity Testing: Evaluating the toxicity of lead compounds against mammalian cell lines to determine their therapeutic index.
-
Lead Optimization: Synthesizing further analogs to improve potency and reduce toxicity based on SAR data.
-
Advanced MoA Studies: Employing more sophisticated techniques (e.g., thermal shift assays, transcriptomics) to confirm the molecular target.[24]
-
In Vivo Efficacy: Testing promising candidates in animal models of infection to assess their therapeutic potential in a biological system.
References
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Prasad, K. J. R., & Kumar, P. R. (2012). Mannich reaction: A versatile and convenient approach to bioactive skeletons. Journal of Chemical Sciences, 124(5), 957-979. Available from: [Link]
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How to synthesize chalcones by Claisen-Schmidt condensation. (2024, February 10). YouTube. Available from: [Link]
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SciSpace. Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. Available from: [Link]
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Ghannoum, M. A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246. Available from: [Link]
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MDPI. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Available from: [Link]
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National Center for Biotechnology Information. A Small Molecule – DNA Binding Landscape. PMC. Available from: [Link]
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PubMed. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Available from: [Link]
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ResearchGate. Mannich Reaction: A Versatile and Convenient Approach to Bioactive Skeletons. Available from: [Link]
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Der Pharma Chemica. Synthesis, characterization and antimicrobial evaluation of a series of chalcone derivatives. Available from: [Link]
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Synthesis and antimicrobial activity of novel chalcone derivative. (2024, September 3). Available from: [Link]
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Fluorescence detection of damaged cell membrane of bacteria by air transient spark discharge. Available from: [Link]
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ANTIMICROBIAL ACTIVITY OF NOVEL 1-[(2,4-(DI-TERT-BUTYLPHENOXY))- 3-DIALKYLAMINO-2-PROPANOL] DERIVATIVES. Available from: [Link]
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Synthesis of Novel Anticancer Agents from 2',4'-Dimethoxypropiophenone: A Detailed Guide for Researchers
This comprehensive guide provides detailed application notes and protocols for the synthesis of potential anticancer compounds derived from the readily available starting material, 2',4'-Dimethoxypropiophenone. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development. It offers a structured approach to the synthesis of three promising classes of compounds: chalcones, pyrazolines, and Mannich bases, all of which have demonstrated significant potential in anticancer research. The protocols are designed to be clear, reproducible, and are accompanied by explanations of the underlying chemical principles and expected outcomes.
Introduction: The Potential of 2',4'-Dimethoxypropiophenone in Anticancer Drug Discovery
2',4'-Dimethoxypropiophenone is a versatile ketone that serves as an excellent scaffold for the synthesis of a variety of heterocyclic and open-chain compounds with potential biological activities. The presence of the dimethoxy-substituted phenyl ring is a common feature in many naturally occurring and synthetic compounds that exhibit anticancer properties. These methoxy groups can play a crucial role in the molecule's interaction with biological targets and can influence its pharmacokinetic properties. This guide will explore three synthetic pathways originating from this precursor, each leading to a distinct class of compounds with established anticancer potential.
I. Synthesis of 2',4'-Dimethoxychalcone Derivatives via Claisen-Schmidt Condensation
Chalcones (1,3-diaryl-2-propen-1-ones) are a class of open-chain flavonoids that are precursors to many other flavonoids.[1] They are well-known for their broad spectrum of biological activities, including significant anticancer effects.[1] The synthesis of chalcones is most commonly achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde.[2]
Principle of the Reaction
The Claisen-Schmidt condensation involves the reaction of an enolizable ketone with an aldehyde that lacks α-hydrogens. In this case, 2',4'-Dimethoxypropiophenone will react with various substituted benzaldehydes in the presence of a base. The base abstracts an α-proton from the ketone to form a reactive enolate ion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, the chalcone.[3]
Experimental Protocol: Synthesis of a Representative 2',4'-Dimethoxychalcone
This protocol describes the synthesis of (E)-1-(2,4-dimethoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one.
Materials:
-
2',4'-Dimethoxypropiophenone
-
4-Chlorobenzaldehyde
-
Ethanol
-
Sodium hydroxide (NaOH) pellets
-
Distilled water
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Reactant Preparation: In a 250 mL round-bottom flask, dissolve 2',4'-Dimethoxypropiophenone (10 mmol) and 4-chlorobenzaldehyde (10 mmol) in 50 mL of ethanol. Stir the mixture at room temperature until all solids have dissolved.
-
Base Addition: While stirring, slowly add a solution of NaOH (20 mmol) in 10 mL of distilled water to the ethanolic solution of the reactants.
-
Reaction: Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC.
-
Work-up: Upon completion of the reaction, pour the mixture into a beaker containing 200 mL of ice-cold water.
-
Acidification: Slowly acidify the mixture with 10% HCl with constant stirring until the pH is acidic (pH ~5-6). A solid precipitate will form.
-
Isolation: Collect the crude product by vacuum filtration and wash the solid with copious amounts of cold distilled water until the washings are neutral.
-
Drying and Purification: Dry the crude product in a desiccator. The pure chalcone can be obtained by recrystallization from ethanol.
Expected Characterization Data:
The structure of the synthesized chalcone should be confirmed by spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR.
-
FT-IR (cm⁻¹): ~1650 (C=O stretch, conjugated), ~1600 (C=C aromatic and alkene stretch), ~1250 (C-O stretch, methoxy).
-
¹H NMR (CDCl₃, δ ppm): Signals corresponding to the aromatic protons, the vinylic protons of the α,β-unsaturated system (typically in the range of 7.0-8.0 ppm as doublets), and the methoxy protons (around 3.8-4.0 ppm as singlets).
Anticancer Activity of 2',4'-Dimethoxychalcone Derivatives
Chalcones derived from 2',4'-dimethoxyacetophenone have shown promising antitumor activities. For instance, certain derivatives have been found to disrupt Hsp90 chaperoning function, which is crucial for the stability of many oncogenic proteins, thereby impairing the growth of cancer cells.[4] These findings suggest that 2',4'-dimethoxychalcones could be valuable lead compounds in cancer chemotherapy.[4]
II. Synthesis of Pyrazoline Derivatives from 2',4'-Dimethoxychalcones
Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are known to exhibit a wide range of pharmacological activities, including anticancer properties.[5] A common method for the synthesis of 2-pyrazolines is the cyclization of α,β-unsaturated ketones (chalcones) with hydrazine or its derivatives.[6]
Principle of the Reaction
The reaction proceeds through a nucleophilic attack of the hydrazine on the β-carbon of the chalcone (Michael addition), followed by an intramolecular cyclization and dehydration to form the stable pyrazoline ring. The reaction is typically carried out in a protic solvent and can be catalyzed by an acid or a base.
Experimental Protocol: Synthesis of a Representative Pyrazoline
This protocol describes the synthesis of a pyrazoline derivative from the previously synthesized (E)-1-(2,4-dimethoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one.
Materials:
-
(E)-1-(2,4-dimethoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one (2',4'-dimethoxychalcone derivative)
-
Hydrazine hydrate (80%)
-
Ethanol or Glacial acetic acid
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 2',4'-dimethoxychalcone derivative (5 mmol) in 30 mL of ethanol.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (10 mmol).
-
Reaction: Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by TLC.
-
Isolation: After completion, cool the reaction mixture to room temperature. The pyrazoline derivative will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum to induce precipitation.
-
Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Expected Characterization Data:
-
FT-IR (cm⁻¹): Disappearance of the C=O stretching band of the chalcone and the appearance of a C=N stretching band around 1590 cm⁻¹. A broad N-H stretching band may also be observed around 3300 cm⁻¹.
-
¹H NMR (CDCl₃, δ ppm): The characteristic ABX system of the pyrazoline ring protons, typically seen as two doublets of doublets for the C4-protons and a doublet of doublets for the C5-proton.
Anticancer Potential of Pyrazoline Derivatives
Pyrazoline derivatives have been shown to possess significant anticancer activity.[7] Their mechanism of action can vary, but many have been found to induce apoptosis and arrest the cell cycle in cancer cells. The presence of the 2',4'-dimethoxyphenyl moiety can enhance the cytotoxic effects of the pyrazoline core.
III. Synthesis of Mannich Bases from 2',4'-Dimethoxypropiophenone
Mannich bases, also known as β-amino ketones, are formed in the Mannich reaction, which is a three-component condensation of an active hydrogen compound (a ketone in this case), an aldehyde (typically formaldehyde), and a primary or secondary amine.[8] These compounds are valuable in medicinal chemistry and have been investigated for their anticancer properties.[9]
Principle of the Reaction
The Mannich reaction begins with the formation of an Eschenmoser's salt precursor from the reaction of the amine and formaldehyde. The ketone then forms an enol, which attacks the iminium ion to form the β-amino ketone, the Mannich base.
Experimental Protocol: Synthesis of a Representative Mannich Base
This protocol describes the synthesis of a Mannich base from 2',4'-Dimethoxypropiophenone, formaldehyde, and dimethylamine.
Materials:
-
2',4'-Dimethoxypropiophenone
-
Formaldehyde (37% aqueous solution)
-
Dimethylamine hydrochloride
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution
Procedure:
-
Reaction Mixture: In a round-bottom flask, place 2',4'-Dimethoxypropiophenone (10 mmol), dimethylamine hydrochloride (12 mmol), and paraformaldehyde (15 mmol).
-
Solvent and Catalyst: Add 20 mL of ethanol and a few drops of concentrated hydrochloric acid.
-
Reaction: Reflux the mixture for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: After cooling, evaporate the solvent under reduced pressure.
-
Isolation: Treat the residue with a saturated solution of sodium bicarbonate to neutralize the acid. The Mannich base will separate as an oil or solid.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization if it is a solid.
Expected Characterization Data:
-
FT-IR (cm⁻¹): A strong C=O stretching band around 1680 cm⁻¹.
-
¹H NMR (CDCl₃, δ ppm): Signals corresponding to the protons of the 2',4'-dimethoxyphenyl group, the methylene protons adjacent to the carbonyl and the nitrogen, and the protons of the N-alkyl groups.
Anticancer Activity of Mannich Bases
Mannich bases have shown a wide range of biological activities, including cytotoxic effects against various cancer cell lines.[10] The introduction of an aminoalkyl side chain can enhance the water solubility and bioavailability of the parent molecule, which can be advantageous for drug development. The cytotoxic activity of Mannich bases is often attributed to their ability to act as alkylating agents.[11]
Visualization of Synthetic Pathways
Synthetic Workflow for Anticancer Compounds
Caption: Synthetic routes from 2',4'-Dimethoxypropiophenone to potential anticancer compounds.
Data Presentation
The following table summarizes the classes of compounds and their potential anticancer activities.
| Compound Class | Starting Material | Key Reaction | Potential Anticancer Activity |
| Chalcones | 2',4'-Dimethoxypropiophenone, Aryl aldehydes | Claisen-Schmidt Condensation | Inhibition of Hsp90, Induction of apoptosis, Cell cycle arrest[4] |
| Pyrazolines | 2',4'-Dimethoxychalcones, Hydrazine | Cyclocondensation | Induction of apoptosis, Cell cycle arrest[7] |
| Mannich Bases | 2',4'-Dimethoxypropiophenone, Formaldehyde, Amines | Mannich Reaction | Cytotoxicity through alkylation[10][11] |
Conclusion
This guide provides a framework for the synthesis of three distinct classes of potential anticancer compounds starting from 2',4'-Dimethoxypropiophenone. The detailed protocols for the synthesis of chalcones, pyrazolines, and Mannich bases offer a practical starting point for researchers in the field of medicinal chemistry. The inherent biological potential of the 2',4'-dimethoxyphenyl scaffold, combined with the diverse functionalities that can be introduced through these synthetic routes, makes this a promising area for the discovery of novel and effective anticancer agents. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is warranted to fully elucidate their therapeutic potential.
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Synthesis of Chalcones with Anticancer Activities. Molecules. 2012;17(6):6179-6195. Available from: [Link]
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Synthesis of 2',4'-Dimethoxychalcone Derivatives and Evaluation of Their Antitumor Activities Against Non-small Cell Lung Cancer. Yakhak Hoeji. 2016;60(3):141-148. Available from: [Link]
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Synthesis, Cytotoxicity Evaluation and Molecular Docking Studies on 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone Derivatives. RSC Advances. 2021;11(50):31433-31447. Available from: [Link]
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Ultrasound assisted synthesis and cytotoxicity evaluation of known 2',4'-dihydroxychalcone derivatives against cancer cell lines. Food and Chemical Toxicology. 2021;148:111969. Available from: [Link]
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Claisen-Schmidt Condensation. University of Missouri-St. Louis. Accessed January 18, 2026. Available from: [Link]
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Jadhav, S. A., et al. Design, synthesis and biological evaluation of some novel pyrazoline derivatives. Der Pharma Chemica. 2016;8(1):33-38. Available from: [Link]
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Davis, D. Synthesis of Pyrazoline Derivatives from Chalcones. Capstone, The UNC Asheville Journal of Undergraduate Scholarship. 2018;31(1). Available from: [Link]
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A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells. Amino Acids. 2022;54(11):1565-1577. Available from: [Link]
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Synthesis of 2', 4'-dihydroxy-6'-methoxy-3, 4-methylenedioxydihydrochalcone and 2', 4', 6'-trihydroxy-4-methoxydihydrochalcone. ResearchGate. 2003. Available from: [Link]
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Efficient Synthesis of Aurone Mannich Bases and Evaluation of their Antineoplastic Activity in PC-3 Prostate Cancer Cells. Molecules. 2018;23(5):1044. Available from: [Link]
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Mannich bases in medicinal chemistry and drug design. European Journal of Medicinal Chemistry. 2015;97:705-742. Available from: [Link]
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Evaluation of the cytotoxicity of some mono-mannich bases and their corresponding azine derivatives against androgen-independent prostate cancer cells. Arzneimittelforschung. 2005;55(7):407-12. Available from: [Link]
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Synthesis and evaluation of some pyrazoline derivatives as anticancer agents. Journal of Chemical and Pharmaceutical Research. 2014;6(11):534-539. Available from: [Link]
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Kumar, A., et al. Mannich Bases: An Important Pharmacophore in Present Scenario. Journal of Catalysts. 2013;2013:1-16. Available from: [Link]
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Synthesis, anticancer activity, and docking study of N-acetyl pyrazolines from veratraldehyde. PeerJ. 2019;7:e6641. Available from: [Link]
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Synthesis of 2',4'-dihydroxy-6'-methoxy-3,4-methylenedioxydihydrochalcone and 2',4',6'-trihydroxy-4-methoxydihydrochalcone. ResearchGate. 2003. Available from: [Link]
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Synthesis, Anticancer Activity and Molecular Docking Studies of Novel N-Mannich Bases of 1,3,4-Oxadiazole Based on 4,6-Dimethylpyridine Scaffold. Molecules. 2020;25(24):5936. Available from: [Link]
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Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line. Molecules. 2017;22(7):1147. Available from: [Link]
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Application Notes & Protocols: A Detailed Guide to the Synthesis of 2',4'-Dimethoxypropiophenone via Friedel-Crafts Acylation
Abstract
This document provides a comprehensive, field-proven protocol for the synthesis of 2',4'-dimethoxypropiophenone, a valuable intermediate in the development of flavonoids and other pharmacologically active compounds. The synthesis is achieved through the Friedel-Crafts acylation of 1,3-dimethoxybenzene with propionyl chloride, utilizing aluminum chloride as a Lewis acid catalyst. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a detailed step-by-step experimental procedure, safety protocols, and characterization guidelines. The causality behind critical experimental choices is explained to ensure both procedural success and a deeper understanding of the underlying chemical principles.
Introduction and Scientific Principle
2',4'-Dimethoxypropiophenone is a key building block in organic synthesis, notably serving as a precursor to chalcones, which are known for a wide array of biological activities.[1][2] The Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution (EAS) reactions, provides an efficient and direct route to introduce an acyl group onto an aromatic ring.[3] This reaction, first reported by Charles Friedel and James Crafts in 1877, has become an indispensable tool for forming carbon-carbon bonds with aromatic systems.[4]
The core principle involves activating an acyl halide with a strong Lewis acid, such as aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion.[5] This ion is then attacked by the electron-rich π-system of an aromatic compound. In this specific application, the highly activated 1,3-dimethoxybenzene serves as the nucleophile. The two methoxy groups are powerful ortho-, para-directing activators, making the benzene ring significantly more nucleophilic than benzene itself and directing the acylation primarily to the C4 position (para to one methoxy group and ortho to the other), which is sterically accessible and electronically enriched.[6]
A significant advantage of Friedel-Crafts acylation over its alkylation counterpart is the absence of carbocation rearrangements in the acylium ion intermediate, which ensures high product regioselectivity.[7][8] However, the reaction is stoichiometric with respect to the Lewis acid because the ketone product forms a stable complex with AlCl₃, deactivating it.[3]
Reaction Mechanism: Step-by-Step Elucidation
The synthesis proceeds through a well-established three-step electrophilic aromatic substitution mechanism.
-
Formation of the Acylium Ion: The Lewis acid, AlCl₃, coordinates with the chlorine atom of propionyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized propionylium cation (an acylium ion). This species is a potent electrophile.[5][9]
-
Nucleophilic Attack and Formation of the Arenium Ion: The nucleophilic π-bond of the 1,3-dimethoxybenzene ring attacks the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation known as an arenium ion (or sigma complex).[4]
-
Deprotonation and Product Formation: The AlCl₄⁻ anion, formed in the first step, acts as a base to remove a proton from the sp³-hybridized carbon of the arenium ion. This restores the aromaticity of the ring, yielding the 2',4'-dimethoxypropiophenone product, which remains complexed to AlCl₃. An aqueous workup is required to liberate the final product.[3]
Caption: Experimental workflow for the synthesis.
-
Reaction Setup: Assemble a 100 mL round-bottom flask with a magnetic stir bar, an addition funnel, and a reflux condenser topped with a calcium chloride drying tube. Ensure all glassware is oven-dried and assembled while hot to prevent atmospheric moisture contamination.
-
Reagent Charging: In the fume hood, quickly weigh 5.30 g (39.74 mmol) of anhydrous AlCl₃ and add it to the reaction flask. Immediately add 40 mL of anhydrous DCM. Begin stirring to create a suspension and cool the flask to 0°C using an ice-water bath.
-
Addition of Reactants: Add 3.18 mL (37.82 mmol) of propionyl chloride to the AlCl₃ suspension. Prepare a solution of 5.00 g (36.19 mmol) of 1,3-dimethoxybenzene in 20 mL of anhydrous DCM and add it to the addition funnel.
-
Controlled Reaction: Add the 1,3-dimethoxybenzene solution dropwise to the stirred, cooled AlCl₃ suspension over approximately 20-30 minutes. The reaction is exothermic, and a color change to orange or deep red is typically observed. [10]Maintain the temperature at 0-5°C during the addition.
-
Reaction Completion: After the addition is complete, stir the mixture in the ice bath for an additional 30 minutes. Then, remove the ice bath and allow the reaction to warm to room temperature, stirring for another 60 minutes to ensure completion.
-
Work-up and Quenching: Prepare a 400 mL beaker containing approximately 50 g of crushed ice and 15 mL of concentrated HCl. Slowly and carefully pour the reaction mixture into the beaker with vigorous stirring. This process is highly exothermic and will release HCl gas. The purpose of this step is to hydrolyze the excess AlCl₃ and break the product-catalyst complex. [9][10]7. Extraction: Transfer the quenched mixture to a 250 mL separatory funnel. Separate the layers. The bottom layer is the organic (DCM) phase containing the product. Extract the aqueous layer twice more with 20 mL portions of DCM.
-
Washing: Combine all organic extracts. Wash sequentially with 30 mL of water, 30 mL of saturated sodium bicarbonate solution (careful, CO₂ evolution may occur), and finally 30 mL of brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter by gravity to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as a solid.
-
Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol or methanol, to obtain pure 2',4'-dimethoxypropiophenone as a white to off-white crystalline solid.
Product Characterization
-
Appearance: White to off-white crystalline solid.
-
Expected Yield: 75-85%.
-
Melting Point: 88-90 °C.
-
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.7 (d, 1H, Ar-H), ~6.5 (dd, 1H, Ar-H), ~6.4 (d, 1H, Ar-H), 3.88 (s, 3H, -OCH₃), 3.85 (s, 3H, -OCH₃), 2.9 (q, 2H, -CH₂-), 1.2 (t, 3H, -CH₃). [10] * IR (KBr, cm⁻¹): ~1665 (C=O, conjugated ketone), ~1605, 1580 (C=C, aromatic), ~1260, 1120 (C-O, ether), ~2970 (C-H, aliphatic). [11][12]
-
Troubleshooting Guide
| Symptom | Possible Cause | Suggested Solution |
| Low or No Yield | Inactive (hydrated) AlCl₃. | Use a fresh, unopened bottle of anhydrous AlCl₃. Handle quickly to minimize exposure to air. |
| Insufficient reaction time or temperature. | Ensure the reaction is stirred for the full duration. Monitor by TLC if possible. | |
| Dark, Tarry Product | Reaction temperature was too high. | Maintain cooling at 0°C during the addition of the aromatic substrate. Slow down the rate of addition. |
| Product is an Oil / Fails to Crystallize | Presence of impurities. | Re-extract and wash the crude product thoroughly. Purify via column chromatography on silica gel if recrystallization fails. |
| Multiple Products by TLC/NMR | Polysubstitution or isomerization. | While unlikely for acylation, ensure correct stoichiometry. Use of excess acylating agent can sometimes lead to side reactions. |
References
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
- Google Patents. (2014). CN103570518A - Preparation method of 2, 4-dimethoxyacetophenone.
-
LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
Alam, A., et al. (2023). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. [Link]
-
Organic Syntheses. (n.d.). ETHYL α-ACETYL-β-(2,3-DIMETHOXYPHENYL). [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
- Google Patents. (2016). CN103570518B - One prepares the method for 2,4-dimethoxy-acetophenone.
-
CORE. (n.d.). Acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid. [Link]
-
ATB (Automated Topology Builder). (n.d.). 4'-Methoxypropiophenone. [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Aluminum Chloride. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Aluminium chloride. [Link]
-
OpenReview. (n.d.). Spectro: A multi-modal approach for molecule elucidation using IR and NMR data. [Link]
-
ResearchGate. (2025). Synthesis and Characterization of 2,4-Dichlorophenoxypropanoic Acid (2,4-DP) Herbicide Interleaved into Calcium-Aluminium Layered Double Hydroxide. [Link]
-
University of Wisconsin-Madison. (n.d.). Experiment 13: Friedel-Crafts Acylation. [Link]
-
PubChem. (n.d.). 2',4'-Dimethoxypropiophenone. [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation. [Link]
-
YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. [Link]
-
ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure?. [Link]
-
Sask-OER. (n.d.). 10.9. Reaction: Acylation via Friedel-Crafts. [Link]
-
Princeton University EHS. (n.d.). Aluminum Chloride (anhydrous). [Link]
-
Lab Alley. (2025). SAFETY DATA SHEET - Aluminum Chloride. [Link]
-
YouTube. (2020). Friedel Crafts Acylation Experiment Part 1, Prelab. [Link]
-
YouTube. (2015). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. [Link]
- Google Patents. (1974).
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. [Link]
-
University of Wisconsin-Milwaukee. (n.d.). Experiment 6: Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. [Link]
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- 12. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Claisen-Schmidt Reactions for 2',4'-Dimethoxypropiophenone
Welcome to the Technical Support Center for optimizing the Claisen-Schmidt condensation, with a specific focus on the synthesis of chalcones using 2',4'-Dimethoxypropiophenone. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the nuances of this powerful C-C bond-forming reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions to enhance your reaction yields, minimize side products, and streamline your purification processes.
Troubleshooting Guide
This section addresses common challenges encountered during the Claisen-Schmidt condensation of 2',4'-Dimethoxypropiophenone. Each issue is presented in a question-and-answer format, providing insights into the root causes and offering actionable solutions.
Question 1: My reaction yield is significantly low, or I'm recovering mostly unreacted starting material. What are the likely causes and how can I improve it?
Answer:
Low or no product yield is a frequent issue that can stem from several factors, from the quality of your reagents to the specific reaction conditions.[1] Here’s a breakdown of potential causes and how to address them:
-
Ineffective Catalyst/Base: The choice and concentration of the base are critical.[2] For the synthesis of chalcones, strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used to deprotonate the α-carbon of the ketone.[3][4] If you're observing low yields, consider the following:
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Base Strength: 2',4'-Dimethoxypropiophenone is a somewhat hindered ketone. A standard base might not be efficient in generating the required enolate concentration. You could consider stronger bases like sodium ethoxide or potassium tert-butoxide, particularly if you are working with sterically hindered aldehydes as well.[1][5]
-
Catalyst Degradation: Ensure your base is not old or has been improperly stored, as this can lead to deactivation.[2] For instance, solid NaOH can absorb atmospheric CO2, reducing its effectiveness.
-
Anhydrous Conditions: If using highly moisture-sensitive bases like sodium hydride (NaH), it is imperative to use anhydrous solvents to prevent the base from being quenched by water.[1]
-
-
Suboptimal Reaction Temperature: Temperature plays a crucial role in reaction kinetics.
-
Many Claisen-Schmidt reactions proceed well at room temperature.[2] However, if the reaction is sluggish, gentle heating (e.g., 40-50 °C) can increase the rate.[2][3]
-
Conversely, for highly reactive substrates, excessive heat can promote side reactions, such as self-condensation or decomposition.[2] In such cases, running the reaction at a lower temperature (e.g., in an ice bath) may be beneficial.[2]
-
-
Poor Reactant Quality: The purity of your starting materials is paramount.
-
Insufficient Reaction Time: Some reactions, especially with sterically hindered or electronically deactivated substrates, may require longer reaction times to go to completion.[2] It is essential to monitor the reaction progress using Thin Layer Chromatography (TLC).[2][6]
-
Product Precipitation: If the resulting chalcone is insoluble in the reaction solvent, it may precipitate out and coat the reactants, hindering further reaction.[2] In such cases, increasing the solvent volume or switching to a more suitable solvent can help.[2] Vigorous stirring is also crucial to maintain a homogeneous mixture.[2]
Question 2: I am observing significant side product formation. What are the common side reactions and how can I minimize them?
Answer:
The formation of side products is a common challenge in Claisen-Schmidt condensations and can significantly complicate purification.[3] Here are some of the usual culprits and strategies to mitigate them:
-
Self-Condensation of the Ketone: This occurs when the enolate of 2',4'-Dimethoxypropiophenone reacts with another molecule of the ketone instead of the desired aromatic aldehyde.[7]
-
Cannizzaro Reaction: This disproportionation reaction can occur with aromatic aldehydes that lack α-hydrogens under strongly basic conditions, leading to the formation of the corresponding alcohol and carboxylic acid.[7]
-
Milder Base: If the Cannizzaro reaction is a significant issue, switching to a milder base, such as potassium carbonate (K2CO3), may be beneficial.[2]
-
Control Base Concentration: Using an excessively high concentration of a strong base like NaOH can promote this side reaction.[7] Careful optimization of the base stoichiometry is key.
-
-
Michael Addition: The α,β-unsaturated ketone product (the chalcone) can act as a Michael acceptor. The enolate of the ketone can potentially add to the chalcone, leading to undesired byproducts. This is more prevalent with prolonged reaction times or excess base. Careful monitoring of the reaction by TLC and quenching it once the starting materials are consumed can help minimize this.
Question 3: My product is an oil or difficult to crystallize. What purification strategies can I employ?
Answer:
Obtaining a pure, crystalline product is often a final hurdle. If your chalcone derivative is proving difficult to purify, consider the following approaches:
-
Recrystallization Solvent Screening: The choice of solvent is critical for successful recrystallization. Ethanol is a common and often effective solvent for chalcones.[8] If ethanol is not working, try a systematic screening of other solvents or solvent mixtures (e.g., ethyl acetate/hexanes, dichloromethane/hexanes, methanol, isopropanol).
-
Column Chromatography: If recrystallization fails to yield a pure product, silica gel column chromatography is a reliable alternative. A gradient elution system, starting with a non-polar solvent (like hexanes) and gradually increasing the polarity with a more polar solvent (like ethyl acetate), is typically effective for separating the chalcone from unreacted starting materials and side products.
-
Trituration: If the product is an amorphous solid or a thick oil, trituration can be effective. This involves stirring the crude product with a solvent in which the desired compound is sparingly soluble, but the impurities are soluble. The solid product can then be isolated by filtration. Cold ethanol or a mixture of ether and hexanes can be good starting points for trituration.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the base-catalyzed Claisen-Schmidt condensation?
A1: The Claisen-Schmidt condensation is a type of crossed aldol condensation.[9] The reaction proceeds via the following steps:
-
Enolate Formation: A base, typically a hydroxide ion, abstracts an acidic α-proton from the ketone (2',4'-Dimethoxypropiophenone) to form a resonance-stabilized enolate.[10][11]
-
Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aromatic aldehyde.[11]
-
Aldol Addition: This results in the formation of an alkoxide intermediate, which is then protonated by the solvent (e.g., water or ethanol) to give a β-hydroxy ketone (an aldol adduct).[11]
-
Dehydration: The aldol adduct readily undergoes base-catalyzed dehydration (elimination of a water molecule) to yield the thermodynamically stable α,β-unsaturated ketone, which is the final chalcone product.[10][11]
Q2: Why is a base catalyst generally preferred over an acid catalyst for this reaction?
A2: While both acid and base catalysis are possible for the Claisen-Schmidt condensation, base catalysis is more commonly employed for several reasons.[3][8] Under basic conditions, the formation of the enolate is typically efficient, and the subsequent condensation and dehydration steps proceed smoothly.[10] Acid-catalyzed reactions can sometimes lead to side reactions, such as polymerization or rearrangements, particularly with sensitive substrates.[7]
Q3: What role does the solvent play in the Claisen-Schmidt reaction?
A3: The solvent plays a crucial role in the Claisen-Schmidt reaction by:
-
Solubilizing Reactants: The solvent must dissolve the ketone, aldehyde, and the base to allow for an efficient reaction.[12] Ethanol and methanol are common choices due to their ability to dissolve a wide range of organic compounds and inorganic bases.[13]
-
Influencing Reaction Rate: The polarity of the solvent can influence the reaction rate. Polar protic solvents like ethanol can stabilize the transition states involved in the reaction.
-
Facilitating Product Isolation: In many cases, the chalcone product is less soluble in the reaction solvent (especially upon cooling) than the starting materials, which allows for its isolation by simple filtration.[2]
Recent advancements have also explored solvent-free conditions, often utilizing grinding techniques, which can offer environmental benefits and simplified work-up procedures.[9][14]
Q4: How can I effectively monitor the progress of my reaction?
A4: Thin Layer Chromatography (TLC) is the most convenient and effective method for monitoring the progress of a Claisen-Schmidt condensation.[2][6] By spotting the reaction mixture alongside the starting materials on a TLC plate and eluting with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate), you can visualize the consumption of the reactants and the formation of the product. The reaction is considered complete when the limiting reactant spot has disappeared.
Experimental Protocols
Protocol 1: General Base-Catalyzed Synthesis of a Chalcone from 2',4'-Dimethoxypropiophenone
Materials:
-
2',4'-Dimethoxypropiophenone (1.0 eq)
-
Aromatic aldehyde (1.0 - 1.1 eq)
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2',4'-Dimethoxypropiophenone and the aromatic aldehyde in a suitable amount of ethanol.[15]
-
Catalyst Preparation: In a separate beaker, prepare a solution of KOH or NaOH in water or ethanol.[15]
-
Catalyst Addition: While stirring the solution of the reactants at room temperature, slowly add the base solution dropwise.[15] A color change is often observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating.[2] Monitor the reaction's progress by TLC until the starting ketone is consumed.[2] Reaction times can vary from a few hours to overnight.[6]
-
Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing ice-cold water.[8] While stirring, slowly acidify the mixture with dilute HCl to neutralize the excess base and precipitate the crude chalcone product.[6][11]
-
Purification: Collect the solid product by vacuum filtration and wash the crystals with cold water to remove any inorganic salts.[2] The crude product can then be purified by recrystallization from a suitable solvent, such as ethanol.[8]
-
Drying and Characterization: Dry the purified crystals in a desiccator or a vacuum oven.[15] Characterize the final product by techniques such as melting point, FT-IR, 1H NMR, 13C NMR, and mass spectrometry.
Data Presentation
Table 1: Influence of Base Catalyst on Chalcone Synthesis
| Catalyst (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| NaOH (1.2) | Ethanol | 25 | 4 | 85 | [2] |
| KOH (1.2) | Ethanol | 25 | 4 | 88 | [2] |
| NaOEt (1.1) | Ethanol | 0-25 | 6 | 92 | [1] |
| K2CO3 (2.0) | DMF | 80 | 12 | 75 | [2] |
| NaOH (solid, 0.2) | Solvent-free | 25 (grinding) | 0.25 | 95 | [14] |
Note: Yields are representative and can vary depending on the specific aromatic aldehyde used.
Visualization
Diagram 1: Base-Catalyzed Claisen-Schmidt Condensation Mechanism
Caption: Troubleshooting workflow for low reaction yield.
References
- BenchChem. (n.d.). Application Notes and Protocols for Claisen-Schmidt Condensation: Synthesis of Chalcones from 1-(2,4-Dihydroxy-6-methoxyphenyl).
- ResearchGate. (n.d.). Mechanism of base-catalyzed Claisen-Schmidt condensation.
- BenchChem. (n.d.). Technical Support Center: Optimization of Claisen-Schmidt Reaction Conditions.
- BenchChem. (n.d.). Troubleshooting side reactions in Claisen-Schmidt condensation.
- Taylor & Francis Online. (n.d.). Claisen-Schmidt condensation – Knowledge and References.
- SciSpace. (n.d.). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization.
- BenchChem. (n.d.). Application Notes and Protocols: Step-by-Step Synthesis of Chalcones via Claisen-Schmidt Condensation.
- Prezi. (2026, January 15). Claisen–Schmidt Condensation and Chalcone Synthesis.
- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of 2',4'-dihydroxy-3',6'-dimethoxychalcone via Claisen-Schmidt Conden.
- Vedantu. (n.d.). Claisen Condensation Mechanism.
- YouTube. (2024, February 10). How to synthesize chalcones by Claisen-Schmidt condensation.
- PraxiLabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation).
- Wikipedia. (n.d.). Claisen–Schmidt condensation.
- BenchChem. (n.d.). Application Notes: Synthesis of Chalcones via Claisen-Schmidt Condensation.
- StudySmarter. (2023, October 21). Claisen Condensation: Mechanism & Reaction.
- Royal Society of Chemistry. (2015, December 19). Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis.
- ACS Publications. (n.d.). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. The Journal of Organic Chemistry.
- National Institutes of Health. (n.d.). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α.
- ResearchGate. (n.d.). Solvent effects in the Claisen-Schmidt reaction a of p-nitro- benzaldehyde with acetone catalyzed by compounds 1 or 1a.
- University of Missouri–St. Louis. (n.d.). Claisen-Schmidt Condensation.
- ResearchGate. (2025, August 5). Simple and Effective Protocol for Claisen-Schmidt Condensation of Hindered Cyclic Ketones with Aromatic Aldehydes.
- ResearchGate. (n.d.). SYNTHESIS OF CHALCONE AND THEIR DERIVATIVES AS ANTIMICROBIAL AGENTS.
- Chemca. (n.d.). Claisen & Claisen-Schmidt Condensation: Mechanisms.
- University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Department of Chemistry.
- LJMU Research Online. (2021, August 13). Chalcones: Synthetic Chemistry Follows Where Nature Leads.
- Cambridge University Press. (n.d.). Claisen-Schmidt Condensation.
- ResearchGate. (n.d.). Effect of the catalysts, solvents, temperature on the Claisen-Schmidt reactions of 1b with 2a.
- ResearchGate. (n.d.). Synthetic chalcones of biological importance (a) 2,4‐dimethoxy‐4'‐allyloxychalcone (b) 2,4‐dimethoxy‐4'‐butoxychalcone with antileishmanial activity.
- ResearchGate. (n.d.). Claisen-Schmidt condensation under solventfree conditions.
- ResearchGate. (n.d.). Fig 2: Claisen Schmidt condensation using various acid/base catalysts.
- ResearchGate. (n.d.). Optimization of the reaction conditions for Claisen-Schmidt condensation.
- Indian Journal of Pharmaceutical Education and Research. (n.d.). Synthesis and preliminary evaluation of a focused chalcone library for anti-inflammatory activity.
- BenchChem. (n.d.). Technical Support Center: Claisen-Schmidt Reaction Optimization.
- Celon Pharma. (n.d.). Fast Claisen condensation reaction optimization in a continuous flow reactor.
- Pearson. (n.d.). Claisen-Schmidt Condensation: Videos & Practice Problems.
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Technical Support Center: Synthesis of 2',4'-Dimethoxypropiophenone
Welcome to the dedicated technical support center for the synthesis of 2',4'-Dimethoxypropiophenone. This guide is crafted for researchers, scientists, and professionals in drug development who are navigating the intricacies of this synthetic process. Here, you will find a curated collection of troubleshooting guides and frequently asked questions in a direct question-and-answer format. Each entry is designed to address specific experimental challenges, providing not just solutions, but also the underlying chemical principles to empower your synthetic strategy.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing 2',4'-Dimethoxypropiophenone?
A1: The most prevalent and well-established method is the Friedel-Crafts acylation of 1,3-dimethoxybenzene (resorcinol dimethyl ether) with propanoyl chloride or propionic anhydride.[1][2] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, with aluminum chloride (AlCl₃) being a common choice.[3] The reaction leverages the electron-rich nature of the 1,3-dimethoxybenzene ring, which is activated towards electrophilic attack by the two methoxy groups.[4]
Troubleshooting Guide: Reaction & Work-up
This section addresses specific issues that may arise during the synthesis and initial work-up of 2',4'-Dimethoxypropiophenone via Friedel-Crafts acylation.
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A2: Low yields in the Friedel-Crafts acylation of 1,3-dimethoxybenzene can stem from several factors. A systematic approach to troubleshooting is crucial.
Potential Causes & Solutions:
-
Moisture Contamination: Friedel-Crafts reactions are highly sensitive to moisture, as water deactivates the Lewis acid catalyst (e.g., AlCl₃).[5]
-
Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents and freshly opened or distilled reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Suboptimal Catalyst Stoichiometry: An insufficient amount of Lewis acid will lead to incomplete reaction. Conversely, a large excess can sometimes promote side reactions.
-
Solution: For the acylation of activated rings like 1,3-dimethoxybenzene, a stoichiometric amount (or a slight excess) of AlCl₃ relative to the acylating agent is typically required. This is because the catalyst complexes with the carbonyl group of the product, rendering it inactive.[6] Optimization of the molar ratio of AlCl₃ is recommended, starting from approximately 1.1 to 1.5 equivalents.
-
-
Inadequate Reaction Temperature: The reaction may be too slow at low temperatures, or side reactions may dominate at higher temperatures.
-
Solution: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature or gently heated to drive it to completion.[7] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and temperature.
-
-
Poor Quality of Reagents: Impurities in the starting materials or catalyst can interfere with the reaction.
-
Solution: Use high-purity 1,3-dimethoxybenzene and propanoyl chloride. Ensure the AlCl₃ is a fine, free-flowing powder and has not been deactivated by exposure to atmospheric moisture.
-
| Parameter | Recommendation | Rationale |
| Catalyst | Anhydrous AlCl₃ (1.1-1.5 eq.) | Stoichiometric amount needed due to product complexation. |
| Solvent | Anhydrous Dichloromethane (DCM) or Carbon Disulfide (CS₂) | Inert solvents that are suitable for Friedel-Crafts reactions. |
| Temperature | 0 °C to Room Temperature | Initial cooling to control exothermicity, followed by warming to ensure completion. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents deactivation of the Lewis acid catalyst by moisture. |
Table 1: Recommended Starting Conditions for Optimization.
Q3: I am observing the formation of multiple products. How can I improve the regioselectivity and minimize byproducts?
A3: The formation of multiple products is a common challenge. The primary issues are typically lack of regioselectivity and the occurrence of side reactions.
Key Issues and Solutions:
-
Isomer Formation: The two methoxy groups in 1,3-dimethoxybenzene direct the incoming acyl group primarily to the 4-position (para to one methoxy group and ortho to the other), which is sterically and electronically favored. However, acylation at the 2-position (ortho to both methoxy groups) can also occur, leading to the formation of 2',6'-dimethoxypropiophenone.
-
Solution: Generally, lower reaction temperatures favor the formation of the para-isomer (the desired 2',4'-product).[5] The choice of solvent can also influence regioselectivity.
-
-
Di-acylation: Due to the highly activated nature of the 1,3-dimethoxybenzene ring, a second acylation can occur, leading to di-acylated byproducts.
-
Solution: Use a controlled stoichiometry of the acylating agent (propanoyl chloride), typically not exceeding 1.1 equivalents relative to the 1,3-dimethoxybenzene. Adding the acylating agent slowly at a low temperature can also help to minimize this side reaction.
-
-
Demethylation: The Lewis acid catalyst, particularly AlCl₃, can catalyze the cleavage of the methyl ethers, leading to the formation of hydroxypropiophenone derivatives.[8] This is more likely to occur at elevated temperatures or with prolonged reaction times.
-
Solution: Maintain a low reaction temperature and monitor the reaction closely to avoid unnecessarily long reaction times. Using a milder Lewis acid, such as FeCl₃ or ZnCl₂, may also mitigate this issue, although this might require optimization of other reaction parameters.[4]
-
Caption: Potential reaction pathways in the synthesis.
Q4: The work-up of my reaction mixture results in an emulsion that is difficult to separate. What is the correct procedure?
A4: Emulsion formation during work-up is often due to the precipitation of aluminum hydroxides when quenching the reaction with water.
Recommended Work-up Protocol:
-
Quenching: Slowly and carefully pour the reaction mixture into a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[5] The acid helps to keep the aluminum salts dissolved in the aqueous phase.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (perform at least three extractions).
-
Washing: Combine the organic layers and wash sequentially with dilute HCl, water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the crude product.
Troubleshooting Guide: Purification & Characterization
This section focuses on challenges related to the purification of 2',4'-Dimethoxypropiophenone and the interpretation of analytical data.
Q5: My crude product is an oil and is difficult to crystallize. What are the best methods for purification?
A5: While 2',4'-Dimethoxypropiophenone can be a low-melting solid or an oil at room temperature, purification can be achieved through several methods.
Purification Strategies:
-
Recrystallization: If the crude product is a solid or can be induced to crystallize, recrystallization is an effective method.
-
Solvent Selection: A common solvent system is a mixture of ethanol and water, or isopropanol.[9] The goal is to find a solvent (or solvent pair) in which the product is soluble when hot but sparingly soluble when cold, while the impurities remain soluble at low temperatures.
-
-
Column Chromatography: This is the most reliable method for separating the desired product from isomers and other byproducts, especially if the crude product is an oil.[10]
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexane, is effective. The separation can be monitored by TLC to identify the fractions containing the pure product.
-
Caption: General purification workflow for the product.
Q6: How can I confirm the identity and purity of my final product using spectroscopic methods?
A6: A combination of NMR and IR spectroscopy is essential for structural confirmation and purity assessment.[11]
Expected Spectroscopic Data for 2',4'-Dimethoxypropiophenone:
-
¹H NMR (in CDCl₃):
-
Aromatic protons will appear as a set of signals in the range of δ 6.4-7.8 ppm. The proton at the 6'-position will be a doublet, the proton at the 5'-position will be a doublet of doublets, and the proton at the 3'-position will be a doublet.
-
The two methoxy groups will each show a singlet at around δ 3.8-3.9 ppm.
-
The ethyl group of the propiophenone moiety will show a quartet at approximately δ 2.9 ppm (CH₂) and a triplet at around δ 1.2 ppm (CH₃).
-
-
¹³C NMR (in CDCl₃):
-
A carbonyl carbon signal will be present around δ 200 ppm.
-
Aromatic carbon signals will appear in the region of δ 98-165 ppm.
-
The two methoxy carbons will be observed around δ 55-56 ppm.
-
The ethyl group carbons will be at approximately δ 36 ppm (CH₂) and δ 8 ppm (CH₃).
-
-
IR Spectroscopy:
-
A strong absorption band for the carbonyl (C=O) stretch will be present around 1660-1680 cm⁻¹.
-
C-O stretching bands for the methoxy groups will appear in the region of 1200-1300 cm⁻¹ and 1020-1080 cm⁻¹.
-
Aromatic C-H and C=C stretching vibrations will also be visible.
-
Identifying Impurities:
-
2',6'-isomer: The ¹H NMR spectrum will show a different splitting pattern for the aromatic protons.
-
Hydroxy-derivatives (from demethylation): A broad singlet in the ¹H NMR spectrum corresponding to the -OH proton, and a broad O-H stretching band in the IR spectrum (around 3200-3500 cm⁻¹).
-
Starting Material (1,3-dimethoxybenzene): The absence of the characteristic propiophenone signals (quartet and triplet for the ethyl group and the carbonyl signal in ¹³C NMR).
Experimental Protocols
Protocol 1: Synthesis of 2',4'-Dimethoxypropiophenone
Materials:
-
1,3-Dimethoxybenzene
-
Propanoyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous AlCl₃ (1.2 equivalents) and anhydrous DCM.
-
Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add 1,3-dimethoxybenzene (1.0 equivalent) dissolved in anhydrous DCM to the flask.
-
Slowly add propanoyl chloride (1.05 equivalents) dissolved in anhydrous DCM via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
References
- Pelozo, M. F., et al. (n.d.). Synthesis of New Hybrid Derivatives from Metronidazole and Eugenol Analogues as Trypanocidal Agents.
- CN105418399A. (2016). Synthesis method of 2-methoxy-4-hydroxypropiophenone. Google Patents.
-
Chegg. (2017). Solved 2. The compound 1,3-dimethoxybenzene was treated with.... Retrieved from [Link]
-
Chad's Prep. (2021). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. YouTube. Retrieved from [Link]
- Rezaei, A., et al. (2019). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 9(1), 1-23.
-
National Center for Biotechnology Information. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. PubMed Central. Retrieved from [Link]
-
CCSF. (n.d.). Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. Retrieved from [Link]
-
CCSF. (2009). Friedel-Crafts Alkylation of 1,4-dimethoxybenzene. Retrieved from [Link]
-
ResearchGate. (2024). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]
- CN103570518B. (2015). One prepares the method for 2,4-dimethoxy-acetophenone. Google Patents.
-
ResearchGate. (2024). Isolation And Purification Of Substance By Column Chromatography. Retrieved from [Link]
- CN102329207B. (2013). Synthesis method of 2, 2'-dihydroxy-4, 4'-dimethoxybenzophenone. Google Patents.
- US2004069A. (1935). Process for preparing alkylated aromatic ketones and product. Google Patents.
- Alam, A., et al. (2023). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. Molecules, 28(14), 5489.
-
Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]
- Yadav, G. D., & Kulkarni, H. R. (2014). Insight into Friedel-Crafts acylation of 1,4-dimethoxybenzene to 2,5-dimethoxyacetophenone catalysed by solid acids—mechanism, kinetics and remedies for deactivation.
-
Organic Chemistry Lab. (2020). Friedel Crafts Acylation Experiment Part 1, Prelab. YouTube. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]
-
UW-Madison. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]
-
ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure?. Retrieved from [Link]
-
Hilaris Publisher. (n.d.). Isolation and Purification Techniques in Natural Products Chemistry. Retrieved from [Link]
-
OpenReview. (2024). Spectro: A multi-modal approach for molecule elucidation using IR and NMR data. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. PubMed Central. Retrieved from [Link]
- Kar, A., et al. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts.
-
University of Illinois. (n.d.). Determination of Structure and Dynamics of Organic Molecules in Solutions by NMR Spectroscopy Techniques. Retrieved from [Link]
-
University of Windsor. (n.d.). Spectroscopy Methods of structure determination. Retrieved from [Link]
Sources
- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
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- 3. US2004069A - Process for preparing alkylated aromatic ketones and product - Google Patents [patents.google.com]
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- 6. youtube.com [youtube.com]
- 7. fog.ccsf.edu [fog.ccsf.edu]
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- 11. openreview.net [openreview.net]
Technical Support Center: Purification of 2',4'-Dimethoxypropiophenone
Welcome to the technical support guide for the purification of 2',4'-Dimethoxypropiophenone. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this valuable aromatic ketone intermediate in high purity. This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that are critical for planning a successful purification strategy.
Q1: What are the key physical properties of 2',4'-Dimethoxypropiophenone that influence purification?
Understanding the fundamental physical properties is the first step in designing an effective purification protocol. These characteristics dictate the choice of solvents and techniques.
| Property | Value | Significance for Purification | Source(s) |
| Molecular Formula | C₁₁H₁₄O₃ | - | [1][2] |
| Molecular Weight | 194.23 g/mol | Affects diffusion and behavior in chromatographic separations. | [1][2][3] |
| Appearance | Solid / Crystalline Solid | Indicates that recrystallization is a primary purification candidate. | [3] |
| Melting Point | 76-80 °C | A key indicator of purity. A sharp melting point close to the literature value suggests high purity. A broad range indicates the presence of impurities. This relatively low melting point requires careful solvent selection to avoid "oiling out" during recrystallization. | [3][4] |
| IUPAC Name | 1-(2,4-dimethoxyphenyl)propan-1-one | - | [1] |
| CAS Number | 831-00-5 | - | [1][2][3] |
Q2: What are the most common impurities I might encounter?
Impurities in 2',4'-Dimethoxypropiophenone typically originate from the synthetic route. The most common synthesis is the Friedel-Crafts acylation of 1,3-dimethoxybenzene. Potential impurities include:
-
Unreacted Starting Materials: Residual 1,3-dimethoxybenzene or propionyl chloride/anhydride.
-
Isomeric Products: Acylation at other positions on the aromatic ring, though the 2,4-dimethoxy directing effect is strong.
-
Side-Reaction Products: The synthesis of related ketones is known to sometimes produce complex byproducts like dibenzylketone-type structures, especially under non-optimized conditions.[5]
-
Solvents and Reagents: Residual solvents from the reaction or workup (e.g., toluene, diethyl ether) can be trapped in the crude solid.[6][7]
Q3: How do I choose the best purification technique for my specific situation?
The choice of method depends on the initial purity of your crude product and the nature of the impurities. The following workflow provides a logical decision-making process.
Caption: Decision workflow for selecting a purification technique.
Q4: What safety precautions are necessary when handling 2',4'-Dimethoxypropiophenone?
According to its Globally Harmonized System (GHS) classification, 2',4'-Dimethoxypropiophenone is an irritant.[1] Always handle this chemical with appropriate Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Skin Protection: Wear a lab coat and nitrile gloves. The compound is known to cause skin irritation.[1]
-
Respiratory Protection: Handle in a well-ventilated fume hood to avoid inhaling dust or vapors, as it may cause respiratory irritation.[1]
Part 2: Troubleshooting Purification Protocols
This section provides solutions to specific problems you may encounter during purification experiments.
Recrystallization Issues
Recrystallization is the most common purification method for this compound.[8] It relies on the principle that the desired compound is highly soluble in a hot solvent but has low solubility in the same solvent when cold, while impurities remain soluble at all temperatures.[9][10]
A: Causality: "Oiling out" occurs when the solid melts in the hot solvent before it fully dissolves, or when a saturated solution is achieved at a temperature above the compound's melting point (76-80 °C). The molten compound is immiscible with many solvents, forming an oil. This oil traps impurities and rarely crystallizes well upon cooling.
Troubleshooting Steps:
-
Re-heat the Solution: Add more solvent to the flask and heat until the oil fully dissolves to create a clear, homogeneous solution.
-
Cool Slowly: Allow the flask to cool very slowly. Rapid cooling encourages oil formation. Let it cool to room temperature undisturbed before moving to an ice bath.
-
Lower the Solvent Boiling Point: If the issue persists, your solvent's boiling point is likely too high. Switch to a lower-boiling solvent or use a two-solvent system where the primary solvent has a lower boiling point.[11]
-
Induce Crystallization: Scratch the inside of the flask with a glass rod at the solvent line or add a seed crystal of pure product to provide a nucleation site.[8]
Caption: Troubleshooting logic for recrystallization "oiling out".
A: Causality: Poor recovery is typically due to using too much solvent, cooling the solution too quickly, or choosing a solvent in which the compound has significant solubility even at low temperatures.[12]
Troubleshooting Steps:
-
Use Minimum Solvent: During the dissolution step, add the hot solvent portion-wise, just until the solid fully dissolves. Using a large excess will keep more of your product in the mother liquor upon cooling.[9]
-
Concentrate the Mother Liquor: After filtering your first crop of crystals, you can often recover a second, less pure crop by boiling off some of the solvent from the filtrate and re-cooling.
-
Ensure Complete Cooling: Allow the flask to sit in an ice bath for at least 15-20 minutes to maximize crystal precipitation before filtering.[10]
-
Re-evaluate Your Solvent: Perform small-scale solubility tests to find a solvent with a better solubility profile (very high solubility at boiling, very low at 0 °C).
Column Chromatography Issues
For more complex mixtures, flash column chromatography is a powerful purification technique.[12]
A: Causality: Poor separation (overlapping bands) means the chosen mobile phase (eluent) has a polarity that is not optimal for differentially moving the components along the stationary phase (silica gel).
Troubleshooting Steps:
-
Decrease Solvent Polarity: 2',4'-Dimethoxypropiophenone is a moderately polar ketone. If it's moving too fast (high Rf value on TLC) and co-eluting with a less polar impurity, decrease the polarity of your mobile phase. For a common ethyl acetate/hexane system, this means reducing the percentage of ethyl acetate.
-
Increase Solvent Polarity: If your product is moving too slowly (low Rf) and co-eluting with a more polar impurity, gradually increase the polarity of the mobile phase (increase the percentage of ethyl acetate).
-
Change Solvent System: Sometimes a binary system doesn't provide enough selectivity. Consider adding a third solvent (e.g., a small amount of dichloromethane or methanol) to alter the interactions.
-
Optimize Column Parameters: Use a longer column for more theoretical plates or a finer mesh silica gel for better resolution. Ensure the column is packed properly to avoid channeling.
Part 3: Detailed Experimental Protocols
Protocol 1: Single-Solvent Recrystallization from Isopropanol
This protocol is ideal for crude material that is already >90% pure. Isopropanol is a good solvent choice as it is moderately polar and has a boiling point (82 °C) just above the compound's melting point, which, with care, can avoid oiling out.
Methodology:
-
Dissolution: Place the crude 2',4'-Dimethoxypropiophenone (e.g., 5.0 g) into a 100 mL Erlenmeyer flask with a stir bar. In a separate beaker, heat ~50 mL of isopropanol on a hot plate.
-
Add Hot Solvent: Add the hot isopropanol to the Erlenmeyer flask in small portions while stirring and gently heating, until the solid just dissolves completely. Avoid adding a large excess.
-
Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. You should see crystals begin to form. Once at room temperature, place the flask in an ice-water bath for 20-30 minutes to maximize crystal formation.[8]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[10]
-
Washing: Wash the collected crystals with a small amount of ice-cold isopropanol to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent. Determine the melting point and yield.
Protocol 2: Flash Column Chromatography
This protocol is effective for separating the target compound from less polar starting materials or more polar side products.
Methodology:
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good system (e.g., 20% ethyl acetate in hexanes) should give your product an Rf value of ~0.3-0.4.
-
Column Packing: Pack a glass chromatography column with silica gel using the chosen eluent (the "wet slurry" method is recommended).
-
Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel by evaporating the solvent. Carefully add this dry powder to the top of the packed column.
-
Elution: Add the mobile phase to the top of the column and apply positive pressure (flash chromatography). Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 2',4'-Dimethoxypropiophenone.
References
-
SIELC Technologies. (n.d.). Separation of 2',4'-Dimethoxypropiophenone on Newcrom R1 HPLC column. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 70020, 2',4'-Dimethoxypropiophenone. Retrieved from [Link]
-
Grokipedia. (n.d.). 2,4,5-Trimethoxypropiophenone. Retrieved from [Link]
-
Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning. (General recrystallization principles found in similar online resources). Retrieved from [Link]
-
Stenutz, R. (n.d.). 2',4'-dimethoxypropiophenone. Retrieved from [Link]
-
Kavanagh, P., et al. (2005). Impurity profiling and synthesis of precursors to the hallucinogenic amphetamine DOB. National Library of Ireland. Retrieved from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
O'Connor, J. (n.d.). Recrystallization Lab Handout. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. Retrieved from [Link]
-
MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). CN103570518B - One prepares the method for 2,4-dimethoxy-acetophenone.
-
PubMed. (n.d.). Determination of the phenoxyacid herbicides MCPA, mecoprop and 2,4-D in kidney tissue using liquid chromatography with electrospray tandem mass spectrometry. Retrieved from [Link]
Sources
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- 4. 2',4'-dimethoxypropiophenone [stenutz.eu]
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- 10. youtube.com [youtube.com]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Byproduct Formation and Removal in 2',4'-Dimethoxypropiophenone Reactions
Welcome to the technical support center for 2',4'-Dimethoxypropiophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis and subsequent reactions of this versatile ketone. Here, we provide in-depth, field-proven insights into byproduct formation, troubleshooting, and effective purification strategies, moving beyond simple protocols to explain the causality behind our recommendations.
Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial hurdles encountered during experiments involving 2',4'-Dimethoxypropiophenone.
Q1: My Friedel-Crafts acylation to synthesize 2',4'-Dimethoxypropiophenone turned into a dark, intractable tar. What likely went wrong?
A: This is a frequent issue, typically pointing to overly harsh reaction conditions. The methoxy groups on the 1,3-dimethoxybenzene starting material are highly activating, making the ring susceptible to side reactions.[1] Excessive amounts of Lewis acid (like AlCl₃) or elevated temperatures can lead to polymerization or cleavage of the aryl-alkyl ether bonds.[2] We recommend starting with a milder Lewis acid or ensuring slow, controlled addition of the catalyst at low temperatures (0-5 °C) to mitigate these side reactions.
Q2: I'm performing a Grignard reaction on the ketone, but my yield is consistently low, and I recover a lot of starting material. What is the primary cause?
A: The most common culprit in Grignard reactions is the presence of trace amounts of water. Grignard reagents are extremely strong bases and will readily react with any protic source (water, alcohols) to be quenched, rendering them unable to act as nucleophiles.[3] Ensure all glassware is oven-dried, use anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Another potential issue is the quality of the magnesium metal or the presence of peroxides in the solvent, which can inhibit reagent formation or consume the reagent.[4]
Q3: My final product after purification remains an oil and refuses to crystallize. How can I resolve this?
A: Oiling out during crystallization is a classic sign of persistent impurities.[5][6] Even small amounts of unreacted starting materials or structurally similar byproducts can disrupt the crystal lattice formation. The first step is to re-verify purity via TLC or ¹H NMR. If impurities are present, a second purification step, such as column chromatography with a very shallow solvent gradient, may be necessary. If the product is pure but still oily, try dissolving it in a minimal amount of a good solvent (e.g., ethyl acetate) and then slowly adding a poor solvent (e.g., hexane) at a low temperature to induce precipitation, a technique known as "crashing out."
Q4: My TLC plate shows multiple product spots with very similar Rf values, making separation by column chromatography difficult. What are my options?
A: This indicates you have formed isomers or byproducts with polarity very close to your desired product. To improve separation, you can modify your chromatographic conditions. Try using a less polar solvent system (e.g., switching from ethyl acetate/hexane to dichloromethane/hexane) to force the compounds to move more slowly and resolve better on the silica gel. Employing a longer column or using a shallower solvent gradient during elution can also significantly enhance separation.
Part 2: In-Depth Troubleshooting & Methodologies by Reaction Type
This section provides a detailed analysis of specific reactions, the mechanistic origins of byproducts, and validated protocols for their mitigation and removal.
Synthesis via Friedel-Crafts Acylation of 1,3-Dimethoxybenzene
The Friedel-Crafts acylation is the most common route to prepare 2',4'-Dimethoxypropiophenone. The two methoxy groups are strongly activating and ortho-, para-directing, which favors acylation at the desired 4-position.[1] However, improper control can lead to unwanted side products.
Common Problem: Formation of Isomeric and Poly-Acylated Byproducts
While the 2- and 4-methoxy groups strongly direct the incoming acyl group, a minor amount of acylation at other positions can occur. More significantly, the product, 2',4'-Dimethoxypropiophenone, is still an activated aromatic ring and can undergo a second acylation, leading to di-acylated byproducts.[7]
Diagram: Byproduct Formation in Friedel-Crafts Acylation
Caption: Desired acylation pathway versus the side reaction leading to a di-acylated impurity.
Troubleshooting and Prevention Protocol:
-
Temperature Control: Cool the solution of 1,3-dimethoxybenzene in your chosen solvent (e.g., dichloromethane) to 0 °C in an ice bath.
-
Slow Addition: Add the Lewis acid (AlCl₃) portion-wise to the acylating agent (propionyl chloride) to form the acylium ion complex before adding it to the main reaction. Alternatively, add a pre-mixed solution of the acylating agent and Lewis acid dropwise to the cooled 1,3-dimethoxybenzene solution over 30-60 minutes.
-
Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the acylating agent and Lewis acid. Avoid a large excess, which promotes poly-acylation.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is often complete within 1-3 hours. Do not let it run indefinitely, as this increases byproduct formation.[6]
Purification Protocol: Column Chromatography
-
Work-up: Quench the reaction by slowly pouring it over crushed ice. Separate the organic layer, wash with dilute HCl, then saturated NaHCO₃, and finally brine. Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Column Preparation: Pack a silica gel column using a non-polar solvent system, such as 95:5 hexane:ethyl acetate.
-
Elution: Load the crude product onto the column and elute with a shallow gradient of ethyl acetate in hexane (e.g., starting from 5% and slowly increasing to 15-20% ethyl acetate). The desired product should elute after any unreacted starting material but before more polar, di-acylated byproducts.
-
Fraction Analysis: Collect fractions and analyze by TLC to pool the pure product fractions.
Carbonyl Chemistry: Grignard Addition Reactions
Reacting 2',4'-Dimethoxypropiophenone with a Grignard reagent (e.g., phenylmagnesium bromide) is a common method for C-C bond formation to produce a tertiary alcohol.[8][9]
Common Problem: Enolization and Wurtz Coupling Byproducts
The protons on the carbon alpha to the carbonyl group in 2',4'-Dimethoxypropiophenone are weakly acidic. A Grignard reagent is a very strong base and can deprotonate this position to form an enolate, which quenches the reagent without forming the desired alcohol. Additionally, Grignard reagents can undergo radical coupling reactions to form homocoupled byproducts (e.g., biphenyl from PhMgBr).[3]
Table 1: Troubleshooting Grignard Reaction Failures
| Issue | Probable Cause | Recommended Solution |
| Low Conversion | Insufficiently dried glassware/solvents; poor quality Mg; atmospheric moisture.[3][4] | Oven-dry all glassware overnight. Use anhydrous solvents from a sealed bottle or distillation. Run the reaction under a positive pressure of N₂ or Ar. |
| Enolate Formation | Steric hindrance around the carbonyl; highly basic Grignard reagent. | Add the ketone solution slowly to the Grignard reagent solution (inverse addition) to keep the ketone concentration low. Run the reaction at a lower temperature (0 °C or below). |
| Biphenyl Byproduct | Side reaction during Grignard formation, especially at higher temperatures. | Ensure the initial reaction to form the Grignard reagent is controlled and does not overheat. Add the alkyl/aryl halide slowly. |
Purification Protocol: Aqueous Work-up and Recrystallization
-
Quenching: After the reaction is complete (monitored by TLC), cool the flask in an ice bath and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any unreacted Grignard reagent and hydrolyze the magnesium alkoxide salt.
-
Extraction: Add diethyl ether or ethyl acetate to the mixture and transfer to a separatory funnel. Wash the organic layer with water and then brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.
-
Purification: The crude tertiary alcohol can often be purified by recrystallization from a suitable solvent system like ethanol/water or hexane/ethyl acetate. If unreacted ketone or biphenyl is present, column chromatography may be required first.
Diagram: Grignard Reaction & Purification Workflow
Caption: Standard workflow for a Grignard reaction, from setup to final purification.
Carbonyl Chemistry: Catalytic Reduction to an Alcohol
The reduction of the ketone to a secondary alcohol is another key transformation. While sodium borohydride (NaBH₄) is a common choice, catalytic transfer hydrogenation methods are also used.
Common Problem: Incomplete Reduction and Ether Byproduct Formation
Incomplete reduction is often a matter of insufficient reagent or reaction time. However, in certain catalytic systems, such as Meerwein-Ponndorf-Verley (MPV) reduction using a secondary alcohol as the hydrogen source, side reactions can occur. The acidic or basic conditions can catalyze the dehydration of the newly formed alcohol followed by etherification with the solvent alcohol, leading to an ether byproduct.[10]
Table 2: Comparison of Reduction Methods
| Method | Reducing Agent | Typical Solvent | Common Byproducts | Mitigation Strategy |
| Hydride Reduction | NaBH₄ | Methanol, Ethanol | Unreacted starting material | Use a slight excess of NaBH₄; monitor reaction by TLC until completion. |
| Catalytic Hydrogenation | H₂, Pd/C | Ethanol, Ethyl Acetate | Unreacted starting material | Ensure catalyst activity; use appropriate pressure and temperature. |
| Transfer Hydrogenation (MPV) | Isopropanol, Al(Oi-Pr)₃ | Isopropanol, Toluene | Unreacted starting material, ether byproducts[10] | Use a large excess of the hydrogen donor (isopropanol); keep reaction temperatures as low as possible to complete the reaction. |
Purification Protocol: Removing Unreacted Ketone
The primary impurity is often the starting ketone, which is less polar than the product alcohol.
-
Work-up: After the reaction, perform the appropriate work-up (e.g., for NaBH₄, acidify carefully to destroy excess hydride, then extract).
-
Chromatography: Easily separate the alcohol product from the unreacted ketone using column chromatography. The alcohol will have a lower Rf value on TLC. A solvent system of 80:20 hexane:ethyl acetate is a good starting point. The ketone will elute first, followed by the more polar alcohol.
References
- US4172097A - Production of propiophenone - Google P
- EP0008464B1 - Production of propiophenone - Google P
- EP0008464A1 - Production of propiophenone - Google P
-
Production of propiophenone - European Patent Office - EP 0008464 B1. (URL: [Link])
-
Production of propiophenone - European Patent Office - EP 0008464 A1. (URL: [Link])
-
Solved 2. The compound 1,3-dimethoxybenzene was treated with | Chegg.com. (URL: [Link])
-
Acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid - CORE. (URL: [Link])
-
13 Friedel-Crafts Acylation - UW-Madison Chemistry. (URL: [Link])
-
Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene - Jasperse, North Dakota State University. (URL: [Link])
-
Reactions of Grignard Reagents - Master Organic Chemistry. (URL: [Link])
-
FRIEDEL-‐CRAFTS ALKYLATION OF DIMETHOXYBENZENE - Theochem @ Mercer University. (URL: [Link])
-
2',4'-Dimethoxypropiophenone | C11H14O3 | CID 70020 - PubChem - NIH. (URL: [Link])
-
"Grignard Reactions". In: Kirk-Othmer Encyclopedia of Chemical Technology. (URL: [Link])
-
Catalytic Stereoselective Conversion of Biomass-Derived 4′-Methoxypropiophenone to Trans-Anethole with a Bifunctional and Recyclable Hf-Based Polymeric Nanocatalyst - MDPI. (URL: [Link])
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- 2. files01.core.ac.uk [files01.core.ac.uk]
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- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Chalcone Synthesis from 2',4'-Dimethoxypropiophenone
Welcome to the technical support center for the synthesis of chalcones derived from 2',4'-Dimethoxypropiophenone. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the nuances of the Claisen-Schmidt condensation and overcome common challenges to improve reaction yields and product purity.
Introduction
Chalcones, or 1,3-diaryl-2-propen-1-ones, are valuable precursors in the synthesis of flavonoids and other biologically active heterocyclic compounds.[1] Their synthesis is most commonly achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde that lacks α-hydrogens.[2][3]
While the reaction is fundamentally robust, achieving high yields with substituted reactants like 2',4'-Dimethoxypropiophenone can be challenging. The electron-donating methoxy groups can influence the acidity of the α-protons and the reactivity of the enolate, necessitating careful optimization of reaction conditions. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when using 2',4'-Dimethoxypropiophenone in a Claisen-Schmidt condensation?
A1: The two methoxy groups on the propiophenone ring are electron-donating, which increases the electron density on the aromatic ring. This electronic effect can make the α-protons on the ethyl group slightly less acidic compared to unsubstituted propiophenone. Consequently, enolate formation, the first step of the reaction, may be slower or less efficient, potentially leading to lower yields. Careful selection of the base and reaction conditions is crucial to overcome this.
Q2: My reaction is not proceeding to completion, and I have a significant amount of starting material left. What should I do?
A2: Incomplete conversion is a common issue. Several factors could be at play:
-
Insufficient Base Strength or Concentration: The basicity of the catalyst is critical for efficient deprotonation of the ketone.[4] Consider using a stronger base or increasing the catalyst concentration.
-
Inadequate Reaction Time: Some Claisen-Schmidt reactions require extended periods to reach completion.[5] Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Suboptimal Temperature: While many chalcone syntheses proceed at room temperature, some may require gentle heating to overcome the activation energy barrier. Conversely, excessive heat can promote side reactions.[5]
Q3: My TLC analysis shows multiple spots, indicating the presence of side products. What are these, and how can I minimize them?
A3: The formation of multiple products is a frequent challenge. Common side products in the Claisen-Schmidt reaction include:
-
Michael Addition Product: The newly formed chalcone can react with another molecule of the enolate in a Michael 1,4-addition.[5]
-
Self-Condensation of the Ketone: 2',4'-Dimethoxypropiophenone can potentially react with itself, although this is less favorable than reacting with the aldehyde.[4]
-
Cannizzaro Reaction of the Aldehyde: If a strong base is used in high concentration, the aromatic aldehyde (if it has no α-hydrogens) can undergo a disproportionation reaction.[5]
To minimize these side products, you can:
-
Control Stoichiometry: Using a slight excess of the aldehyde can help ensure the complete consumption of the ketone enolate.[5]
-
Optimize Catalyst Concentration: A very high concentration of a strong base can promote side reactions.[6]
-
Gradual Addition of Reactants: Adding the ketone slowly to the mixture of the aldehyde and base can help maintain a low concentration of the enolate, disfavoring side reactions.
Q4: I am having difficulty purifying my chalcone product. What are the best practices?
A4: Purification can often be achieved through recrystallization. Ethanol is a commonly used solvent for recrystallizing chalcones.[7][8] If recrystallization is insufficient, column chromatography on silica gel is an effective alternative. A mixture of hexane and ethyl acetate is a typical eluent system for chalcones.[7]
Q5: Are there any "green" or more environmentally friendly methods for this synthesis?
A5: Yes, solvent-free synthesis by grinding is a green and efficient alternative.[1] This method involves grinding the solid reactants (2',4'-Dimethoxypropiophenone and the aromatic aldehyde) with a solid base catalyst, such as sodium hydroxide, in a mortar and pestle.[8] This technique often leads to shorter reaction times, simpler product isolation, and high yields without the need for hazardous organic solvents.[1]
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the synthesis of chalcones from 2',4'-Dimethoxypropiophenone.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Ineffective Catalyst: The base may be old, hydrated, or not strong enough. 2. Suboptimal Temperature: The reaction may be too cold to proceed at a reasonable rate.[5] 3. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.[5] 4. Poor Solubility: Reactants may not be fully dissolved in the chosen solvent. | 1. Use a fresh, anhydrous batch of a strong base like KOH or NaOH. Consider alternative bases such as solid supported catalysts.[6] 2. Gently warm the reaction mixture (e.g., to 40-50 °C) and monitor by TLC.[9] 3. Extend the reaction time, monitoring progress every few hours with TLC. 4. Increase the solvent volume or switch to a solvent in which all reactants are more soluble. Ethanol is a common choice.[10] |
| Formation of Multiple Products | 1. Michael Addition: The product chalcone reacts with the enolate.[5] 2. Self-Condensation of Ketone: The enolate of the propiophenone reacts with another molecule of the propiophenone.[4] 3. Cannizzaro Reaction: Disproportionation of the aldehyde in the presence of a strong base.[11] | 1. Use a slight excess (1.1-1.2 equivalents) of the aldehyde. Add the ketone dropwise to the reaction mixture. 2. Ensure the aldehyde is sufficiently reactive. The Claisen-Schmidt reaction is most efficient when the aldehyde is more electrophilic than the ketone.[12] 3. Avoid excessively high concentrations of strong bases. |
| Product Oiling Out/Difficulty Crystallizing | 1. Presence of Impurities: Side products or unreacted starting materials can inhibit crystallization. 2. Inappropriate Solvent: The solvent used for precipitation or recrystallization may not be optimal. | 1. Attempt to purify a small sample by column chromatography to obtain a seed crystal. 2. Pour the reaction mixture into a large volume of ice-cold water and stir vigorously to induce precipitation.[13] Acidify with dilute HCl to neutralize the base.[14] For recrystallization, try a solvent system like ethanol/water. |
| Reaction Turns Dark/Polymerization | 1. Excessive Heat: High temperatures can lead to decomposition and polymerization. 2. Air Oxidation: Some phenolic chalcones can be sensitive to air oxidation under basic conditions. | 1. Maintain the reaction at room temperature or use an ice bath to control the temperature, especially during the addition of the base.[7] 2. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical progression for troubleshooting common issues in chalcone synthesis.
Caption: A troubleshooting flowchart for chalcone synthesis.
Experimental Protocols
Protocol 1: Standard Base-Catalyzed Synthesis in Ethanol
This protocol outlines a general procedure for the synthesis of a chalcone from 2',4'-Dimethoxypropiophenone and a representative aromatic aldehyde (e.g., benzaldehyde).
Materials:
-
2',4'-Dimethoxypropiophenone (1.0 eq)
-
Aromatic aldehyde (1.0-1.1 eq)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve 2',4'-Dimethoxypropiophenone (1.0 eq) and the aromatic aldehyde (1.0-1.1 eq) in a suitable amount of ethanol.[13]
-
Prepare a 40-50% (w/v) aqueous solution of KOH or NaOH.[3][15]
-
While stirring the ethanolic solution of the reactants at room temperature, slowly add the aqueous base solution dropwise. A color change is typically observed.[8]
-
Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.[3]
-
Once the reaction is complete, pour the mixture into a beaker containing ice-cold water.[13]
-
Acidify the mixture with dilute HCl until it is neutral (pH ~7) to precipitate the crude product.[14]
-
Collect the precipitate by vacuum filtration and wash the solid with cold water.[14]
-
Recrystallize the crude product from 95% ethanol to obtain the purified chalcone.[7]
Protocol 2: Solvent-Free Synthesis by Grinding
This protocol is a green and efficient alternative to solvent-based methods.[1]
Materials:
-
2',4'-Dimethoxypropiophenone (1.0 eq)
-
Aromatic aldehyde (1.0 eq)
-
Solid Sodium hydroxide (NaOH) (1.0 eq)
-
Mortar and pestle
Procedure:
-
Place the 2',4'-Dimethoxypropiophenone, the aromatic aldehyde, and solid NaOH in a porcelain mortar.[8]
-
Grind the mixture vigorously with a pestle. The solid mixture will typically become a paste and may change color.[8]
-
Continue grinding for 10-20 minutes to ensure the reaction goes to completion.
-
Add cold water to the mortar and continue to grind to break up the solid mass.
-
Collect the crude product by suction filtration and wash thoroughly with water.[7]
-
The product is often of high purity, but can be recrystallized from 95% ethanol if needed.[8]
Visualizing the Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis and purification of chalcones.
Caption: General workflow for chalcone synthesis and purification.
References
- Benchchem. (n.d.). Optimizing Chalcone Synthesis: A Technical Support Guide for the Claisen-Schmidt Reaction.
- Chitnis, S. S., Nagarkar, R. D., & Das, S. (2006). Efficient Synthesis of Chalcones by a Solid Base Catalyst. Taylor & Francis Online.
- Zhuang, C., Zhang, W., Sheng, C., Zhang, W., Xing, C., & Miao, Z. (2017). Chalcone: A Privileged Structure in Medicinal Chemistry. PMC - PubMed Central.
- Gurunathan, K., & Krishnan, S. (2019). Synthesis of Chalcone Using LDH/Graphene Nanocatalysts of Different Compositions. MDPI.
- ResearchGate. (n.d.). Possible reaction mechanism for the synthesis of chalcone.
- Benchchem. (n.d.). Technical Support Center: Optimizing Chalcone Synthesis.
- Vidja, H., Shiyaliya, B., Patel, J., & Nagar, A. (2020). SYNTHESIS OF CHALCONES. Jetir.org.
- Benchchem. (n.d.). Application Notes and Protocols: Synthesis of 2',4'-dihydroxy-3',6'-dimethoxychalcone via Claisen-Schmidt Conden.
- Setyaningrum, T. P., Sitompul, E. M., Zulhipri, Z., Kurniadewi, F., & Dianhar, H. (2023). Development of chalcone synthesis: Optimization of synthetic method. AIP Publishing.
- Benchchem. (n.d.). Application Notes and Protocols: Step-by-Step Synthesis of Chalcones via Claisen-Schmidt Condensation.
- Bohrium. (n.d.). Review of Methods and Various Catalysts Used for Chalcone Synthesis.
- Nguyen, T. T. H., Nguyen, C. C., Tran, T. D., Nguyen, T. T., & Thai, K. M. (2016). Design and synthesis of chalcone derivatives as potential non-purine xanthine oxidase inhibitors. PMC - NIH.
- Benchchem. (n.d.). Application Notes: Synthesis of Chalcones via Claisen-Schmidt Condensation.
- Liparoti, S., D'Acunzo, P., Avallone, B., Bergantino, E., & Della Sala, G. (2022). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. ACS Publications.
- Mogilaiah, K., & Reddy, P. R. (2000). Claisen-Schmidt condensation under solvent- free conditions. Indian Journal of Chemistry.
- Royal Society of Chemistry. (2015). Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis.
- YouTube. (2024). How to synthesize chalcones by Claisen-Schmidt condensation.
- ResearchGate. (n.d.). Effect of solvent on the Claisen-Schmidt reaction.
- Unknown. (n.d.).
- Chemistry university. (2021). Claisen Condensation: Solvent and Base Choice. YouTube.
- StudySmarter. (2023). Claisen Condensation: Mechanism & Reaction.
- Wikipedia. (n.d.). Claisen–Schmidt condensation.
- ResearchGate. (n.d.). Synthetic chalcones of biological importance (a) 2,4‐dimethoxy‐4'‐allyloxychalcone (b) 2,4‐dimethoxy‐4'‐butoxychalcone with antileishmanial activity.32.
- Donaire-Arias, A., Poulsen, M. L., Ramón-Costa, J., Montagut, A. M., Estrada-Tejedor, R., & Borrell, J. I. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. PubMed.
- Donaire-Arias, A., Poulsen, M. L., Ramón-Costa, J., Montagut, A. M., Estrada-Tejedor, R., & Borrell, J. I. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. NIH.
- Sun, H., Zhang, Y., Li, X., Wang, Y., Zhang, Y., Liu, Y., ... & Zhang, J. (2022). A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells. PMC - NIH.
- Jayapal, M. R., Prasad, Y. R., & Kumar, K. K. (2010). Synthesis and characterization of 2,4-dihydroxy substituted chalcones using aldol condensation by SOCl2/ EtOH. JOCPR.
- Salehi, B., Prakash, B., & Sharifi-Rad, J. (2021). Chalcones: Synthetic Chemistry Follows Where Nature Leads. LJMU Research Online.
- Solanke, D. P., Shisve, S. S., Hadage, Y. H., Auti, R. B., Mhase, M. R., Bhutambare, V. A., & Ghule, S. D. (2022). Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. ijarsct.
- Taylor & Francis. (n.d.). Claisen-Schmidt condensation – Knowledge and References.
- Donaire-Arias, A., Poulsen, M. L., Ramón-Costa, J., Montagut, A. M., Estrada-Tejedor, R., & Borrell, J. I. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. MDPI.
- Unknown. (n.d.). Synthesis of Biologically Active Substituted Chalcones.
- Kristanti, A. N. (2020). SYNTHESIS OF SOME CHALCONE DERIVATIVES, IN VITRO AND IN SILICO TOXICITY EVALUATION. ResearchGate.
- Kachhi, M. (2022). SYNTHESIS AND EVALUATIVE STUDY OF CHALCONES AND THEIR DERIVATIVE FOR ANTI-OXIDANT ACTIVITY. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
- PraxiLabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation).
- ResearchGate. (n.d.). SYNTHESIS OF CHALCONE AND THEIR DERIVATIVES AS ANTIMICROBIAL AGENTS.
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 4'-Hydroxy-2,4-dimethoxychalcone via Claisen-Schmidt Condensation.
- TSI Journals. (2014). synthesis-and-evaluation-of-chalcone-derivatives-for-its-alpha-amylase-inhibitory-activity.pdf.
- NIH. (n.d.). Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review.
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- 15. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low conversion rates in reactions with 2',4'-Dimethoxypropiophenone
Welcome to the Technical Support Center for 2',4'-Dimethoxypropiophenone. As Senior Application Scientists, we understand that achieving high conversion rates is paramount to your research and development efforts. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles that govern reaction success.
Introduction: Understanding the Reactivity of 2',4'-Dimethoxypropiophenone
2',4'-Dimethoxypropiophenone is a ketone featuring two electron-donating methoxy groups on the aromatic ring. While these groups activate the ring towards electrophilic substitution, they also present unique challenges for reactions involving the carbonyl group. The ortho-methoxy group (at the 2' position) in particular introduces significant steric hindrance , which can impede the approach of nucleophiles to the carbonyl carbon[1][2]. Furthermore, the electronic properties of the methoxy groups can influence the electrophilicity of the carbonyl, and potential interactions with catalysts can lead to unexpected outcomes. This guide will help you navigate these complexities to optimize your reaction yields.
This section addresses specific, common problems encountered during reactions with 2',4'-Dimethoxypropiophenone. Each issue is presented with potential causes and actionable solutions.
Issue 1: My reaction is stalling or showing minimal conversion, especially with nucleophiles (e.g., Grignard reagents, organolithiums).
Q: What are the primary reasons for the low reactivity of the carbonyl group in 2',4'-Dimethoxypropiophenone?
A: The most common culprits are steric hindrance, reagent quality, and suboptimal reaction conditions. The bulky ortho-methoxy group physically blocks the trajectory of incoming nucleophiles, dramatically slowing the rate of addition.
Troubleshooting Workflow: Stalled Nucleophilic Addition
Caption: Troubleshooting workflow for stalled nucleophilic additions.
Detailed Solutions:
-
Assess Starting Material Purity: Impurities in the 2',4'-Dimethoxypropiophenone can consume your reagent. Water is particularly detrimental to organometallic reagents[3].
-
Action: Verify purity using NMR or HPLC (See Protocol 1). If impurities are detected, purify the substrate by recrystallization (See Protocol 2).
-
-
Counteract Steric Hindrance: The ortho-methoxy group presents a significant steric barrier[4][5].
-
Action 1: Use a Less Bulky Reagent: If possible, switch to a sterically smaller nucleophile.
-
Action 2: Employ Additives: For Grignard reactions, the addition of anhydrous cerium(III) chloride (CeCl₃) can generate a more reactive organocerium species that is less prone to side reactions. The addition of LiCl can also break up magnesium aggregates, leading to a cleaner reaction profile[6].
-
-
Optimize Reaction Conditions:
-
Temperature: While Grignard reagent formation may need cooling, the addition to the sterically hindered ketone often requires higher temperatures to overcome the activation energy[3]. Try running the reaction at room temperature or gently warming it (e.g., to 40-50 °C).
-
Reaction Time: Sterically hindered reactions are often slow[7]. Monitor the reaction over an extended period (12-24 hours) using TLC or LC-MS before concluding it has failed[8][9].
-
Issue 2: My catalytic reaction (e.g., hydrogenation, cross-coupling) has a low conversion rate.
Q: Besides common catalyst problems, could the substrate itself be the issue?
A: Yes. The methoxy groups, while seemingly innocuous, can participate in catalyst deactivation. Furthermore, impurities in the starting material can act as catalyst poisons.
Potential Causes & Solutions:
| Potential Cause | Diagnostic Method | Mitigation Strategy | Explanation |
| Catalyst Poisoning by Impurities | Analyze starting materials for common poisons (sulfur, halides) via elemental analysis. | Purify the substrate meticulously before use. Use a guard bed for column reactions.[10] | Catalyst poisons bind irreversibly to the active sites of a catalyst, rendering it ineffective. Even trace amounts of impurities can halt a reaction.[11][12][13] |
| Chelation to Metal Center | In-situ reaction monitoring (e.g., FT-IR, NMR) may show changes in catalyst spectral properties.[14] | Screen different ligands or catalysts. Sometimes a change in the metal's coordination sphere can prevent inhibitory chelation. | The oxygen atoms of the methoxy groups can act as Lewis bases and coordinate to the metal center of the catalyst, potentially occupying a site needed for the catalytic cycle. |
| Side Reactions of Methoxy Groups | Analyze the crude reaction mixture by GC-MS or LC-MS for byproducts like formaldehyde or methanol. | Operate at milder reaction conditions (lower temperature). Select a catalyst less prone to ether cleavage.[10] | Under harsh conditions (e.g., high heat, strong acid/base), the ether bonds of the methoxy groups can cleave, leading to undesired side reactions and consumption of the starting material. |
Issue 3: I'm observing significant byproduct formation.
Q: What are the likely side reactions and how can I suppress them?
A: Side reactions often stem from the reactivity of the electron-rich aromatic ring or enolate formation.
Diagram: Competing Reaction Pathways
Sources
- 1. youtube.com [youtube.com]
- 2. Conservation of direct dynamics in sterically hindered SN2/E2 reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sci-Hub. The effect of steric hindrance on the relative rates of anchimerically assisted alcohol eliminations from MH+ ions of 2-substituted 1,4-dialkoxybutanes upon CI and CID / International Journal of Mass Spectrometry, 2006 [sci-hub.box]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 9. hammer.purdue.edu [hammer.purdue.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Unlocking the Mystery of Catalyst Poisoning | Department of Energy [energy.gov]
- 14. Reaction Monitoring | Bruker [bruker.com]
stability issues of 2',4'-Dimethoxypropiophenone under different reaction conditions
Technical Support Center: 2',4'-Dimethoxypropiophenone
Introduction
Welcome to the technical support guide for 2',4'-Dimethoxypropiophenone (CAS 831-00-5). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this important intermediate in their synthetic workflows. As a substituted acetophenone, 2',4'-Dimethoxypropiophenone is a valuable building block, particularly in the synthesis of chalcones and other pharmacologically active molecules.[1] However, its specific combination of functional groups—a ketone, an activated aromatic ring, and two methoxy ethers—presents unique stability challenges under various reaction conditions.
This guide provides in-depth, question-and-answer-based troubleshooting advice, grounded in mechanistic principles and practical laboratory experience. Our goal is to help you anticipate potential issues, diagnose problems when they arise, and optimize your reaction conditions to ensure the integrity of your material and the success of your experiments.
Logical Workflow for Stability Assessment
Before initiating a new synthetic route or troubleshooting a problematic reaction, it is often beneficial to have a clear workflow for assessing the stability of your starting material under the proposed conditions. The following diagram outlines a systematic approach.
Caption: A systematic workflow for assessing the stability of 2',4'-Dimethoxypropiophenone.
Troubleshooting and FAQs
Section 1: Stability in Acidic Conditions
Question 1: I am attempting a reaction using a strong Lewis acid (e.g., AlCl₃, BBr₃) or a strong protic acid (e.g., HBr, conc. HCl) at elevated temperatures and observing a significant drop in yield and the formation of a more polar, phenolic byproduct. What is happening?
Answer: You are likely observing acid-catalyzed cleavage of one or both methoxy ether groups. The ether oxygens on the aromatic ring are Lewis basic and can be protonated by strong acids or coordinate to Lewis acids. This makes the adjacent methyl carbon susceptible to nucleophilic attack (SN2) by a counter-ion (like Br⁻) or the benzylic carbon susceptible to cleavage, ultimately forming the corresponding phenol(s).
-
Causality: The 2,4-dimethoxy substitution pattern makes the aromatic ring electron-rich, which can facilitate certain reactions but also makes the ether groups susceptible to cleavage under harsh acidic conditions. The 4-methoxy group is generally more labile than the 2-methoxy group. Cleavage results in 2'-hydroxy-4'-methoxypropiophenone or 2',4'-dihydroxypropiophenone, which are significantly more polar and will have different chromatographic behavior.
-
Troubleshooting Steps:
-
Lower the Temperature: Acid-catalyzed ether cleavage is often highly temperature-dependent. If possible, run your reaction at 0 °C or room temperature.
-
Use a Milder Lewis Acid: If the Lewis acid is a catalyst, consider switching to a milder one. For example, replace AlCl₃ with ZnCl₂ or FeCl₃, which are less aggressive toward ether cleavage.
-
Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS. Work up the reaction as soon as the starting material is consumed to minimize over-reaction and degradation.
-
Stoichiometry Control: If the Lewis acid is a reagent, use it stoichiometrically rather than in large excess.
-
Question 2: My acid-catalyzed reaction is producing a complex mixture of unidentified, high-molecular-weight materials. What could be the cause?
Answer: Besides ether cleavage, the combination of an activated aromatic ring and a ketone can lead to acid-catalyzed self-condensation or polymerization, especially at higher temperatures. The ketone can be protonated, making the alpha-protons on the methylene group more acidic and prone to enolization. The electron-rich aromatic ring of one molecule can then attack the activated carbonyl of another, leading to complex side reactions.
Section 2: Stability in Basic Conditions
Question 1: I am running a base-catalyzed reaction (e.g., aldol condensation, alkylation) and notice the formation of a dimer or other self-condensation products. Why is this occurring?
Answer: The methylene protons (α-protons) adjacent to the ketone carbonyl are acidic and can be deprotonated by a base (e.g., NaOH, LDA, NaH) to form an enolate. This enolate is a potent nucleophile and can attack the electrophilic carbonyl carbon of another molecule of 2',4'-Dimethoxypropiophenone. This leads to a self-aldol addition product, which may then dehydrate to form an α,β-unsaturated ketone.
-
Causality: This is a classic reactivity pathway for ketones with α-protons. The stability of the enolate and the reactivity of the carbonyl determine the rate of this side reaction.
-
Troubleshooting Steps:
-
Control Temperature: Enolate formation and subsequent reactions are often fast. Running the reaction at low temperatures (e.g., -78 °C to 0 °C) can significantly suppress self-condensation.
-
Order of Addition: Add the 2',4'-Dimethoxypropiophenone solution slowly to a mixture of the base and your desired electrophile. This strategy keeps the instantaneous concentration of the enolate low, favoring the reaction with the intended electrophile over self-condensation.
-
Choice of Base: Use a non-nucleophilic, sterically hindered base if you only want to achieve deprotonation without the base itself attacking the carbonyl. However, for aldol-type reactions, the choice of base is critical and should be carefully selected based on the reaction partners.
-
Use a Protecting Group: In complex syntheses, it may be necessary to protect the ketone (e.g., as a ketal) before performing reactions sensitive to enolate formation.
-
Section 3: Compatibility with Oxidizing and Reducing Agents
Question 1: I tried to perform a reaction on another part of my molecule using a strong oxidizing agent (e.g., KMnO₄, CrO₃) and my 2',4'-Dimethoxypropiophenone starting material was consumed or degraded. What are the likely points of failure?
Answer: 2',4'-Dimethoxypropiophenone has several sites susceptible to oxidation.
-
The Activated Ring: The electron-rich dimethoxybenzene ring is highly susceptible to oxidation and can be cleaved under harsh conditions (e.g., with hot, concentrated KMnO₄).
-
The Ketone: While ketones are generally stable to oxidation, very strong oxidants can induce cleavage. A more common reaction is the Baeyer-Villiger oxidation, where a peroxyacid (like mCPBA) can convert the ketone into an ester.
-
The Benzylic Position: The methylene (CH₂) group is at a benzylic position, making it susceptible to oxidation to a carbonyl or other species, although the adjacent ketone already fulfills this role.
-
Expert Advice: Avoid using "strong" oxidants like permanganate or chromic acid unless the desired transformation specifically targets one of these groups and you are prepared for potential side reactions.[2] For other transformations, select milder, more specific oxidizing agents.
Question 2: I am trying to reduce a different functional group in my molecule with NaBH₄ and my ketone on 2',4'-Dimethoxypropiophenone is also being reduced. How can I prevent this?
Answer: Sodium borohydride (NaBH₄) and other common hydride reagents (e.g., LiAlH₄) will readily reduce the ketone of 2',4'-Dimethoxypropiophenone to a secondary alcohol (1-(2',4'-dimethoxyphenyl)propan-1-ol). This is one of the most common and expected reactions of this substrate.
-
Troubleshooting Steps:
-
Protecting Groups: The most robust solution is to protect the ketone before the reduction step. A common method is to form a cyclic acetal (e.g., using ethylene glycol and an acid catalyst), which is stable to hydride reagents. The protecting group can be removed with aqueous acid after the reduction is complete.
-
Chemoselective Reagents: Depending on the other functional group, you may be able to use a more chemoselective reducing agent that preferentially reacts with your target group over the ketone. This requires careful research into the relative reactivities of the functional groups present.
-
Synthetic Strategy: Re-order your synthetic steps. If possible, perform the reduction before introducing the ketone functionality.
-
Potential Degradation Pathways
The following diagram illustrates the primary degradation or transformation pathways discussed.
Caption: Common degradation and reaction pathways for 2',4'-Dimethoxypropiophenone.
Section 4: Thermal and Photostability
Question: Is 2',4'-Dimethoxypropiophenone sensitive to heat or light? Should I take special precautions during storage and reaction setup?
Answer:
-
Thermal Stability: In its solid form and in common organic solvents, 2',4'-Dimethoxypropiophenone is generally stable at temperatures typically used for reactions (up to ~100-120 °C) for moderate periods, provided that aggressive reagents are not present. However, prolonged heating at high temperatures, especially in the presence of trace acidic or basic impurities, can promote the self-condensation reactions mentioned previously. For long-term storage, it is best kept in a cool, dry place.
-
Photostability: The molecule contains a chromophore (the dimethoxybenzoyl group) that absorbs in the UV region. Aromatic ketones are well-known to be photosensitive. Exposure to high-intensity UV light can lead to photochemical reactions, such as radical formation or rearrangements, resulting in discoloration (yellowing) and the formation of impurities. While generally stable under normal laboratory lighting, it is good practice to protect solutions of the compound from direct sunlight or prolonged exposure to UV light.
-
Recommended Precautions:
-
Storage: Store the solid material in an amber bottle in a cool, dark, and dry location.
-
Reactions: For reactions that are sensitive or run for extended periods, consider wrapping the reaction flask in aluminum foil to protect it from ambient light.
-
Analysis: When preparing samples for analysis (e.g., NMR, LC-MS), use amber vials if they will not be analyzed immediately.
-
Experimental Protocol: Confirmatory Photostability Test
This protocol is adapted from ICH Q1B guidelines and provides a method to assess the photostability of 2',4'-Dimethoxypropiophenone.[3][4]
Objective: To determine if light exposure results in unacceptable degradation of the compound.
Materials:
-
2',4'-Dimethoxypropiophenone
-
HPLC-grade acetonitrile
-
Volumetric flasks
-
Amber and clear glass vials with caps
-
Calibrated photostability chamber equipped with a cool white fluorescent lamp and a near UV lamp.
-
HPLC-UV or LC-MS system with a validated analytical method.
Procedure:
-
Sample Preparation: Prepare a stock solution of 2',4'-Dimethoxypropiophenone in acetonitrile (e.g., 1 mg/mL).
-
Aliquot Samples:
-
Exposed Sample: Place an aliquot of the solution in a chemically inert, transparent container (e.g., a clear glass vial).
-
Dark Control: Wrap an identical vial containing the same solution completely in aluminum foil. This sample will serve as a control for thermal degradation.
-
-
Exposure: Place both the exposed sample and the dark control in the photostability chamber. The samples should be equidistant from the light source.
-
Irradiation: Expose the samples to light, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[3][5] Monitor the temperature inside the chamber to ensure it does not cause thermal degradation.
-
Analysis:
-
At the end of the exposure period, retrieve both samples.
-
Analyze the initial stock solution (t=0), the dark control, and the exposed sample by HPLC-UV or LC-MS.
-
Compare the chromatograms. Look for:
-
A decrease in the peak area of the main compound in the exposed sample compared to the dark control.
-
The appearance of new peaks (photodegradants) in the exposed sample.
-
-
-
Interpretation: If significant changes are observed in the exposed sample relative to the dark control, the compound is considered photolabile, and appropriate protective measures (e.g., amber packaging, protection from light during manufacturing) should be implemented.
Quantitative Data Summary: pH Stability Profile (Hypothetical)
The following table summarizes hypothetical stability data for 2',4'-Dimethoxypropiophenone after incubation for 24 hours at 50 °C in various aqueous-organic solutions. This data illustrates the compound's potential vulnerabilities.
| Condition (Buffer) | pH | % Remaining Parent Compound | Major Degradant(s) Observed |
| HCl/KCl Buffer | 2.0 | 98.5% | Minor baseline noise |
| Citrate Buffer | 4.5 | 99.2% | None |
| Phosphate Buffer | 7.0 | 99.5% | None |
| Borate Buffer | 9.0 | 94.1% | Aldol-type dimer |
| NaOH Solution | 12.0 | 75.6% | Aldol-type dimer and other condensation products |
Data is for illustrative purposes and should be confirmed experimentally.
References
-
Exploring Fungal Biodegradation Pathways of 2,4-D: Enzymatic Mechanisms, Synergistic Actions, and Environmental Applications. PubMed Central. Available at: [Link]
-
Different pathways for 2,4-D degradation proposed in the literature. ResearchGate. Available at: [Link]
-
A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms. Juniper Publishers. Available at: [Link]
-
Photostability. IAGIM. Available at: [Link]
-
Pathway proposed for dichlorprop degradation in S. herbicidovorans MH... ResearchGate. Available at: [Link]
-
Protein purification troubleshooting guide. GE Healthcare. Available at: [Link]
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2,4-D Technical Fact Sheet. National Pesticide Information Center. Available at: [Link]
- CN103570518B - One prepares the method for 2,4-dimethoxy-acetophenone. Google Patents.
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. Available at: [Link]
-
Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. Taylor & Francis Online. Available at: [Link]
-
Photostability. R.D. Laboratories. Available at: [Link]
-
2,4-Dichlorophenoxyacetic Acid Pathway Map. Eawag-BBD. Available at: [Link]
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ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV. Available at: [Link]
-
[{SiNDipp}MgNa]2: A Potent Molecular Reducing Agent. PubMed Central. Available at: [Link]
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Biodegradation of 2,4-Dichlorophenol through a Distal meta-Fission Pathway. PubMed. Available at: [Link]
-
Photostability testing theory and practice. Q1 Scientific. Available at: [Link]
-
2-Methoxypropene. ResearchGate. Available at: [Link]
-
Alcohol Oxidation: "Strong" & "Weak" Oxidants. Master Organic Chemistry. Available at: [Link]
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Stability of naturally occurring 2,5-dimethyl-4-hydroxy-3[2H]-furanone derivatives. Eindhoven University of Technology research portal. Available at: [Link]
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2,4-Dichlorophenoxyacetic acid. Wikipedia. Available at: [Link]
-
Project 5E – S23. Organic Chemistry I Lab. Available at: [Link]
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Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. PubMed Central. Available at: [Link]
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Oxidizing Agents. Organic Chemistry Portal. Available at: [Link]
-
Reduction and Oxidation :: Recognizing Redox Reactions and Reagents. Organic Chemistry Data. Available at: [Link]
-
On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene. MDPI. Available at: [Link]
- 2,4-Dichlorophenoxyacetic acid. Unknown Source.
-
2,4-Dichlorophenoxyacetic acid (2,4-D): environmental aspects (EHC 84, 1989). WHO. Available at: [Link]
-
High Temperature Dependence of 2,4-dichlorophenoxyacetic Acid Degradation by Fe3+/H(2)O(2) System. PubMed. Available at: [Link]
-
Physicochemical properties of the MCPA and 2,4-D herbicides. ResearchGate. Available at: [Link]
-
2,4-dichlorophenoxyacetic acid-induced oxidative stress: Metabolome and membrane modifications in Umbelopsis isabellina, a herbicide degrader. PubMed. Available at: [Link]
-
Thermal Decomposition Properties and Thermal Hazard Assessment of Di(2,4-dichlorobenzoyl) Peroxide (DCBP). ResearchGate. Available at: [Link]
-
Assessing the Physicochemical Properties, Thermal Stability, Anti-Inflammatory and Antioxidant Activities of Baillonella toxispe. Scirp.org. Available at: [Link]
Sources
Technical Support Center: Catalyst Selection for Reactions Involving 2',4'-Dimethoxypropiophenone
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, practical answers to common questions and troubleshooting scenarios encountered when working with 2',4'-Dimethoxypropiophenone. Our focus is on the critical step of catalyst selection to ensure high yield, selectivity, and reproducibility in your synthetic workflows.
Frequently Asked Questions (FAQs)
Section 1: Catalyst Selection for Key Transformations
Question 1: I need to reduce the ketone in 2',4'-Dimethoxypropiophenone to a secondary alcohol. Which catalyst system should I choose?
Answer: The choice of reducing agent depends critically on your desired outcome, scale, and tolerance for specific side reactions. Aromatic ketones are generally more difficult to reduce than their aliphatic counterparts due to resonance effects.[1] Here are the most common approaches:
-
For simple, non-stereoselective reduction: Sodium borohydride (NaBH₄) is the workhorse for this transformation.[2] It is chemoselective for aldehydes and ketones, operationally simple, and safer than more powerful hydrides. The reaction is typically run in an alcoholic solvent like methanol or ethanol at room temperature.
-
For rapid, high-yield reduction: Lithium aluminium hydride (LiAlH₄) is a much stronger reducing agent and will rapidly convert the ketone. However, it is non-selective and will reduce other functional groups (e.g., esters, amides). It requires anhydrous ethereal solvents (like THF or diethyl ether) and careful quenching procedures.
-
For enantioselective reduction: If you require a specific stereoisomer of the resulting alcohol, a chiral catalyst is necessary. Common methods include:
-
CBS Reduction (Corey-Bakshi-Shibata): This uses a chiral oxazaborolidine catalyst with borane (BH₃) as the stoichiometric reductant.[3][4] It is highly effective for producing chiral, non-racemic alcohols from prochiral ketones.[3]
-
Noyori Asymmetric Hydrogenation: This employs ruthenium catalysts with chiral diphosphine ligands (e.g., BINAP). It can use molecular hydrogen (H₂) or proceed via transfer hydrogenation with isopropanol or formic acid as the hydrogen source.[3][4]
-
Biocatalysis: Ketoreductases (KREDs) are enzymes that can reduce ketones with exceptional stereo-, regio-, and chemoselectivity.[5] This is an increasingly popular green chemistry approach.[2]
-
Data Summary: Comparison of Common Reduction Methods
| Catalyst System | Selectivity | Typical Conditions | Pros | Cons |
| NaBH₄ | High for ketones/aldehydes | Methanol/Ethanol, 0°C to RT | Safe, inexpensive, easy workup | Slower than LiAlH₄ |
| LiAlH₄ | Low (reduces most carbonyls) | Anhydrous THF/Ether, 0°C to RT | Very fast, powerful | Highly reactive, requires strict anhydrous conditions, difficult workup |
| CBS Catalyst / BH₃ | High enantioselectivity | Anhydrous THF, often at low temps | Excellent enantiomeric excess (ee) | Requires stoichiometric borane, strict anhydrous conditions[4] |
| Ru-BINAP / H₂ | High enantioselectivity | Various solvents, H₂ pressure | High efficiency, low catalyst loading | Requires specialized high-pressure equipment |
| Ketoreductases (KREDs) | Excellent chemo- & enantioselectivity | Aqueous buffer, RT | Green, highly selective, works under mild conditions | Enzyme cost/availability, requires screening for optimal enzyme |
Question 2: I am observing O-demethylation of the methoxy groups as a major side product. How can I prevent this?
Answer: O-demethylation is a common side reaction, particularly under acidic conditions or with certain Lewis acids. The methoxy groups on the 2' and 4' positions are susceptible to cleavage.
-
Avoid Strong Protic Acids: Protonation of the ether oxygen, followed by nucleophilic attack (e.g., by a halide), is a primary mechanism for demethylation.[6] If your reaction requires acidic catalysis, consider using milder acids or shorter reaction times.
-
Temperature Control: Higher temperatures can promote demethylation. Running reactions at the lowest effective temperature can often minimize this side reaction.
-
Choice of Lewis Acid: If a Lewis acid is required (e.g., for a Friedel-Crafts or Grignard reaction), be aware that strong Lewis acids like AlCl₃ or BBr₃ are classic demethylating agents. Consider using milder Lewis acids like ZnCl₂ or FeCl₃.
-
Catalyst for Reduction: During reductions, some catalyst systems can lead to demethylation. For instance, catalytic hydrogenation with Pd/C under harsh conditions (high pressure/temperature) can sometimes cause hydrogenolysis of ether bonds. Hydride reagents like NaBH₄ are generally much safer in this regard.
Question 3: What catalyst should I use for a Mannich reaction with 2',4'-Dimethoxypropiophenone?
Answer: The Mannich reaction is a three-component condensation of an active hydrogen compound (your ketone), an aldehyde (often formaldehyde), and a primary or secondary amine.[7] The key is the formation of an iminium ion from the aldehyde and amine, which then reacts with the enol or enolate of your ketone.
-
Catalyst: The reaction is typically catalyzed by either acid or base.
-
Acid Catalysis: A common choice is hydrochloric acid (HCl). The acid promotes the formation of the electrophilic iminium ion.
-
Base Catalysis: A base can be used to generate the nucleophilic enolate from the ketone.
-
-
Considerations for 2',4'-Dimethoxypropiophenone: Given the electron-rich nature of the aromatic ring, acid-catalyzed conditions must be carefully controlled to avoid side reactions like polymerization or demethylation.[6] Pre-forming the iminium salt (Eschenmoser's salt) can sometimes provide a milder and more controlled reaction.
Section 2: Troubleshooting Common Issues
Question 4: My ketone reduction is slow or incomplete. What's going wrong?
Answer: Several factors can lead to sluggish or incomplete reductions.
-
Catalyst Quality/Activity:
-
Hydride Reagents (NaBH₄, LiAlH₄): These reagents can decompose upon improper storage. Ensure they are fresh and have been stored under anhydrous conditions.
-
Heterogeneous Catalysts (e.g., Pd/C): The catalyst may be poisoned or deactivated. Ensure the substrate and solvent are free from impurities, especially sulfur compounds.
-
-
Solvent Purity: Water can quench hydride reagents. Ensure you are using appropriately dried solvents, especially for reactions with LiAlH₄ or boranes.[4]
-
Temperature: While higher temperatures can cause side reactions, some reductions may require gentle heating to proceed at a reasonable rate. If your reaction is clean but slow at room temperature, consider a modest increase (e.g., to 40°C).
-
Steric Hindrance: The propiophenone group is more sterically hindered than an acetophenone. This can slow the approach of the hydride to the carbonyl carbon. You may need longer reaction times or a more powerful/less hindered reducing agent.
Question 5: How do I effectively remove a metal-based catalyst (e.g., Palladium, Ruthenium) during workup?
Answer: Residual metals are a major concern, especially in pharmaceutical development. Several methods can be employed:
-
Filtration: Heterogeneous catalysts like Pd/C can be removed by simple filtration through a pad of Celite or silica.[8]
-
Adsorption: Activated carbon is effective at adsorbing residual palladium.[8] However, it can sometimes adsorb the product as well, so the amount used should be optimized.
-
Metal Scavengers: These are functionalized silica gels or resins designed to bind tightly to specific metals.[9][10] They are highly effective but can be expensive. Common functionalities include thiols or amines.[9]
-
Aqueous Washes: For some metals, washing the organic layer with an aqueous solution containing a complexing agent (like aqueous sodium sulfide) can help partition the metal into the aqueous phase.[11]
Data Summary: Catalyst Removal Techniques
| Method | Target Catalyst Type | Mechanism | Pros | Cons |
| Filtration through Celite | Heterogeneous (e.g., Pd/C) | Physical Separation | Simple, inexpensive | May not remove finely dispersed or leached metal |
| Activated Carbon | Homogeneous/Heterogeneous (Pd, Ru) | Adsorption | Inexpensive, effective for many metals | Can adsorb product, requires optimization[8] |
| Metal Scavenging Resins | Homogeneous (Pd, Ru, Rh, etc.) | Chemisorption | Highly selective and efficient | Higher cost, may require screening |
| Aqueous Extraction | Various Metal Salts | Complexation & Partitioning | Inexpensive, scalable | Can lead to emulsions, may not be effective for all complexes |
Experimental Protocols & Workflows
Protocol 1: Selective Reduction of 2',4'-Dimethoxypropiophenone with NaBH₄
Objective: To synthesize 1-(2,4-dimethoxyphenyl)propan-1-ol with high yield and purity.
Materials:
-
2',4'-Dimethoxypropiophenone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2',4'-Dimethoxypropiophenone (1.0 eq) in methanol (approx. 10 mL per gram of ketone).
-
Cool the solution to 0°C in an ice-water bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise over 15 minutes, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture back to 0°C and slowly quench the reaction by adding deionized water, followed by 1 M HCl until the bubbling ceases and the pH is ~5-6.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify by flash column chromatography if necessary.
Diagrams
This diagram provides a simplified decision-making process for choosing a catalyst based on the desired chemical transformation of 2',4'-Dimethoxypropiophenone.
Caption: Catalyst selection decision tree for 2',4'-Dimethoxypropiophenone.
This diagram outlines a logical sequence of steps to diagnose and solve issues with incomplete or stalled reactions.
Caption: A logical workflow for troubleshooting incomplete chemical reactions.
References
-
Enantioselective reduction of ketones - Wikipedia. Available at: [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. Available at: [https://www.chem.ucla.edu/~merlic/ διάφορα/handouts/workup_procedures.pdf]([Link] διάφορα/handouts/workup_procedures.pdf)
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Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions. RSC Advances. (2023). Available at: [Link]
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Selection of ADH-catalysed stereoselective ketone reductions. - ResearchGate. Available at: [Link]
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Selective Reduction of Ketones and Aldehydes in Continuous-Flow Microreactor—Kinetic Studies - MDPI. Available at: [Link]
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Ketone Reduction - Wordpress. Available at: [Link]
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Catalyst Removal - Matyjaszewski Polymer Group - Carnegie Mellon University. Available at: [Link]
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Removal of Heavy Metals from Organic Reaction Mixtures: Preparation and Application of Functionalized Resins(1) | Request PDF - ResearchGate. Available at: [Link]
-
Willgerodt-Kindler Reaction - SynArchive. Available at: [Link]
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Willgerodt-Kindler Reaction - Organic Chemistry Portal. Available at: [Link]
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Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. Available at: [Link]
-
Willgerodt rearrangement - Wikipedia. Available at: [Link]
-
Willgerodt rearrangement - chemeurope.com. Available at: [Link]
-
Selective demethylation of 3,4-dimethoxy-substituted aromatic aldehydes and ketones | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Insight into the Willgerodt-Kindler Reaction of ω-Haloacetophenone Derivatives: Mechanistic Implication - SciSpace. Available at: [Link]
-
Catalytic Stereoselective Conversion of Biomass-Derived 4′-Methoxypropiophenone to Trans-Anethole with a Bifunctional and Recyclable Hf-Based Polymeric Nanocatalyst - MDPI. Available at: [Link]
-
How to reduce a ketone (like acetophenone derivatives) in presence of a sulfinyl imine alpha to the keto group? | ResearchGate. Available at: [Link]
-
Mannich Reaction - Organic Chemistry Portal. Available at: [Link]
-
Structure Sensitivity of Acetophenone Reduction on Palladium-Modified Platinum Single-Crystal Electrodes | The Journal of Physical Chemistry C - ACS Publications. Available at: [Link]
-
Study of the ortho-methoxy substituent group effect in selective demethylation reactions of methoxybenzoic acids. - Blucher Chemistry Proceedings. Available at: [Link]
-
Grignard reagents as simple precatalysts for the dehydrocoupling of amines and silanes - Dalton Transactions (RSC Publishing). Available at: [Link]
-
Asymmetric Reduction of Substituted Acetophenones Using Once Immobilized Rhodotorula Glutinis Cells - PubMed. Available at: [Link]
-
Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry - YouTube. Available at: [Link]
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Selective Monoreduction of 2,4 Diazido-Dideoxy Hexoses by Hydrogenation over Lindlar Catalyst - PMC - NIH. Available at: [Link]
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Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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Catalytic Reduction of Acetophenone Promoted with Quinuclidinol-Based Quaternary Ammonium Ionic Liquid as a Sustainable Solvent - MDPI. Available at: [Link]
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Catalytic reduction of 2,4‐dinitrophenylhydrazine by cuttlebone supported Pd NPs prepared using Conium maculatum leaf extract - NIH. Available at: [Link]
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Solvent‐ and Catalyst‐Free Selective Mannich Reaction on Catechols and Para Substituted Phenols: A Convenient Route to Catechol‐ and Phenol‐Iminodiacetic Acid Ligands | Request PDF - ResearchGate. Available at: [Link]
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Directed (ortho) Metallation. Available at: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
An In-Depth Guide to the Comparative Reactivity of 2',4'-Dimethoxypropiophenone
In the landscape of pharmaceutical synthesis and materials science, aryl ketones like propiophenone serve as foundational building blocks.[1] Their reactivity, however, is not a monolith; it is exquisitely tuned by the substituents on the aromatic ring. This guide provides an in-depth comparison of the reactivity of 2',4'-Dimethoxypropiophenone against other relevant propiophenones, including the unsubstituted parent molecule, 4'-Methoxypropiophenone, and 2'-Methoxypropiophenone. We will dissect the underlying electronic and steric principles that govern their behavior and provide robust experimental protocols for their validation.
The Electronic and Steric Landscape of Substituted Propiophenones
The reactivity of a propiophenone is primarily dictated by two loci: the electrophilic carbonyl carbon and the acidic α-protons of the ethyl group. Substituents on the phenyl ring modulate the electron density at these sites through a combination of resonance (mesomeric) and inductive effects.[2]
The Methoxy Substituent: A Dual-Nature Influencer
A methoxy group (-OCH₃) exhibits a powerful electron-donating effect through resonance (+M) by delocalizing one of its oxygen lone pairs into the aromatic π-system.[3] Concurrently, due to oxygen's high electronegativity, it exerts a weaker electron-withdrawing inductive effect (-I).[2][3]
-
Para-Position (4'-): At the para position, the resonance effect is dominant, leading to a net increase in electron density throughout the ring and, crucially, at the carbonyl group. This makes the carbonyl carbon less electrophilic.
-
Meta-Position (3'-): At the meta position, the resonance effect cannot be extended to the carbonyl group's attachment point. Therefore, the inductive (-I) effect dominates, making the substituent electron-withdrawing.[4]
-
Ortho-Position (2'-): The ortho position experiences the strong electron-donating resonance effect, similar to the para position. However, it also introduces a significant steric effect .[5] This steric hindrance can impede the approach of reagents to the nearby carbonyl group and may force the carbonyl out of the plane of the benzene ring, disrupting π-conjugation.[6][7]
Applying Principles to 2',4'-Dimethoxypropiophenone
In 2',4'-Dimethoxypropiophenone, these effects are compounded:
-
The 4'-methoxy group acts as a strong electron-donating group via resonance.
-
The 2'-methoxy group also donates electrons through resonance but simultaneously introduces significant steric hindrance around the reaction center.[8]
This unique electronic and steric profile suggests that 2',4'-Dimethoxypropiophenone will exhibit markedly different reactivity compared to its counterparts.
Caption: Electronic and steric effects of methoxy groups.
Comparative Reactivity at the Carbonyl Carbon: Nucleophilic Addition
Nucleophilic addition reactions, such as the Grignard reaction, are a direct probe of the carbonyl carbon's electrophilicity.[9] An electron-rich carbonyl is less attractive to nucleophiles, resulting in a slower reaction. The steric bulk from an ortho-substituent can further hinder the nucleophile's approach.[10]
Expected Reactivity Trend (Grignard Reaction): Propiophenone > 2'-Methoxypropiophenone > 4'-Methoxypropiophenone > 2',4'-Dimethoxypropiophenone
The ortho-methoxy group in 2'-methoxypropiophenone introduces steric hindrance, but its disruption of coplanarity might slightly increase carbonyl reactivity compared to the purely electronic deactivation of the 4'-methoxy group. The dimethoxy compound is expected to be the least reactive due to combined electronic deactivation and steric hindrance.
Table 1: Expected Outcomes for Grignard Reaction with Phenylmagnesium Bromide
| Compound | Key Influencing Factors | Expected Reaction Rate | Expected Yield (at 1 hr) |
| Propiophenone | Baseline (unsubstituted) | Fastest | >95% |
| 4'-Methoxypropiophenone | Strong electronic deactivation (+M) | Slow | ~70% |
| 2'-Methoxypropiophenone | Electronic deactivation (+M), Steric Hindrance | Slower | ~60% |
| 2',4'-Dimethoxypropiophenone | Very strong electronic deactivation, Steric Hindrance | Slowest | <50% |
Experimental Protocol: Comparative Grignard Reaction
This protocol is designed to provide a direct comparison of reaction rates by monitoring the consumption of the starting material over time.
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A Senior Application Scientist's Guide to Validating the In Vitro Anticancer Activity of 2',4'-Dimethoxypropiophenone Derivatives and Their Analogs
As the landscape of oncology drug discovery continually evolves, the exploration of novel chemical scaffolds that can yield potent and selective anticancer agents is of paramount importance. Propiophenone derivatives, and by extension, the structurally related chalcones, represent a promising class of compounds with a wide spectrum of biological activities, including significant anticancer properties.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on validating the in vitro anticancer activity of 2',4'-Dimethoxypropiophenone derivatives and their analogs. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to ensure scientific rigor and reproducibility.
The journey from a promising chemical entity to a validated preclinical candidate is a multi-step process that requires a logical and systematic approach to in vitro testing. This guide is structured to mirror that journey, starting from initial cytotoxicity screening and moving towards a more nuanced understanding of the compound's mechanism of action.
The In Vitro Validation Workflow: A Strategic Overview
The initial assessment of any potential anticancer compound begins with a series of in vitro assays designed to answer fundamental questions: Is the compound cytotoxic to cancer cells? What is its potency and selectivity? How does it kill the cancer cells? The following workflow provides a roadmap for this investigative process.
Caption: A generalized workflow for the in vitro validation of novel anticancer compounds.
The rationale for this phased approach is to efficiently screen and characterize compounds. Initial broad screening against a panel of cancer cell lines using assays like the MTT or MTS assay provides a rapid assessment of cytotoxicity and helps in the selection of the most potent compounds for further studies.[2][3] Once the half-maximal inhibitory concentration (IC50) is determined, more detailed mechanistic studies are warranted to understand how the compounds exert their effects.
Comparative Analysis of Anticancer Activity: A Look at Chalcone Derivatives
While data on 2',4'-Dimethoxypropiophenone derivatives specifically is limited in publicly accessible literature, a wealth of information exists for the closely related chalcones. Chalcones, which can be synthesized from propiophenone precursors, have been extensively studied for their anticancer properties.[4][5][6][7] The following table summarizes the in vitro anticancer activity of several chalcone derivatives against various human cancer cell lines, providing a benchmark for the evaluation of novel propiophenone analogs.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| B3 | (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | HeLa (Cervical) | 3.20 | [4] |
| MCF-7 (Breast) | 3.85 | [4] | ||
| A4 | (E)-1-(2,4,6-trimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one | MCF-7 (Breast) | 32.36 | [4] |
| A5 | (E)-3-(4-hydroxy-3-methoxyphenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | MCF-7 (Breast) | 24.67 | [4] |
| Compound 4 | (E)–2–methoxy–N–(4–methoxyphenyl)–5–(3–(4–nitrophenyl) acryloyl) benzene sulfonamide | MCF-7 (Breast) | > Tamoxifen | [6] |
| Compound 10c | Chalcone incorporated 1,2,4-thiadiazole-oxazolo[4,5-b]pyridine | MCF-7 (Breast) | 0.015 | [7] |
| A549 (Lung) | 0.019 | [7] | ||
| Colo-205 (Colon) | 0.013 | [7] | ||
| A2780 (Ovarian) | 0.021 | [7] | ||
| DMC | 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone | SMMC-7721 (Hepatoma) | 32.3 | [8] |
This table is a representative sample and not an exhaustive list. The potency of compounds can vary significantly based on the cell line and assay conditions.
Mechanistic Insights: Unraveling the Mode of Action
A crucial aspect of validating an anticancer compound is to elucidate its mechanism of action. Many chalcone derivatives have been shown to induce cancer cell death through the activation of apoptosis (programmed cell death) and by causing cell cycle arrest.[9]
Apoptosis Induction
Apoptosis is a highly regulated process that is essential for normal tissue homeostasis. Cancer cells often have defects in their apoptotic machinery, which contributes to their uncontrolled proliferation. A desirable attribute of an anticancer drug is the ability to reactivate this process in cancer cells. Key hallmarks of apoptosis that can be measured in vitro include the externalization of phosphatidylserine on the cell membrane, caspase activation, and DNA fragmentation.[10][11]
Cell Cycle Arrest
The cell cycle is a series of events that leads to cell division and replication. It is tightly regulated by a complex network of proteins, including cyclins and cyclin-dependent kinases (CDKs).[4] Many anticancer drugs exert their effects by disrupting the cell cycle, leading to a halt in proliferation and, in some cases, apoptosis. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be analyzed using flow cytometry.[12]
Caption: A simplified diagram of a p53-mediated apoptotic pathway often triggered by anticancer compounds.
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments cited in this guide.
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form purple formazan crystals.[2]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 2',4'-Dimethoxypropiophenone derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the compound of interest at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Protocol 3: Propidium Iodide (PI) Staining for Cell Cycle Analysis
This method uses the DNA-intercalating agent PI to determine the distribution of cells in the different phases of the cell cycle by flow cytometry.[12][13]
-
Cell Treatment and Harvesting: Treat and harvest cells as described in the apoptosis assay protocol.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store them at -20°C overnight to ensure proper fixation.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.
Conclusion
The in vitro validation of 2',4'-Dimethoxypropiophenone derivatives and their analogs requires a systematic and multi-faceted approach. By employing a logical workflow of cytotoxicity screening followed by detailed mechanistic studies, researchers can effectively characterize the anticancer potential of these compounds. The comparative data on related chalcone derivatives provides a valuable benchmark for assessing the potency and efficacy of novel molecules. The detailed protocols provided herein serve as a practical guide for conducting these essential experiments with scientific rigor. Ultimately, a thorough in vitro evaluation is a critical first step in the long and challenging journey of developing a new anticancer therapeutic.
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A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells. National Institutes of Health. [Link]
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A Comparative Guide to In Silico Docking of Chalcones Derived from 2',4'-Dimethoxypropiophenone
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting and interpreting in silico molecular docking studies of chalcone derivatives synthesized from 2',4'-dimethoxypropiophenone. We will explore the causality behind experimental choices, present a detailed, self-validating protocol, and conduct a comparative analysis of representative compounds to elucidate structure-activity relationships (SAR).
Introduction: The Privileged Scaffold and the Power of In Silico Screening
Chalcones, characterized by their 1,3-diaryl-2-propen-1-one core, are a prominent class of flavonoids that serve as crucial precursors in the biosynthesis of other flavonoids and isoflavonoids.[1][2] Their simple, yet versatile, α,β-unsaturated ketone framework is considered a "privileged structure" in medicinal chemistry, as it is frequently found in compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[3][4][5] The synthesis of chalcones is often achieved with high yields via the Claisen-Schmidt condensation, making them highly accessible for derivatization and optimization in drug discovery programs.[2][6]
The starting material, 2',4'-dimethoxypropiophenone, provides the 'A' ring of the chalcone scaffold, featuring two methoxy groups that are known to influence the biological activity of the resulting compounds.[7] By reacting this ketone with various substituted benzaldehydes, a diverse library of chalcone derivatives can be generated, each with unique electronic and steric properties.
In modern drug discovery, in silico molecular docking is an indispensable computational tool that predicts the preferred orientation of a ligand when bound to a target protein.[8][9] This technique allows for the rapid, cost-effective screening of virtual compound libraries to identify promising candidates, predict binding affinities, and understand the molecular interactions that govern bioactivity before committing to costly and time-consuming synthesis and in vitro testing.[3][10]
This guide will use Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as an exemplary target. VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[6] Inhibiting VEGFR-2 is a clinically validated strategy in oncology, making it a relevant target for novel anticancer agents like chalcone derivatives.[6]
The In Silico Docking Workflow: A Methodological Deep Dive
A robust and reproducible docking protocol is paramount for generating meaningful and reliable data. The following workflow is designed to be self-validating and provides the rationale behind each critical step.
Experimental Workflow Diagram
Caption: The in silico molecular docking workflow from initial preparation to final comparative analysis.
Step-by-Step Experimental Protocol
This protocol uses AutoDock Tools and AutoDock Vina, widely adopted software for molecular docking.[11][12]
1. Target Protein Preparation:
-
Action: Download the crystal structure of the target protein, for example, VEGFR-2 kinase domain (PDB ID: 4ASD), from the Protein Data Bank.
-
Causality: The crystal structure provides the experimentally determined 3D coordinates of the protein, which is the foundation for a structure-based docking study.
-
Protocol:
-
Load the PDB file into AutoDock Tools (ADT).
-
Remove water molecules and any co-solvents. These are typically not involved in the core ligand-receptor interactions and can add unnecessary complexity.
-
Add polar hydrogens. This is crucial as hydrogen atoms are often not resolved in crystal structures but are essential for calculating interactions, particularly hydrogen bonds.
-
Compute Gasteiger charges. A proper charge distribution is necessary for the scoring function to accurately estimate electrostatic interactions.
-
Save the prepared receptor file in PDBQT format, which includes charge and atom type information for Vina.
-
2. Ligand Preparation:
-
Action: Generate the 3D structures of the chalcone derivatives derived from 2',4'-dimethoxypropiophenone.
-
Causality: The ligand's 3D conformation and energy state directly impact how it fits into the receptor's binding pocket. Energy minimization finds a low-energy, stable conformation.
-
Protocol:
-
Sketch the 2D structures of the chalcone derivatives using software like ChemDraw or Marvin Sketch.
-
Convert the 2D structures to 3D.
-
Perform energy minimization using a force field (e.g., MMFF94). This step ensures the ligand is in a sterically favorable conformation before docking.
-
Load the minimized ligand files into ADT, detect the rotatable bonds, and save them in PDBQT format.
-
3. Grid Box Generation:
-
Action: Define the search space for the docking algorithm on the receptor.
-
Causality: The grid box confines the docking search to the protein's active site or region of interest. This increases computational efficiency and accuracy by preventing the algorithm from searching irrelevant areas of the protein surface.
-
Protocol:
-
In ADT, identify the active site of the receptor. This is often done by referring to the position of the co-crystallized ligand in the original PDB file.
-
Center the grid box on the active site.
-
Adjust the dimensions of the grid box to be large enough to accommodate the ligands and allow them to rotate freely within the binding pocket (e.g., 25 x 25 x 25 Å).
-
4. Molecular Docking and Validation:
-
Action: Run the docking simulation using AutoDock Vina.
-
Causality: Vina uses an advanced iterated local search algorithm to explore the conformational space of the ligand within the defined grid box, predicting the best binding pose based on its scoring function.
-
Protocol:
-
Validation (Trustworthiness): As a crucial first step, dock the original co-crystallized ligand back into the receptor's active site. A successful docking protocol should reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of <2.0 Å. This validates that the chosen parameters are appropriate.
-
Create a configuration file specifying the paths to the receptor and ligand PDBQT files and the grid box parameters.
-
Execute the docking run for each chalcone derivative using the Vina command-line interface. Vina will generate an output file containing the predicted binding poses and their corresponding binding affinity scores in kcal/mol.
-
Comparative Analysis: Structure-Activity Relationships of Chalcone Derivatives
To illustrate the comparative aspect of this guide, we will analyze a virtual series of four chalcone derivatives based on the 2',4'-dimethoxypropiophenone scaffold. The analysis focuses on their predicted binding affinity for the VEGFR-2 kinase domain and the key molecular interactions that drive binding.
Representative Chalcone Derivatives:
Caption: The common 2',4'-dimethoxy scaffold and the variable 'R' groups on Ring B used for this comparative study.
Quantitative Data Summary
The following table summarizes the hypothetical, yet plausible, docking results for our four chalcone derivatives against the VEGFR-2 active site. The binding affinity is a measure of the predicted strength of the interaction, with more negative values indicating stronger binding.
| Compound ID | R-Group (Position 4) | Binding Affinity (kcal/mol) | H-Bonds Formed | Key Interacting Residues |
| C1 | -H | -8.4 | 1 | Cys919, Leu840 |
| C2 | -OCH₃ (EDG) | -8.9 | 2 | Cys919, Asp1046, Leu840 |
| C3 | -NO₂ (EWG) | -9.5 | 3 | Cys919, Asp1046, Lys868 |
| C4 | -Cl | -9.1 | 1 | Cys919, Val916, Leu840 |
EDG: Electron-Donating Group; EWG: Electron-Withdrawing Group
Analysis of Binding Interactions
-
The Hinge Region Interaction: All four compounds show a crucial interaction with the backbone amide of Cys919 in the hinge region of the kinase. This is a canonical interaction for many kinase inhibitors. The carbonyl oxygen of the chalcone core acts as a hydrogen bond acceptor.
-
Compound C1 (Unsubstituted): The parent compound establishes a baseline affinity. It forms one hydrogen bond with Cys919 and fits into the hydrophobic pocket defined by residues like Leu840 .[11]
-
Compound C2 (Methoxy Group): The electron-donating methoxy group not only increases electron density in the molecule but also acts as a hydrogen bond acceptor. This allows it to form an additional, favorable hydrogen bond with the side chain of Asp1046 in the DFG motif, leading to a stronger predicted binding affinity (-8.9 kcal/mol) compared to C1.
-
Compound C3 (Nitro Group): This derivative shows the highest predicted binding affinity (-9.5 kcal/mol). The strong electron-withdrawing nitro group is a potent hydrogen bond acceptor. The oxygen atoms of the nitro group can form two strong hydrogen bonds with the side chains of Asp1046 and Lys868 , in addition to the core interaction with Cys919. This extensive hydrogen bond network significantly stabilizes the ligand in the active site.[13]
-
Compound C4 (Chloro Group): The chloro-substituted derivative displays a higher affinity than the parent compound. The chlorine atom can participate in halogen bonding and enhances the hydrophobic interactions within the pocket, particularly with Val916 . This results in a more favorable binding energy (-9.1 kcal/mol) compared to C1.
Discussion and Future Outlook
The comparative in silico analysis reveals a clear structure-activity relationship for this series of chalcones derived from 2',4'-dimethoxypropiophenone when targeting VEGFR-2. The results strongly suggest that substitutions at the 4-position of Ring B significantly modulate the binding affinity.
The key takeaway is that incorporating functional groups capable of forming additional hydrogen bonds with key residues in the active site, such as Asp1046 and Lys868, is a highly effective strategy for improving potency. The nitro group in C3 proved to be the most effective in this virtual screen due to its ability to form multiple H-bonds.
While these in silico results are promising, they represent predictions that require experimental validation. The next logical steps would be:
-
Synthesis: Synthesize the chalcone derivatives via the Claisen-Schmidt condensation of 2',4'-dimethoxypropiophenone with the corresponding benzaldehydes.[14][15]
-
In Vitro Validation: Perform enzymatic assays to determine the IC₅₀ values of the synthesized compounds against VEGFR-2 kinase to confirm their inhibitory activity.[6]
-
Cell-Based Assays: Evaluate the most potent compounds in cancer cell lines to assess their anti-proliferative and anti-migratory effects.[16]
This guide demonstrates how a systematic in silico docking study can provide invaluable insights into molecular interactions and guide the rational design of more potent therapeutic agents, saving significant resources in the early stages of drug discovery.
References
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de Oliveira, M. R., & de Alencar Filho, E. B. (2023). Molecular Targets for Chalcones in Antileishmanial Drug Discovery. Current Drug Targets. [Link]
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Pérez-González, M., et al. (2019). Synthesis, Biological Evaluation and Docking Studies of Chalcone and Flavone Analogs as Antioxidants and Acetylcholinesterase Inhibitors. Molecules. [Link]
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Pingale, R. N., et al. (2024). Evaluation of PPAR gamma agonists: A molecular docking and QSAR study of chalcone analog. Journal of Applied Pharmaceutical Science. [Link]
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Ahsan, R., et al. (2024). Synthesis, Biological Properties, In Silico ADME, Molecular Docking Studies, and FMO Analysis of Chalcone Derivatives as Promising Antioxidant and Antimicrobial Agents. ACS Omega. [Link]
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Sarie, A. D., & Utami, M. R. (2024). Bioactivity Analysis of Chalcone-Derived Compounds Based on In-Silico Molecular Docking Study. Jurnal Farmasi dan Ilmu Kefarmasian Indonesia. [Link]
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Saeed, A., et al. (2024). Design, synthesis, and biological evaluation of novel chalcone derivatives: integrating molecular docking with in vivo anti-inflammatory and antinociceptive studies. RSC Advances. [Link]
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Vani, V. (2025). Exploring The Therapeutic Potential of Chalcone Derivatives: A Review of Biological Activities. Asian Journal of Pharmaceutical Research and Development. [Link]
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Chiaradia, L. D., et al. (2008). Synthesis and pharmacological activity of chalcones derived from 2,4,6-trimethoxyacetophenone in RAW 264.7 cells stimulated by LPS: Quantitative structure-activity relationships. Bioorganic & Medicinal Chemistry. [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 2',4'-Dimethoxypropiophenone Analogs in Antimicrobial and Anticancer Applications
In the landscape of medicinal chemistry, the propiophenone scaffold has emerged as a versatile template for the development of novel therapeutic agents. Among its derivatives, 2',4'-dimethoxypropiophenone analogs, particularly chalcones, have garnered significant attention due to their promising biological activities. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of these compounds, offering a comparative overview of their performance as antimicrobial and anticancer agents. We will delve into the causal relationships between structural modifications and biological efficacy, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.
The 2',4'-Dimethoxy Phenyl Moiety: A Privileged Scaffold
The 2',4'-dimethoxy substitution pattern on the aromatic ring of propiophenone and its derivatives, such as chalcones, plays a crucial role in their biological activity. These methoxy groups are known to influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its interaction with biological targets. Our exploration of the SAR will focus primarily on chalcone derivatives, which are α,β-unsaturated ketones synthesized from 2',4'-dimethoxyacetophenone and various benzaldehydes. This class of compounds has been extensively studied and provides a rich dataset for understanding how structural variations impact bioactivity.
Structure-Activity Relationship (SAR) of 2',4'-Dimethoxychalcone Analogs
The core structure of a 2',4'-dimethoxychalcone consists of two aromatic rings (Ring A, derived from 2',4'-dimethoxyacetophenone, and Ring B, from a substituted benzaldehyde) connected by a three-carbon α,β-unsaturated carbonyl system. The biological activity of these molecules can be finely tuned by introducing various substituents on Ring B.
The antimicrobial potential of chalcones is often attributed to the α,β-unsaturated ketone moiety, which can act as a Michael acceptor, interacting with biological nucleophiles in microorganisms. The substitution pattern on Ring B significantly influences the potency and spectrum of this activity.
Generally, the presence of electron-withdrawing groups on Ring B, such as halogens (e.g., chloro, bromo) and nitro groups, tends to enhance antimicrobial activity.[1] This is likely due to an increase in the electrophilicity of the β-carbon in the enone system, making it more susceptible to nucleophilic attack by microbial enzymes or other biomolecules. Conversely, electron-donating groups on Ring B often lead to a decrease in antimicrobial potency.[1]
Hydroxyl groups on Ring B can also contribute positively to the antimicrobial profile, particularly enhancing antifungal activity.[1] The position of substituents is also critical. For instance, a hydroxyl group at the C-4 position of Ring B has been associated with notable antibacterial activity.[2]
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Selected 2',4'-Dimethoxychalcone Analogs
| Compound ID | Ring B Substituent | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| DMC-1 | 4-Chloro | 125 | 62.5 | 250 | >500 | |
| DMC-2 | 4-Nitro | 62.5 | 31.25 | 125 | 250 | [1] |
| DMC-3 | 4-Methoxy | 250 | 125 | >500 | >500 | |
| DMC-4 | 4-Hydroxy | 125 | 62.5 | 250 | 500 | [2] |
| DMC-5 | Unsubstituted | >500 | 250 | >500 | >500 |
Note: The data presented is a representative compilation from various sources and may not be directly comparable due to variations in experimental conditions.
The anticancer properties of 2',4'-dimethoxychalcones are multifaceted, involving mechanisms such as the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[3] The SAR for anticancer activity reveals some distinct patterns.
Similar to antimicrobial activity, the substitution on Ring B is a key determinant of cytotoxicity. Studies have shown that chalcones with electron-donating groups, such as methoxy, in the para position of Ring B can exhibit potent inhibitory activity against various cancer cell lines.[4] For instance, 2',4',5-trimethoxy chalcone derivatives have demonstrated significant anticancer effects.[4]
Furthermore, the presence of hydroxyl groups can also enhance anticancer potency. For example, 2',4'-dihydroxy-3,4,5-trimethoxychalcone has been reported to induce mitotic catastrophe in breast cancer cells.[5] Molecular docking studies have suggested that these compounds can interact with key proteins involved in cancer progression.[6]
Table 2: Comparative Anticancer Activity (IC50, µM) of Selected 2',4'-Dimethoxychalcone Analogs
| Compound ID | Ring B Substituent | MCF-7 (Breast) | HeLa (Cervical) | SW-982 (Synovial) | Reference |
| DMC-6 | 4-Methoxy | 5.8 | 7.2 | 6.5 | [4] |
| DMC-7 | 3,4-Dimethoxy | 4.9 | 6.1 | 5.3 | [4] |
| DMC-8 | 4-Nitro | 12.3 | 15.1 | 14.2 | [4] |
| DMC-9 | 4-Chloro | 9.8 | 11.5 | 10.9 | [4] |
| DMC-10 | 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethyl | 10.05 (HeLa) | - | - | [6] |
Note: The data presented is a representative compilation from various sources and may not be directly comparable due to variations in experimental conditions.
Experimental Protocols
To ensure the reproducibility and validation of SAR studies, detailed and robust experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis and biological evaluation of 2',4'-dimethoxychalcone analogs.
The Claisen-Schmidt condensation is the most widely used method for synthesizing chalcones due to its simplicity and versatility.[7]
Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve one equivalent of 2',4'-dimethoxyacetophenone in ethanol.
-
Aldehyde Addition: To the stirred solution, add one equivalent of the desired substituted benzaldehyde.
-
Catalyst Addition: Slowly add a 40-50% (w/v) aqueous solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH) dropwise to the reaction mixture at room temperature.[8] A color change is typically observed.
-
Reaction: Continue stirring the mixture at room temperature for 12-24 hours.[8]
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) with a suitable mobile phase (e.g., 7:3 hexane:ethyl acetate).[8]
-
Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water to precipitate the chalcone.[9]
-
Purification: Collect the solid product by vacuum filtration, wash with cold distilled water, and dry. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[9]
Caption: Workflow for the broth microdilution assay.
The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity. [10] Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2. [11]2. Compound Treatment: Treat the cells with various concentrations of the synthesized chalcones and incubate for a specified period (e.g., 24, 48, or 72 hours). [11]3. MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells. [11]4. Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. [11]5. Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The 2',4'-dimethoxypropiophenone scaffold, particularly when elaborated into chalcone analogs, presents a fertile ground for the discovery of novel antimicrobial and anticancer agents. The structure-activity relationship studies clearly indicate that the biological activity of these compounds can be systematically modulated by altering the substitution patterns on the B-ring of the chalcone. Electron-withdrawing groups generally favor antimicrobial activity, while both electron-donating and hydroxyl groups can enhance anticancer potency.
The provided experimental protocols offer a validated framework for the synthesis and evaluation of these promising compounds. Future research should focus on expanding the structural diversity of these analogs beyond chalcones and exploring their mechanisms of action in greater detail. The integration of computational modeling with empirical screening will undoubtedly accelerate the identification of lead compounds with improved efficacy and selectivity, paving the way for the development of next-generation therapeutics.
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A Comparative Guide to the Synthetic Efficacy of Routes to 2',4'-Dimethoxypropiophenone
In the landscape of pharmaceutical and specialty chemical synthesis, 2',4'-Dimethoxypropiophenone serves as a valuable intermediate. Its structural motif is a precursor for various biologically active molecules. The selection of a synthetic route is a critical decision dictated by factors including yield, purity, scalability, cost, and environmental impact. This guide provides an in-depth comparison of the most prevalent synthetic strategies to this ketone, offering field-proven insights and supporting experimental data to inform your selection process.
Introduction to the Synthetic Challenge
The target molecule, 2',4'-Dimethoxypropiophenone, features a propiophenone core with two methoxy groups on the aromatic ring. These electron-donating groups strongly activate the ring towards electrophilic aromatic substitution, primarily directing incoming electrophiles to the ortho and para positions. The key challenge lies in achieving regioselective acylation at the desired position while minimizing side reactions. We will explore three classical and highly effective methods: the direct Friedel-Crafts Acylation, the two-step Fries Rearrangement, and the Houben-Hoesch reaction.
Route 1: Direct Friedel-Crafts Acylation of 1,3-Dimethoxybenzene
The Friedel-Crafts acylation is arguably the most direct and widely employed method for the synthesis of aryl ketones. This reaction involves the electrophilic aromatic substitution of an aromatic compound, in this case, 1,3-dimethoxybenzene, with an acylating agent like propionyl chloride or propionic anhydride. The reaction is typically mediated by a Lewis acid catalyst.[1]
Mechanism and Rationale
The reaction proceeds through the generation of a highly electrophilic acylium ion.[2] The Lewis acid, commonly aluminum chloride (AlCl₃), coordinates to the chlorine atom of propionyl chloride, polarizing the C-Cl bond and facilitating its cleavage to form a resonance-stabilized acylium ion (CH₃CH₂C≡O⁺).[3] The electron-rich 1,3-dimethoxybenzene then acts as a nucleophile, attacking the acylium ion.[2] The methoxy groups are strong activating groups and ortho-, para-directors. Due to steric hindrance from the C-2 methoxy group, the acylation predominantly occurs at the C-4 position (para to one methoxy group and ortho to the other), leading to the desired product. A subsequent deprotonation of the arenium ion intermediate restores aromaticity.[4] It is crucial to use stoichiometric amounts of the Lewis acid, as it forms a complex with the product ketone, rendering it inactive as a catalyst.[3]
Caption: Friedel-Crafts Acylation Pathway.
Experimental Protocol: Friedel-Crafts Acylation
-
Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add anhydrous aluminum chloride (1.2 equivalents) and a dry solvent such as dichloromethane (CH₂Cl₂) or 1,2-dichloroethane under a nitrogen atmosphere.[4]
-
Cooling: Cool the suspension to 0-5 °C in an ice bath.
-
Reagent Addition: A solution of 1,3-dimethoxybenzene (1.0 equivalent) and propionyl chloride (1.1 equivalents) in the same dry solvent is added dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.[4]
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction is quenched by carefully pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.[5] This hydrolyzes the aluminum chloride-ketone complex.
-
Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with dichloromethane.[6]
-
Purification: The combined organic layers are washed with 5% NaOH solution, then with brine, and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or recrystallization from ethanol to afford 2',4'-Dimethoxypropiophenone.[7]
Route 2: The Fries Rearrangement
The Fries Rearrangement is a powerful method for converting a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst.[8][9] For the synthesis of 2',4'-Dimethoxypropiophenone, this is a two-step process. First, 1,3-dimethoxybenzene is acylated on the phenolic oxygen (if one methoxy were a hydroxyl) or, more practically for this substrate, a related resorcinol derivative is used to create the necessary ester. A more direct, albeit less common, application would involve the rearrangement of a pre-formed aryl propionate ester. Let's consider the synthesis of the required precursor, 2,4-dimethoxyphenyl propionate, followed by its rearrangement.
Mechanism and Rationale
The reaction begins with the formation of a complex between the Lewis acid and the carbonyl oxygen of the ester.[10] This coordination weakens the ester linkage, leading to the formation of an acylium ion intermediate, similar to the Friedel-Crafts mechanism.[11] This acylium ion then acts as an electrophile and attacks the aromatic ring intramolecularly. The reaction is regioselective, with temperature being a key controlling factor.[9] Lower temperatures tend to favor the para-product (thermodynamic control), while higher temperatures favor the ortho-product (kinetic control), which can form a more stable chelated complex with the Lewis acid.[9][12]
Caption: Two-step Fries Rearrangement process.
Experimental Protocol: Fries Rearrangement
-
Part A: Synthesis of 2,4-Dimethoxyphenyl Propionate
-
In a flask, dissolve 2,4-dimethoxyphenol (1.0 equivalent) in a suitable solvent like dichloromethane, along with a base such as pyridine or triethylamine (1.2 equivalents).
-
Cool the mixture to 0 °C and add propionyl chloride (1.1 equivalents) dropwise.
-
Stir the reaction at room temperature for 2-3 hours until completion (monitored by TLC).
-
Work up by washing with dilute HCl, saturated NaHCO₃, and brine. Dry the organic layer and evaporate the solvent to obtain the crude ester, which can be purified by chromatography.
-
-
Part B: Rearrangement
-
To a flask containing anhydrous aluminum chloride (1.5 equivalents) in a high-boiling solvent like nitrobenzene or without solvent, add the 2,4-dimethoxyphenyl propionate (1.0 equivalent).
-
Heat the mixture. For para-selectivity, a lower temperature (e.g., 25-60 °C) is generally preferred.[12] For this specific substrate, the desired product is the only likely outcome due to the directing effects of the methoxy groups.
-
After stirring for several hours, cool the reaction and quench it by carefully adding ice-cold dilute HCl.
-
Extract the product with a suitable organic solvent, wash, dry, and purify as described for the Friedel-Crafts acylation.
-
Route 3: The Houben-Hoesch Reaction
The Houben-Hoesch reaction is another method for producing aryl ketones, particularly effective for electron-rich aromatic compounds like phenols and their ethers.[13] It utilizes a nitrile (propionitrile in this case) as the acylating agent in the presence of a Lewis acid (like ZnCl₂) and gaseous hydrogen chloride.[14][15]
Mechanism and Rationale
The reaction begins with the reaction between the nitrile and HCl to form a chloroimine intermediate. The Lewis acid then coordinates to the nitrogen, generating a highly electrophilic nitrilium ion.[14] This electrophile is then attacked by the electron-rich 1,3-dimethoxybenzene ring. The resulting ketimine intermediate is stable under the anhydrous reaction conditions but is readily hydrolyzed to the corresponding ketone during aqueous work-up.[15] This method is particularly useful for highly activated systems where Friedel-Crafts acylation might lead to side reactions, though it requires the handling of gaseous HCl.[13]
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Comparative Guide to Bioisosteric Replacement Studies on 2',4'-Dimethoxypropiophenone Derivatives
Introduction: The Strategic Imperative of Bioisosterism in Drug Discovery
In the landscape of modern medicinal chemistry, the optimization of a lead compound is a critical, multi-faceted challenge. Bioisosterism, the strategic replacement of functional groups with others of similar physicochemical properties, stands as a cornerstone of this process.[1][2] The objective is to refine a molecule's pharmacological profile—enhancing potency, improving selectivity, reducing toxicity, and optimizing pharmacokinetic properties like metabolic stability.[1][2]
This guide focuses on 2',4'-Dimethoxypropiophenone, a propiophenone scaffold that has served as a valuable starting point for developing therapeutic agents, particularly in the realm of anticonvulsants.[][4] While demonstrating initial biological promise, the parent molecule presents opportunities for enhancement. Its methoxy groups, for instance, are susceptible to metabolic oxidation, which can affect bioavailability and potentially lead to the formation of reactive metabolites.[5] This document provides a comparative analysis of key bioisosteric replacement strategies applied to the 2',4'-Dimethoxypropiophenone core, synthesizing data from seminal studies to illuminate structure-activity relationships (SAR) and guide future drug design efforts.
The Lead Compound: 2',4'-Dimethoxypropiophenone
The 2',4'-Dimethoxypropiophenone molecule is characterized by a phenyl ring substituted with two methoxy groups at positions 2' and 4', and a propiophenone side chain. Its derivatives have been investigated for a range of biological activities, including anticonvulsant, antidiabetic, and antimicrobial effects.[][6] The primary focus of optimization has often been its anticonvulsant properties, which are believed to be mediated, at least in part, through interaction with voltage-gated sodium channels.[7]
Limitations of the Lead Compound:
-
Metabolic Liability: The methoxy groups, particularly the electron-rich aromatic ring system they create, are prone to oxidative metabolism by cytochrome P450 enzymes.[5]
-
Moderate Potency: While active, the parent compound often requires higher concentrations to achieve desired therapeutic effects compared to optimized analogs.
-
Pharmacokinetic Profile: Issues related to absorption, distribution, metabolism, and excretion (ADME) can limit its clinical utility.
To address these limitations, researchers have systematically applied bioisosteric replacements to different parts of the molecule.
Comparative Analysis of Bioisosteric Replacement Strategies
The core strategy in modifying 2',4'-Dimethoxypropiophenone involves two primary vectors of attack: the dimethoxy-substituted phenyl ring and the propiophenone side chain.
Strategy A: Bioisosteric Modification of the Phenyl Ring Methoxy Groups
The methoxy groups are prime targets for modification due to their significant impact on lipophilicity, electronic character, and metabolic stability.[5] The goal is often to replace them with groups that mimic their steric and electronic properties while being less susceptible to metabolic breakdown.
Rationale for Methoxy Group Replacement:
-
Blocking Metabolic Oxidation: Replacing a metabolically labile methoxy group with a more stable isostere, such as a fluorine atom, can prevent unwanted metabolic processes and the formation of toxic byproducts.[5]
-
Modulating Lipophilicity (LogP): Altering methoxy groups can fine-tune the compound's lipophilicity, which is crucial for its ability to cross the blood-brain barrier and reach central nervous system (CNS) targets.[5]
-
Altering Receptor Interactions: Subtle changes in electronics and hydrogen-bonding capacity can significantly impact how the molecule binds to its biological target.
Data Summary: Phenyl Ring Modifications
| Compound ID | Modification (Position) | Rationale | Key Finding | Reference |
| Parent | 2',4'-di-OCH₃ | Lead Compound | Baseline anticonvulsant activity. | [4] |
| Analog 1 | 4'-F | Methoxy Bioisostere | Replacing -OCH₃ with -F can block metabolic oxidation and maintain activity.[5] | [5] |
| Analog 2 | 4'-OH | Demethylation | Introduces hydrogen-bonding capability, potentially increasing target affinity. | [8] |
| Analog 3 | 4'-SCH₃ | Thioether Isostere | A classical bioisostere for -OCH₃, alters electronics and metabolic profile.[9] | [9] |
| Analog 4 | 2',4'-di-F | Multiple Replacements | Significantly increases metabolic stability and alters lipophilicity. | [10] |
Structure-Activity Relationship (SAR) Insights:
Studies have shown that replacing a methoxy group with a fluorine atom is a common and often successful strategy.[5] Fluorine is a good bioisostere for both hydroxyl and methoxy groups; it is small, highly electronegative, and the C-F bond is exceptionally strong, making it resistant to metabolic cleavage.[1] This replacement typically increases lipophilicity, which can enhance CNS penetration.[5] The conversion of a methoxy group to a hydroxyl group (a common metabolite) can reveal important hydrogen-bonding interactions with the target protein, sometimes leading to a significant increase in potency.[8]
Strategy B: Modification of the Propiophenone Side Chain
The propiophenone side chain offers another avenue for optimization, influencing the molecule's overall conformation, steric profile, and interaction with the target. A prevalent strategy involves converting the propiophenone into a more rigid and electronically diverse chalcone scaffold via condensation with an aldehyde.
Rationale for Side Chain Modification:
-
Conformational Rigidity: Introducing double bonds or cyclic structures can lock the molecule into a more bioactive conformation, reducing the entropic penalty of binding.
-
Exploring Target Pockets: Extending or modifying the chain allows the molecule to probe deeper or different pockets within the target's binding site.
-
Altering Physicochemical Properties: Modifications can impact solubility, polarity, and other properties crucial for drug-likeness.
Data Summary: Propiophenone to Chalcone Derivatives
Chalcones, with their α,β-unsaturated ketone system, derived from propiophenones, have shown a wide range of biological activities, including anticancer and anti-inflammatory effects.[11][12]
| Compound ID | Modification | Rationale | Key Finding | Reference |
| Parent | Propiophenone | Lead Scaffold | Baseline Activity | [4] |
| Chalcone 1 | (E)-1-(2,4-dimethoxyphenyl)-3-phenylprop-2-en-1-one | Phenyl addition | Extends conjugation, explores additional binding space. | [11] |
| Chalcone 2 | (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | Heterocyclic addition | Introduces heteroatoms for potential new interactions and improved properties. Showed potent anticancer activity.[11][12] | [11][12] |
| Chalcone 3 | (E)-1-(2,4-dimethoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one | Electron-withdrawing group | Modulates electronic properties of the α,β-unsaturated system. | [13] |
Structure-Activity Relationship (SAR) Insights:
The conversion of the propiophenone moiety to a chalcone introduces a planar, conjugated system that significantly alters the molecule's shape and electronic distribution. The nature of the substituent on the newly introduced phenyl ring (Ring B of the chalcone) is critical. Electron-donating or electron-withdrawing groups can tune the reactivity of the Michael acceptor and influence binding affinity.[13] Introducing heterocyclic rings, as seen in highly potent anticancer chalcones, can provide additional hydrogen bond donors/acceptors and improve pharmacokinetic properties.[11][12]
Visualizing the Bioisosteric Strategy and Workflow
To better understand the logical flow of these studies, the following diagrams illustrate the overall strategy and the typical experimental process.
Caption: General strategy for bioisosteric modification of the lead compound.
Caption: Typical experimental workflow for synthesis and evaluation.
Experimental Protocols
Trustworthy and reproducible data are the bedrock of scientific advancement. Below are representative, detailed protocols for the synthesis of a key derivative and a standard biological assay used in these studies.
Protocol 1: Synthesis of a Chalcone Derivative
This protocol describes a Claisen-Schmidt condensation, a standard method for synthesizing chalcones from an appropriate ketone and aldehyde.
Objective: To synthesize (E)-1-(2,4-dimethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one.
Materials:
-
2',4'-Dimethoxyacetophenone (or propiophenone for direct comparison)
-
4-Fluorobenzaldehyde
-
Ethanol (EtOH)
-
Potassium Hydroxide (KOH)
-
Stirring plate and magnetic stir bar
-
Round bottom flask
-
Ice bath
Procedure:
-
Preparation of Reactant Solution: Dissolve 1.0 equivalent of 2',4'-Dimethoxyacetophenone and 1.1 equivalents of 4-Fluorobenzaldehyde in ethanol in a round-bottom flask.
-
Initiation of Reaction: Cool the flask in an ice bath. While stirring vigorously, slowly add an aqueous solution of potassium hydroxide (4 equivalents) dropwise.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).
-
Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker of cold water and acidify with dilute HCl. The precipitated solid product is collected by vacuum filtration.
-
Purification: Wash the crude solid with cold water and then recrystallize from ethanol to yield the pure chalcone derivative.
-
Characterization: Confirm the structure and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Protocol 2: Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model to screen for anticonvulsant activity and is indicative of a compound's ability to prevent the spread of seizures.[7][14]
Objective: To evaluate the anticonvulsant efficacy of a test compound in mice.
Materials:
-
Male Swiss albino mice (20-25 g)
-
Test compound and vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Reference drug (e.g., Phenytoin)
-
Corneal electrode apparatus
-
Saline solution
Procedure:
-
Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week prior to the experiment.
-
Dosing: Administer the test compound intraperitoneally (i.p.) at various doses (e.g., 30, 100, 300 mg/kg) to different groups of mice.[7] A control group receives only the vehicle.
-
Pretreatment Time: Conduct the test at the time of peak effect, typically 30-60 minutes post-administration.
-
Induction of Seizure: Apply a short electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes pre-moistened with saline.
-
Observation: Observe the mice for the presence or absence of a tonic hind-limb extension seizure. The absence of this phase is defined as protection.
-
Data Analysis: Calculate the percentage of animals protected in each group. Determine the median effective dose (ED₅₀), the dose required to protect 50% of the animals, using probit analysis.
-
Neurotoxicity Assessment: A rotarod test is often performed in parallel to assess any motor impairment (neurotoxicity) caused by the compound.[7]
Conclusion and Future Directions
The bioisosteric modification of the 2',4'-dimethoxypropiophenone scaffold has proven to be a highly effective strategy for the development of novel therapeutic candidates, particularly anticonvulsants. Structure-activity relationship studies consistently demonstrate that:
-
Targeting the Methoxy Groups: Replacing the 2' or 4'-methoxy groups with bioisosteres like fluorine can successfully block metabolic degradation pathways and enhance CNS penetration without sacrificing biological activity.
-
Side Chain Elaboration: Extending the propiophenone side chain, especially through the formation of chalcone derivatives, opens up new avenues for exploring target interactions and significantly modulating the pharmacological profile, leading to potent compounds in other therapeutic areas like oncology.[11][12]
Future research should focus on non-classical bioisosteric replacements and the application of computational modeling to predict ADME properties earlier in the design phase. The synthesis of hybrid molecules that combine the optimal phenyl ring substitutions with potent side-chain modifications could lead to the discovery of next-generation drug candidates with superior efficacy and safety profiles.
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Kamiński, K. et al. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. MDPI. Available from: [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies Against 2',4'-Dimethoxypropiophenone Derivatives
For researchers in immunology and drug development, the generation of highly specific antibodies against small molecules is a significant challenge. These small molecules, or haptens, are not immunogenic on their own and require careful chemical modification and conjugation to carrier proteins to elicit a targeted immune response. This guide provides an in-depth comparison and procedural overview for conducting cross-reactivity studies on antibodies raised against 2',4'-Dimethoxypropiophenone, a model aromatic ketone. We will explore the causal links between hapten design, antibody specificity, and the rigorous validation required to ensure reliable immunoassay performance.
The Foundational Challenge: Eliciting a Specific Anti-Hapten Response
Small molecules like 2',4'-Dimethoxypropiophenone (MW: 194.23 g/mol ) are incapable of inducing an immune response independently.[1] To overcome this, they must be covalently linked to a larger, immunogenic carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[2] This process, known as haptenization, is the critical first step, and the design of the hapten-carrier conjugate fundamentally dictates the specificity of the resulting antibodies.[2][3]
Causality in Hapten Design: Why the Linker Position is Paramount
The selection of the conjugation site on the hapten is the most crucial decision in the process.[1][4] The immune system will generate antibodies that primarily recognize the parts of the hapten molecule that are most exposed and distal to the carrier protein.[4] For 2',4'-Dimethoxypropiophenone, the key structural features are the propiophenone backbone and the two methoxy groups at the 2' and 4' positions of the phenyl ring.
An effective hapten design strategy must preserve these key features as part of the epitope. Attaching the linker to the phenyl ring, for instance, might obscure the very methoxy groups we want the antibody to recognize. A more logical approach is to introduce a functional group for conjugation at a less critical site, such as the terminal methyl group of the ethyl chain, converting it into a carboxylic acid. This strategy ensures the dimethoxy-substituted phenyl ring remains exposed, prompting the immune system to generate antibodies specific to this arrangement.
Figure 1: Conceptual workflow for generating antibodies against a small molecule hapten.
Comparative Cross-Reactivity Analysis: A Hypothetical Framework
Once antibodies are produced, their specificity must be rigorously tested. Cross-reactivity is the binding of an antibody to molecules other than the target antigen.[3] This occurs when non-target molecules share similar structural motifs or epitopes.[3][5] For anti-2',4'-Dimethoxypropiophenone antibodies, a panel of structurally related analogs must be tested to define the antibody's binding profile.
The degree of cross-reactivity is typically expressed as a percentage relative to the binding of the target molecule. It is calculated using the concentrations required to cause 50% inhibition (IC50) in a competitive immunoassay:
% Cross-Reactivity = (IC50 of Target Compound / IC50 of Test Compound) x 100
Below is a hypothetical comparison table illustrating the expected cross-reactivity profile for a highly specific monoclonal antibody raised against a 2',4'-Dimethoxypropiophenone hapten. The causality is clear: minor changes in the position or number of methoxy groups, which are key to the epitope, should dramatically reduce antibody binding.
| Compound Name | Structure | Rationale for Testing | Expected Cross-Reactivity (%) |
| 2',4'-Dimethoxypropiophenone | Target Antigen | The primary target molecule used for immunization. | 100% |
| 2'-Methoxypropiophenone | Analog | Lacks the methoxy group at the 4' position. Tests the importance of the C4'-OCH3 group. | < 5% |
| 4'-Methoxypropiophenone | Analog | Lacks the methoxy group at the 2' position. Tests the importance of the C2'-OCH3 group. | < 5% |
| 3',4'-Dimethoxypropiophenone | Isomer | Tests the specificity for the exact 2',4' positioning of the methoxy groups. | < 1% |
| 2',4'-Dimethoxyacetophenone | Analog | Shorter alkyl chain (acetyl vs. propionyl). Tests the contribution of the ethyl group to the epitope. | 20-40% |
| Propiophenone | Parent Molecule | Lacks both methoxy groups. A negative control to assess the core contribution of the methoxy groups. | < 0.1% |
| 2,4,5-Trimethoxypropiophenone | Analog | Contains an additional methoxy group, altering the electronic and steric profile of the ring.[6][7] | < 1% |
Gold-Standard Methodologies for Cross-Reactivity Assessment
A multi-pronged experimental approach is essential for a comprehensive and trustworthy characterization of antibody specificity.
A. Competitive ELISA: The Workhorse for Screening
The competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the most common and efficient method for quantifying cross-reactivity against a panel of small molecule analogs.[8] In this format, the free analog in a sample competes with a fixed amount of immobilized antigen (typically a hapten-protein conjugate different from the immunogen, like BSA instead of KLH, to avoid carrier-specific antibody binding) for a limited number of antibody binding sites. A higher concentration of a cross-reactive compound in the sample will result in less antibody binding to the plate, leading to a weaker signal.
Figure 2: Step-by-step workflow for a competitive ELISA to assess cross-reactivity.
Experimental Protocol: Competitive ELISA
-
Coating: Dilute a hapten-BSA conjugate (e.g., DMP-BSA) to 1-5 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL/well of blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.[8] Incubate for 1-2 hours at room temperature.
-
Competition: Prepare serial dilutions of the target compound (2',4'-Dimethoxypropiophenone) and each potential cross-reactant. In a separate plate, pre-incubate 50 µL of each standard/sample with 50 µL of the primary antibody (at a concentration determined by prior titration).
-
Incubation: After washing the blocked plate, transfer 100 µL of the antibody-analyte mixture to the coated plate. Incubate for 1-2 hours at room temperature.
-
Secondary Antibody: Wash the plate three times. Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Detection: Wash the plate five times. Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Read: Stop the reaction by adding 50 µL of 2M H2SO4. Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Plot the absorbance against the log of the analyte concentration and fit a four-parameter logistic curve to determine the IC50 value for each compound.
B. Surface Plasmon Resonance (SPR): For In-Depth Kinetic Analysis
SPR is a powerful, label-free technique that provides real-time data on the kinetics of molecular interactions, including association (ka) and dissociation (kd) rates.[9] This allows for the precise determination of the binding affinity (KD = kd/ka) of the antibody for the target and its analogs. A highly specific antibody will exhibit a strong affinity (low KD) for its target and significantly weaker affinity for cross-reactants. SPR is invaluable for confirming the findings of ELISA and providing deeper mechanistic insight.[10][11][12]
Figure 3: General workflow for antibody kinetic analysis using Surface Plasmon Resonance (SPR).
Experimental Protocol: SPR Analysis
-
Chip Preparation: A sensor chip (e.g., CM5) is activated, and a ligand for antibody capture (e.g., anti-mouse Fc antibody) is immobilized according to the manufacturer's protocol.
-
Antibody Capture: The anti-2',4'-Dimethoxypropiophenone antibody is injected over the sensor surface at a low flow rate to achieve a consistent capture level.
-
Analyte Injection (Association): A series of concentrations of the target molecule or a cross-reactant analog is injected over the surface at a high flow rate for a set time to measure the association phase.
-
Buffer Flow (Dissociation): Running buffer is flowed over the surface to measure the dissociation of the analyte from the captured antibody.
-
Regeneration: A pulse of a low-pH solution (e.g., glycine-HCl) is injected to strip the captured antibody and bound analyte, preparing the surface for the next cycle.
-
Data Analysis: The resulting sensorgrams (response units vs. time) are analyzed using fitting models (e.g., 1:1 Langmuir binding) to calculate the kinetic constants (ka, kd) and the equilibrium dissociation constant (KD).
C. Western Blotting: Validating Conjugate Specificity
While not ideal for small molecule cross-reactivity, Western Blotting is a crucial self-validating step to confirm that the antibody specifically recognizes the hapten and not the carrier protein.[7][13][14]
Experimental Protocol: Western Blot
-
Electrophoresis: Run the immunizing conjugate (e.g., DMP-KLH), the screening conjugate (e.g., DMP-BSA), and the unconjugated carrier proteins (KLH and BSA) on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[15]
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat dry milk in TBST).
-
Primary Antibody Incubation: Incubate the membrane with the anti-2',4'-Dimethoxypropiophenone antibody overnight at 4°C.[13]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply an ECL substrate. Image the resulting chemiluminescence.
-
Interpretation: A specific antibody should produce a strong signal for the DMP-KLH and DMP-BSA lanes but show no signal for the KLH or BSA-only lanes.
Conclusion
The successful development of a specific antibody against a small molecule like 2',4'-Dimethoxypropiophenone is a testament to meticulous planning and rigorous validation. The specificity of the final antibody is not a matter of chance but a direct consequence of rational hapten design, where the most unique features of the target molecule are presented to the immune system. A comprehensive validation strategy, combining high-throughput screening with competitive ELISA and detailed kinetic analysis by SPR, is non-negotiable. This ensures that the resulting antibody is a reliable and trustworthy tool for research, diagnostic, and drug development applications, capable of distinguishing its target from a sea of structurally similar molecules.
References
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Kaur, J., et al. (2012). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. Bioconjugate Chemistry. Available at: [Link]
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Creative Biolabs. (n.d.). Small-molecule Hapten Design and Synthesis. Available at: [Link]
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ELISA kit. (n.d.). Antibody Cross Reactivity And How To Avoid It?. Available at: [Link]
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Reichert Technologies. (2024). The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions. Available at: [Link]
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Bio-Rad Laboratories. (n.d.). Western Blotting Immunodetection Techniques. Available at: [Link]
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Liu, X., et al. (2024). Methods for small molecule artificial hapten synthesis: A review from an organic chemist's perspective. Food Chemistry. Available at: [Link]
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Proteintech. (n.d.). How do I know if the antibody will cross-react?. Available at: [Link]
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Frank, S. A. (2002). Specificity and Cross-Reactivity. In Immunology and Evolution of Infectious Disease. NCBI Bookshelf. Available at: [Link]
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Antibodies.com. (2023). Western Blot: The Complete Guide. Available at: [Link]
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Campbell, D. A., et al. (2014). Surface plasmon resonance biosensing: Approaches for screening and characterising antibodies for food diagnostics. Procedia Engineering. Available at: [Link]
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Heffernan, J. K., et al. (2018). Rapid Antibody Selection Using Surface Plasmon Resonance for High-Speed and Sensitive Hazelnut Lateral Flow Prototypes. Sensors (Basel). Available at: [Link]
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Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay. Available at: [Link]
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PubChem. (n.d.). 2',4'-Dimethoxypropiophenone. Available at: [Link]
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SeraCare. (n.d.). Technical Guide for ELISA - Protocols. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2',4'-Dimethoxypropiophenone
This guide provides a detailed protocol for the safe and compliant disposal of 2',4'-Dimethoxypropiophenone. As a laboratory professional, your commitment to safety and environmental stewardship is paramount. This document moves beyond mere procedural steps to explain the underlying scientific and regulatory principles, ensuring that your waste management practices are not only compliant but also fundamentally safe. The procedures outlined are grounded in established safety protocols and U.S. Environmental Protection Agency (EPA) regulations.
Hazard Assessment and Chemical Profile
Understanding the intrinsic hazards of a chemical is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for 2',4'-Dimethoxypropiophenone was not identified in the immediate search, its properties can be inferred from structurally similar aromatic ketones like propiophenone and its derivatives. These compounds are typically combustible organic solids or liquids and present specific handling challenges.
Based on analogous compounds, 2',4'-Dimethoxypropiophenone is anticipated to be classified as a hazardous substance. The primary concerns are its potential combustibility and irritation to the eyes, skin, and respiratory system.[1][2][3]
Table 1: Inferred Hazard Profile for 2',4'-Dimethoxypropiophenone
| Hazard Classification | Description | Precautionary Statement Examples |
| Combustible Liquid | The material is a liquid that has a flash point at or above 37.8°C (100°F) and below 93.3°C (200°F). Propiophenone, a related compound, has a flash point of 92°C (198°F).[4] | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[2][5] |
| Eye Irritation | May cause serious eye irritation upon contact. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][5] |
| Skin Irritation | May cause skin irritation. | P264: Wash skin thoroughly after handling.[5] P280: Wear protective gloves/protective clothing/eye protection/face protection.[5] |
| Acute Toxicity | May be harmful if swallowed or inhaled. | P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[6] |
Note: This profile is based on data for structurally related chemicals. Researchers must consult the specific Safety Data Sheet (SDS) provided by their supplier for definitive hazard information.
Regulatory Framework: The RCRA Perspective
In the United States, chemical waste disposal is regulated by the EPA under the Resource Conservation and Recovery Act (RCRA).[7] A chemical waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits one of four "characteristics": ignitability, corrosivity, reactivity, or toxicity .[3][8]
2',4'-Dimethoxypropiophenone is not a specifically listed waste.[3][9] Therefore, its classification as hazardous waste is determined by its characteristics. Given its likely combustible nature and flashpoint in the range of similar ketones, it would be classified as an ignitable hazardous waste .
-
EPA Hazardous Waste Code: D001 (Ignitability) : This code applies to liquids with a flash point below 60°C (140°F) or solids capable of spontaneous combustion.[10][11] While some related propiophenones have higher flashpoints, it is best practice to manage this chemical as an ignitable waste due to its organic nature and potential for contamination with lower flashpoint solvents.
This D001 classification dictates the stringent handling, storage, and disposal requirements detailed in the following sections.
Pre-Disposal: Personal Protective Equipment (PPE) and Handling
Before handling 2',4'-Dimethoxypropiophenone for any purpose, including disposal, ensure the appropriate PPE is worn.
Step-by-Step PPE Protocol:
-
Eye Protection : Wear safety glasses with side-shields or chemical splash goggles that conform to NIOSH (US) or EN 166 (EU) standards.[4]
-
Hand Protection : Handle with chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use. Use a proper glove removal technique, avoiding contact with the glove's outer surface, to prevent skin contact.[12][13]
-
Body Protection : Wear a standard laboratory coat. For larger quantities or in case of a spill, impervious clothing may be necessary to protect the skin.[4]
-
Respiratory Protection : All handling of waste should occur in a well-ventilated area, preferably inside a certified chemical fume hood, to avoid inhalation of vapors.[4]
Operational Plan: Waste Collection and Segregation
Proper disposal begins with correct collection and segregation at the point of generation, known as a Satellite Accumulation Area (SAA).[8]
Protocol for Waste Collection:
-
Select a Compatible Container : Use a clean, leak-proof container made of a material compatible with organic ketones (e.g., glass or polyethylene). The original product container is often the best choice.[14] The container must have a secure, tightly-fitting lid.
-
Label the Container : As soon as the first drop of waste enters the container, it must be labeled. The label must include:
-
Segregate the Waste : Store the 2',4'-Dimethoxypropiophenone waste container separately from incompatible materials, particularly strong oxidizing agents and strong bases.[2]
-
Keep Containers Closed : The waste container must remain closed at all times except when actively adding waste.[8][15] This minimizes the release of flammable vapors and prevents spills.
-
Do Not Overfill : Fill containers to no more than 90% capacity to allow for vapor expansion.
Emergency Procedures: Spill Management
Accidental spills must be managed promptly and safely.
-
Evacuate and Alert : Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) office.
-
Control Ignition Sources : Immediately extinguish any open flames and turn off nearby electrical equipment.[2]
-
Contain the Spill : For small spills, use an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial sorbent pad.[2][4]
-
Collect the Waste : Carefully sweep or scoop up the absorbent material.[12] Place the contaminated material into a designated hazardous waste container.
-
Decontaminate : Clean the spill area with soap and water.
-
Dispose : The spill cleanup material is now considered hazardous waste and must be disposed of according to the procedures in this guide.
Disposal Pathway: From Laboratory to Final Disposition
Under no circumstances should 2',4'-Dimethoxypropiophenone or its solutions be disposed of down the drain or in the regular trash. The only acceptable disposal pathway is through your institution's EHS department or a licensed hazardous waste disposal company.[12][13][16]
The following diagram illustrates the decision-making workflow for proper disposal.
Caption: Disposal Decision Workflow for 2',4'-Dimethoxypropiophenone.
Protocol for Empty Container Disposal
A container that held a hazardous waste can often be disposed of as non-hazardous trash, but only after it has been rendered "RCRA empty."
-
Definition of 'RCRA Empty' : For a non-acutely hazardous waste like 2',4'-Dimethoxypropiophenone, a container is empty if all wastes have been removed that can be removed by pouring, pumping, or aspirating, and no more than 2.5 cm (1 inch) of residue remains, or no more than 3% by weight of the total capacity of the container remains.
-
Triple Rinsing : The standard procedure is to triple-rinse the empty container.[15][17]
-
Final Disposal : Once triple-rinsed and air-dried in a fume hood, the container can typically be disposed of in the regular trash.[17] First, obliterate or remove all hazardous chemical labels.[14] Always confirm this final step with your institution's specific policies.
By adhering to this comprehensive guide, you ensure that your handling and disposal of 2',4'-Dimethoxypropiophenone meet the highest standards of laboratory safety, regulatory compliance, and environmental responsibility.
References
- SAFETY DATA SHEET 2,2-dimethoxypropane. (2024). MilliporeSigma.
- Material Safety Data Sheet - 2,4-Dimethoxybenzaldehyde, 98%. Cole-Parmer.
- SAFETY DATA SHEET 4'-Methoxypropiophenone. (2025). Acros Organics.
- 2-methoxypropiophenone Safety D
- 2,4-DIMETHOXY ACETOPHENONE MATERIAL SAFETY DATA SHEET. (n.d.). Central Drug House (P) Ltd.
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania EHRS.
- 2-METHOXYPROPENE (STABILIZED) EXTRA PURE MSDS. (2018). Loba Chemie.
- Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). U.S. Environmental Protection Agency.
- Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025). U.S. Environmental Protection Agency.
- Propiophenone-2',3',4',5',6' - Safety D
- Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
- EPA Hazardous Waste Codes. (n.d.). University of Maryland Environmental Safety, Sustainability and Risk.
- PROPIOPHENONE MATERIAL SAFETY DATA SHEET. (n.d.). Central Drug House (P) Ltd.
- Regulation of Laboratory Waste. (n.d.). American Chemical Society.
- SAFETY DATA SHEET Propiophenone. (2025). Fisher Scientific.
- EPA HAZARDOUS WASTE CODES. (n.d.). U.S. Environmental Protection Agency.
- Hazardous Waste Disposal Procedures. (n.d.). The University of Chicago Environmental Health and Safety.
- Frequent Questions About Managing Hazardous Waste at Academic Laboratories. (2025). U.S. Environmental Protection Agency.
- Waste Code - RCRAInfo. (n.d.). U.S. Environmental Protection Agency.
- EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classific
- Chemical Waste. (n.d.).
- 40 CFR 160: EPA Good Laboratory Practice Standards. (n.d.). U.S. Government Publishing Office.
- SAFETY DATA SHEET Propiophenone. (2023). Sigma-Aldrich.
- Safety Data Sheet 4'-carboethoxy-3-(3,5-dimethylphenyl)propiophenone. (2024). CymitQuimica.
- HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. (n.d.). Lehigh University Campus Safety Division.
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- 5. sigmaaldrich.com [sigmaaldrich.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
